molecular formula C12H9N3O B1331328 2-Pyridin-4-yl-benzooxazol-5-ylamine CAS No. 349609-85-4

2-Pyridin-4-yl-benzooxazol-5-ylamine

Cat. No.: B1331328
CAS No.: 349609-85-4
M. Wt: 211.22 g/mol
InChI Key: ZCTHPTXYNUMPGE-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTHPTXYNUMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352904
Record name 2-Pyridin-4-yl-benzooxazol-5-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349609-85-4
Record name 2-Pyridin-4-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Pyridin-4-yl-benzooxazol-5-ylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine

Executive Summary

This document provides a comprehensive technical overview of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine (CAS No. 349609-85-4), a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This guide, designed for researchers and drug development professionals, synthesizes available data with expert analysis to detail the molecule's physicochemical properties, proposed synthetic routes, chemical reactivity, and potential applications. By integrating insights from analogous structures, this whitepaper serves as a foundational resource for navigating the scientific landscape of this promising molecular scaffold.

Molecular Identity and Physicochemical Properties

2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is a structurally complex molecule featuring three key functional moieties: a benzoxazole core, a pyridine ring, and an aromatic amine. This unique combination imparts a specific set of properties that are highly relevant to its potential applications, particularly in drug discovery where such scaffolds are prized for their ability to form specific, targeted interactions.

Chemical Structure

The molecule's architecture consists of a pyridine ring linked at its 4-position to the 2-position of a benzoxazole system, which is further substituted with an amine group at the 5-position.

Caption: Chemical structure of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine.

Core Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical. The compound is available through various chemical suppliers for research purposes.[1][2][3][4]

PropertyValueSource
CAS Number 349609-85-4[2][3][4]
Molecular Formula C₁₂H₉N₃O[1][4]
Molecular Weight 211.22 g/mol [1][4]
Physicochemical Data

Experimental data for properties such as melting point, boiling point, and solubility are not widely published in peer-reviewed literature at this time.[4] However, computational predictions based on the molecule's structure provide valuable estimates for guiding experimental design.

Property (Predicted)ValueRationale / Significance
Topological Polar Surface Area (TPSA) 68.6 ŲIndicates moderate cell permeability, a crucial factor in drug design.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0Suggests good lipophilicity, which influences absorption and distribution.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can participate in hydrogen bonding, a key interaction in biological systems.
Hydrogen Bond Acceptors 3 (N in pyridine, N & O in benzoxazole)Multiple sites for hydrogen bonding enhance interaction with biological targets.

Synthesis and Characterization

While a specific, dedicated synthesis for 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is not extensively documented, a plausible and efficient synthetic route can be designed based on established benzoxazole formation methodologies.[5] The most common approach involves the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative.

Proposed Synthetic Pathway

A logical approach involves the condensation of 2,4-diaminophenol with isonicotinic acid (Pyridine-4-carboxylic acid) under dehydrating conditions, often facilitated by a coupling agent or high temperatures.

SynthesisWorkflow A 2,4-Diaminophenol (Starting Material) C Reaction Vessel: - Condensing Agent (e.g., PPA) - High Temperature (e.g., >160°C) A->C B Isonicotinic Acid (Starting Material) B->C D Cyclization and Dehydration C->D Heat E Work-up & Purification (e.g., Neutralization, Extraction, Column Chromatography) D->E Crude Product F 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine (Final Product) E->F

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-diaminophenol dihydrochloride (1.0 eq) and isonicotinic acid (1.1 eq).

  • Reaction Medium: Add polyphosphoric acid (PPA) (10-20x weight of reactants) to the flask. The PPA serves as both a solvent and a dehydrating agent.

  • Heating: Heat the reaction mixture to 180-200°C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to approximately 80-100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8. This will precipitate the crude product.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel to yield the final product.

Methods for Structural Elucidation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoxazole and pyridine rings, as well as a characteristic signal for the amine protons.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight (211.22 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N and C-O stretches of the heterocyclic systems.

Chemical Reactivity and Stability

The reactivity of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is governed by its three primary functional regions:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily protonated to form a pyridinium salt, which can enhance water solubility. It also serves as a potent hydrogen bond acceptor and a coordination site for metal ions.

  • Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Its position on the benzoxazole ring makes it a key site for further structural modification to modulate biological activity.

  • Benzoxazole Core: This fused heterocyclic system is generally aromatic and stable. However, it can participate in electrophilic aromatic substitution reactions, with the substitution pattern directed by the activating amine group.

Storage and Handling: Due to the presence of an aromatic amine, the compound may be sensitive to light and air (oxidation). It is recommended to store it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[7]

Applications in Research and Drug Discovery

The 2-(pyridin-4-yl)benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry. The combination of a planar, aromatic system capable of π-stacking (benzoxazole) and a water-solubilizing group that is also a strong hydrogen bond acceptor (pyridine) is highly advantageous for designing kinase inhibitors and other targeted therapies.[8][9]

Potential Therapeutic Targets
  • Kinase Inhibition: Many kinase inhibitors feature a similar heterocyclic core that binds within the ATP-binding pocket of the enzyme. This compound is a candidate for screening against various kinases implicated in cancer and inflammatory diseases.[8][10]

  • Antitumor Agents: Benzoxazole derivatives have been investigated as topoisomerase inhibitors and cytotoxic agents.[11] The amine group offers a handle for derivatization to optimize potency and selectivity.

  • Antimicrobial Research: The pyridine moiety is a component of many antibacterial agents, and heterocyclic compounds are a rich source of novel antimicrobial scaffolds.[9][12]

Experimental Workflow: Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay would be employed.

KinaseAssay A 1. Compound Preparation (Serial dilution of 2-Pyridin-4-yl-benzooxazol-5-ylamine) C 3. Inhibition Step (Add compound from Step 1 to assay plate) A->C B 2. Assay Plate Setup (Add kinase, substrate, and ATP to microplate wells) B->C D 4. Incubation (Allow reaction to proceed at specified temperature/time) C->D E 5. Detection (Add detection reagent that measures kinase activity, e.g., luminescence) D->E F 6. Data Acquisition (Read plate on a luminometer or appropriate instrument) E->F G 7. Analysis (Calculate % inhibition and determine IC₅₀ value) F->G

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Safety and Handling

  • Potential Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[13]

    • May cause skin and serious eye irritation.[7]

    • The toxicological properties have not been fully investigated.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. Ensure good ventilation or work within a chemical fume hood.[14]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-(Pyrrolidin-1-yl)pyridine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-pyridin-4-yl-1,3-benzoxazol-5-amine.
  • BLDpharm. (n.d.). 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Popov, A. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3734. [Link]

  • Gond, R. K., et al. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 7(10). [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 249-257. [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
  • Saha, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • Carl ROTH. (n.d.).
  • Jubilant Ingrevia Limited. (2024).

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, recognized for its wide spectrum of biological activities.[1] The unambiguous structural characterization of its derivatives is a cornerstone of drug discovery and development, ensuring the integrity of structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of a specific derivative, 2-(pyridin-4-yl)benzo[d]oxazol-5-amine. We present a logical, self-validating system combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets predicted data to build a cohesive structural proof, grounded in authoritative references.

Foundational Strategy: Synthesis and The Elucidation Workflow

Before any analytical characterization can begin, a foundational understanding of the molecule's synthetic origin is crucial. The synthetic pathway not only produces the target compound but also informs the potential impurity profile, which is critical during data analysis. A common and effective method for synthesizing 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a corresponding aldehyde or carboxylic acid.[2][3] For the target molecule, a plausible route involves the reaction of 4-amino-2-nitrophenol with isonicotinaldehyde, followed by reduction of the nitro group and cyclization, or direct condensation of 2,4-diaminophenol with isonicotinic acid.

G cluster_synthesis Proposed Synthetic Pathway A 2,4-Diaminophenol C Condensing Agent (e.g., PPA, Eaton's Reagent) A->C B Isonicotinic Acid B->C D Heat (Δ) C->D E 2-(pyridin-4-yl)benzo[d]oxazol-5-amine D->E G START Purified Synthetic Product MS Mass Spectrometry (LC-MS) START->MS Provides Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) START->NMR Provides C-H Framework & Connectivity FTIR FTIR Spectroscopy START->FTIR Provides Functional Group Identification DATA Synthesized Data MS->DATA NMR->DATA FTIR->DATA END Structure Confirmed DATA->END Convergent Proof

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first essential step. Its primary role is to provide the exact molecular weight and, through high-resolution instruments (e.g., Q-TOF, Orbitrap), the elemental formula. This is the molecular blueprint upon which all other data is built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds, minimizing initial fragmentation and maximizing the abundance of the molecular ion.

Predicted Mass Spectrum Data

The elemental composition of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine is C₁₂H₉N₃O. The expected monoisotopic mass is 211.0746 g/mol .

Ion SpeciesPredicted m/zRationale
[M+H]⁺ 212.0818 Protonation in positive ESI mode, typically on the highly basic pyridine nitrogen.
[M+Na]⁺234.0637Common sodium adduct observed in ESI.
[M-H]⁻210.0672Deprotonation in negative ESI mode, likely from the amine group.
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 212.08) provides structural fragments that validate the connectivity of the core scaffolds. The fragmentation is predictable based on the known behavior of benzoxazole and pyridine rings. [4][5]

G parent [M+H]⁺ m/z = 212.08 frag1 m/z = 185.07 parent->frag1 -HCN (from pyridine) frag2 m/z = 184.07 parent->frag2 -CO (from oxazole) frag3 m/z = 106.05 parent->frag3 Cleavage of inter-ring bond

Caption: Predicted ESI⁺ fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 5500).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition: Full scan MS from m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 212.08) as the precursor and acquire product ions using a collision energy ramp (e.g., 10-40 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. [6]¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon framework. The choice of a deuterated solvent is critical; DMSO-d₆ is selected here for its excellent solubilizing power and its ability to slow the exchange of N-H protons, making them observable. [7]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure contains three distinct spin systems: the substituted benzoxazole ring, the 4-substituted pyridine ring, and the amine protons.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-α (Py)8.80 - 8.90d (AA'XX')~6.0Protons ortho to the pyridine nitrogen are highly deshielded.
H-β (Py)8.15 - 8.25d (AA'XX')~6.0Protons meta to the pyridine nitrogen.
H-47.60 - 7.70d~8.5Ortho to the oxazole oxygen and adjacent to H-6.
H-67.05 - 7.15dd~8.5, ~2.0Ortho to H-4 (large coupling) and meta to H-7 (small coupling).
H-76.80 - 6.90d~2.0Meta to H-6, deshielded by the oxazole nitrogen.
-NH₂5.50 - 5.70br s-Labile protons of the primary amine, signal broadens with exchange.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The spectrum will show all 12 unique carbons. The chemical shifts are influenced by the heteroatoms and the aromatic systems. [6][8]

Carbon(s) Predicted δ (ppm) Assignment Rationale
C2 162 - 164 The C=N carbon of the oxazole ring, highly deshielded.
C-α (Py) 150 - 151 Carbons adjacent to the pyridine nitrogen.
C-γ (Py) 140 - 142 Quaternary carbon of the pyridine ring attached to the benzoxazole.
C5 145 - 147 Aromatic carbon directly attached to the electron-donating amine group.
C7a 148 - 150 Benzoxazole bridgehead carbon adjacent to the oxygen atom.
C3a 141 - 143 Benzoxazole bridgehead carbon adjacent to the nitrogen atom.
C-β (Py) 121 - 122 Pyridine carbons meta to the nitrogen.
C4 110 - 112 Aromatic carbon ortho to the amine group.
C6 115 - 117 Aromatic carbon para to the amine group.

| C7 | 98 - 100 | Aromatic carbon shielded by both the amine and the oxazole oxygen. |

Trustworthiness: To confirm these assignments unambiguously, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential. A COSY spectrum would show correlation between H-4/H-6 and H-6/H-7 on the benzoxazole ring, and between H-α/H-β on the pyridine ring, validating the spin systems. An HSQC would link each proton signal directly to its attached carbon.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [6]Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (1D proton).

    • Acquire a ¹³C NMR spectrum with proton decoupling (e.g., using a DEPTq pulse sequence to differentiate CH, CH₂, and CH₃/C).

    • (Optional but recommended) Acquire a 2D COSY and a 2D ¹H-¹³C HSQC spectrum to confirm connectivity.

  • Processing: Process the data using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as a quick and effective check to confirm that the expected chemical bonds are present in the molecule. For this compound, we expect to see characteristic absorptions for the amine N-H bonds, aromatic C-H bonds, and the mixed C=N/C=C bonds of the heterocyclic systems.

Predicted FTIR Data (KBr Pellet or ATR)
Wavenumber (cm⁻¹)IntensityVibration TypeRationale
3450 - 3300Medium, DoubletN-H StretchSymmetric and asymmetric stretching of the primary amine (-NH₂).
3100 - 3000Medium-WeakAromatic C-H StretchC-H stretching from both the benzoxazole and pyridine rings.
1640 - 1580StrongC=N / C=C StretchOverlapping stretching vibrations from the benzoxazole and pyridine ring systems. [9]
1500 - 1450StrongAromatic Ring SkeletalCharacteristic "breathing" modes of the aromatic rings.
1280 - 1220StrongAsymmetric C-O-C StretchCharacteristic stretch for the aryl-ether linkage within the oxazole ring.
850 - 800StrongC-H Out-of-Plane BendBending associated with the para-substituted pyridine ring pattern.
Experimental Protocol: FTIR-ATR
  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol. Place a small amount (1-2 mg) of the purified solid sample directly onto the crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty crystal. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic absorption bands.

Conclusion: A Convergent Structural Proof

The structural elucidation of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine is achieved through the logical synthesis of data from three orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular formula C₁₂H₉N₃O via a high-resolution mass measurement of the molecular ion.

  • NMR Spectroscopy maps the atomic framework, with ¹H and ¹³C data confirming the presence of the 4-substituted pyridine ring and the 5,2-disubstituted benzoxazole core. 2D experiments would solidify these connections.

  • FTIR Spectroscopy provides rapid confirmation of essential functional groups, including the primary amine and the aromatic heterocyclic systems.

When combined, these datasets provide an unambiguous and self-validating proof of structure, meeting the rigorous standards required for chemical research and drug development.

G cluster_mol Final Confirmed Structure mol

Caption: 2-(pyridin-4-yl)benzo[d]oxazol-5-amine.

References

[10]Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

[2]Asnani, A. J., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]

[3]Li, J., et al. (2020). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 25(21), 5193. Available at: [Link]

[11]Organic Chemistry Portal. (Date not available). Benzoxazole synthesis. Available at: [Link]

[12]Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

[13]The Royal Society of Chemistry. (Date not available). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

[8]Journal of Basic and Applied Research in Biomedicine. (2021). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Available at: [Link]

[1]Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(81). Available at: [Link]

[14]Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

[15]Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6. Available at: [Link]

University College Dublin. (2025/2026). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]

[16]Alishala, A. (Date not available). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

[9]Semantic Scholar. (Date not available). Correlations of the infrared spectra of some pyridines. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-Pyridin-4-yl-benzooxazol-5-ylamine: A Potent Kinase Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

The small molecule 2-Pyridin-4-yl-benzooxazol-5-ylamine, with the chemical identifier CAS number 349609-85-4, has emerged as a significant scaffold in the development of targeted cancer therapeutics[1]. This guide provides a comprehensive overview of its primary mechanism of action, focusing on its role as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation in cancer cells. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its activity, providing researchers and drug development professionals with a detailed understanding of this promising compound class. While derivatives of this core structure have shown activity against other targets such as FMS-like tyrosine kinase 3 (FLT3) and G-protein-coupled receptor kinases (GRKs), the most profound and well-documented activity is its inhibition of CDK9[2][3][4][5][6][7].

Primary Mechanism of Action: Inhibition of CDK9 and Transcriptional Regulation

The central mechanism through which this compound and its analogues exert their anticancer effects is the potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9)[8][9][10][11].

The Critical Role of CDK9 in Cancer

CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb)[11][12]. P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors[8][9][11]. In many cancers, there is a dysregulation of transcriptional programs, leading to the overexpression of oncogenes and anti-apoptotic proteins that are essential for tumor cell survival and proliferation[13]. Cancer cells often become highly dependent on the continuous transcription of these key survival proteins, making CDK9 a compelling therapeutic target[9][11][14][15].

Molecular Consequence of CDK9 Inhibition

By binding to the ATP-binding pocket of CDK9, this compound acts as a competitive inhibitor, preventing the phosphorylation of RNAPII and its associated factors[10]. This leads to a cascade of downstream events:

  • Inhibition of Transcriptional Elongation: The primary consequence is the stalling of RNAPII, leading to a global shutdown of transcriptional elongation[9][11].

  • Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is particularly sensitive to CDK9 inhibition. Their rapid depletion is a key driver of the pro-apoptotic effects of CDK9 inhibitors[10].

  • Induction of Apoptosis: The loss of critical survival signals triggers the intrinsic apoptotic pathway in cancer cells[8][10].

  • Cell Cycle Arrest: CDK9 inhibition can also lead to cell cycle arrest, often at the G2/M phase, further contributing to its anti-proliferative effects[8].

The following diagram illustrates the CDK9 signaling pathway and the point of intervention by this compound.

Caption: CDK9 Signaling Pathway and Inhibition.

Quantitative Analysis of Inhibitory Potency

The potency of this compound derivatives against various kinases and cancer cell lines has been extensively documented. The following table summarizes key inhibitory concentration (IC50) values from published studies.

Compound Class/DerivativeTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
2,4-disubstituted pyrimidine derivativeCDK910.4PANC-10.08[8]
2,4-disubstituted pyrimidine derivativeCDK2876.2--[8]
LB-1 (imidazole[1,2-a] pyridine skeleton)CDK99.22HCT116-[10]
12u (4-thiazol-2-anilinopyrimidine derivative)CDK97--[14]
12u (4-thiazol-2-anilinopyrimidine derivative)CDK2>560--[14]

Experimental Protocols for Mechanism of Action Studies

The elucidation of the mechanism of action for compounds like this compound relies on a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK9)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against CDK9.

Objective: To quantify the inhibitory potency of the test compound on CDK9 kinase activity.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a synthetic peptide derived from the RNAPII CTD)

  • Test compound (this compound derivative)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the CDK9/Cyclin T1 enzyme and substrate peptide solution to each well.

  • Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cell Viability Assay

This protocol describes the use of a colorimetric assay to assess the effect of the test compound on cancer cell proliferation.

Objective: To determine the anti-proliferative activity of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PANC-1, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis in cells treated with the test compound using Annexin V and Propidium Iodide (PI) staining.

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a well-defined mechanism of action centered on the inhibition of CDK9. The profound dependence of many cancers on transcriptional regulation makes this a highly attractive therapeutic strategy. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, exploring combinatorial therapies, where CDK9 inhibitors are paired with other targeted agents or chemotherapies, may unlock synergistic effects and overcome potential resistance mechanisms. The continued investigation of this chemical scaffold holds significant promise for the development of novel and effective cancer treatments.

References

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  • Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1588-1600.
  • Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Letters, 500, 150-161.
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  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 68(11), 11894-11915.
  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations.
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Biological Target Identification and Validation of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The compound 2-Pyridin-4-yl-benzooxazol-5-ylamine represents a compelling molecular architecture for drug discovery. Its structure, which synergistically combines a benzoxazole scaffold with a pyridine moiety, positions it as a candidate for interacting with a range of biological targets. Both benzoxazole and pyridine heterocycles are considered "privileged structures" in medicinal chemistry, frequently found in molecules that exhibit a broad spectrum of pharmacological activities, including antitumor and anti-inflammatory effects.

Notably, this hybrid pharmacophore approach is a well-established strategy for designing kinase inhibitors. The ATP-binding site of protein kinases, which is critical for their function in cellular signaling, often accommodates such heterocyclic systems. Given that aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, compounds with this structural motif are of significant interest.

This guide provides a comprehensive, field-proven experimental framework for the de-novo identification and validation of the biological targets of this compound. As direct biological data for this specific molecule is not extensively published, we will proceed from the structurally-driven hypothesis that it functions as a kinase inhibitor. We will detail a logical, multi-stage workflow designed to first identify primary protein interactors, then confirm their engagement in a cellular context, and finally, validate the functional consequences of this interaction.

Part 1: Primary Target Identification via Biophysical Methods

Core Principle: The initial step in target identification is to screen for direct physical binding between the compound and a panel of purified proteins. This approach provides a direct measure of interaction, independent of cellular complexity. The Thermal Shift Assay is a robust and high-throughput method for this purpose.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Expertise & Causality: The Thermal Shift Assay operates on the principle that the binding of a ligand, such as our compound of interest, to a protein increases that protein's thermal stability. This stabilization is a direct consequence of the favorable energetic interactions of binding. When subjected to a thermal gradient, the ligand-bound protein will unfold, or "melt," at a higher temperature (Tm) than the unbound protein. This change in melting temperature (ΔTm) is a strong indicator of a direct interaction and can be correlated with the binding affinity of the compound. We employ this technique as a primary screen against a diverse panel of purified human kinases to identify the most probable targets.

Experimental Protocol: Thermal Shift Assay

  • Preparation of Reagents:

    • Protein Stock: Prepare purified recombinant human kinases at a concentration of 2 µM in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl). The high purity of the protein (>80%) is critical for a clean melting curve.

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dye Solution: Prepare a 5000X stock of SYPRO Orange dye.

  • Assay Plate Preparation (384-well format):

    • Prepare a master mix containing the kinase protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5X) in the assay buffer.

    • Using a multi-channel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.

    • Using an acoustic liquid handler (e.g., Echo dispenser) or a manual pipette, add 10 nL of the 10 mM compound stock to the appropriate wells for a final compound concentration of 10 µM. Include DMSO-only wells as a negative control.

    • Seal the plate securely with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a quantitative PCR (qPCR) machine.

    • Set the instrument to increase the temperature from 25°C to 95°C in continuous increments.

    • Measure the fluorescence of SYPRO Orange (Excitation: ~465 nm, Emission: ~590 nm) at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the curve to the Boltzmann equation. This is often calculated as the peak of the first derivative of the melting curve.

    • Calculate the thermal shift (ΔTm) for the compound-treated samples using the formula: ΔTm = Tm (compound) - Tm (DMSO control)

Data Presentation: Hypothetical TSA Screening Results

Kinase TargetTm (DMSO Control) (°C)Tm (10 µM Compound) (°C)ΔTm (°C) Hit Classification
Kinase A45.253.78.5 Strong Hit
Kinase B51.051.30.3 No Hit
Kinase C48.554.15.6 Moderate Hit
Kinase D53.159.36.2 Strong Hit
Kinase E47.848.10.3 No Hit

A significant ΔTm, typically > 3°C, is considered a positive "hit" and warrants further investigation.

Workflow Visualization: Thermal Shift Assay (TSA)

TSA_Workflow cluster_prep 1. Assay Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis reagents Prepare Kinase, Compound & Dye plate Dispense Protein-Dye Mix (10 µL/well) reagents->plate add_cpd Add Compound (10 nL) or DMSO Control plate->add_cpd seal_spin Seal & Spin Plate add_cpd->seal_spin qpcr Run qPCR: 25°C to 95°C Measure Fluorescence seal_spin->qpcr curves Generate Melt Curves (Fluorescence vs. Temp) qpcr->curves calc_tm Calculate Tm (First Derivative Peak) curves->calc_tm calc_dtm Calculate ΔTm: Tm(cpd) - Tm(DMSO) calc_tm->calc_dtm output output calc_dtm->output Identify Hits (ΔTm > 3°C)

Fig 1. Workflow for primary target screening using Thermal Shift Assay.

Part 2: Cellular Target Engagement Validation

Core Principle: A compound may bind to a purified protein in a biochemical assay but fail to engage the same target within the complex milieu of a living cell due to factors like cell permeability, efflux pumps, or intracellular metabolism. Therefore, validating target engagement in a cellular context is a critical step.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: CETSA extends the principle of thermal shift to the cellular environment. It directly measures the thermal stabilization of a target protein inside intact cells or cell lysates upon compound binding. By heating cell samples treated with the compound to various temperatures, stabilized target proteins remain soluble at higher temperatures compared to their counterparts in untreated cells. The amount of soluble protein remaining at each temperature can be quantified, typically by Western blot, to generate a cellular melting curve. A shift in this curve confirms that the compound can access and bind its target in a physiological setting.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on a "hit" kinase from the TSA screen) to ~80% confluency.

    • Treat cells with either a vehicle control (e.g., 0.1% DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant (soluble fraction) and determine the total protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase identified in the TSA screen.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment group (Vehicle vs. Compound), plot the normalized band intensity against the corresponding temperature.

    • The resulting curves represent the cellular melting profiles. A rightward shift in the curve for the compound-treated group indicates target stabilization and cellular engagement.

Data Presentation: Hypothetical CETSA Results for Kinase A

Temperature (°C)Soluble Kinase A (% of 40°C, Vehicle)Soluble Kinase A (% of 40°C, Compound)
40100%100%
4695%98%
5078%95%
5451%85%
5822%65%
625%30%

Workflow Visualization: Cellular Thermal Shift Assay (CETSA)

A Technical Guide to Pharmacophore Identification for the 2-Pyridin-4-yl-benzooxazol-5-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-Pyridin-4-yl-benzooxazol-5-ylamine core is a heterocyclic scaffold noted in medicinal chemistry, particularly as a constituent of kinase inhibitors.[1] Identifying the essential three-dimensional arrangement of chemical features responsible for its biological activity—the pharmacophore—is a cornerstone of modern drug discovery.[2][3] This guide provides an in-depth, methodology-driven exploration of pharmacophore identification for this scaffold. We will dissect both ligand-based and structure-based approaches, detailing the causality behind each procedural choice. The narrative emphasizes a self-validating system where computational predictions are synergistically integrated with experimental verification, ensuring the generation of robust and predictive models for virtual screening and lead optimization.[4][5]

Foundational Concepts: The Pharmacophore in Drug Discovery

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect.[6] It is not a real molecule but rather a 3D map of essential interaction points, such as hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and charged centers.[3] The primary goal of pharmacophore modeling is to distill the shared molecular interaction properties from one or more active compounds to facilitate the discovery of new molecules with different chemical structures but similar biological activities.[7]

Two principal pathways exist for pharmacophore model generation, the choice of which is dictated by the available structural data:

  • Ligand-Based Pharmacophore Modeling: Employed when a set of active ligands is known, but the 3D structure of the biological target is unavailable.[8][9] The model is derived by superimposing the 3D conformations of these active molecules and identifying common chemical features.[10]

  • Structure-Based Pharmacophore Modeling: Utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is known, typically complexed with a ligand.[9][11] The model is generated by analyzing the key interactions—hydrogen bonds, hydrophobic contacts, etc.—within the target's binding site.[12]

Ligand-Based Pharmacophore Identification Workflow

This approach is predicated on the principle that a group of molecules binding to the same target site will share common structural features arranged in a similar 3D geometry.

Rationale and Pre-requisites

This method is selected when structural information for the target kinase is absent, but a series of benzoxazole analogs with known activities (e.g., IC50 values) has been synthesized and tested. The validity of this approach hinges on the assumption that all molecules in the training set share a common binding mode. Therefore, the selection of a structurally diverse training set is crucial to avoid generating a model that is biased towards a specific chemical series.[13][14]

Detailed Protocol: Ligand-Based Modeling
  • Training and Test Set Preparation:

    • Action: Curate a dataset of this compound analogs with a wide range of biological activities.

    • Causality: A broad activity spectrum is essential for the algorithm to effectively discriminate between features essential for high activity versus those that are detrimental or irrelevant.

    • Execution: Partition the dataset into a training set (~70-80% of compounds) used to build the model and a test set (~20-30%) to validate its predictive power.[15] The selection should ensure that both sets span the full range of activity and structural diversity.

  • Conformational Analysis:

    • Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training set.

    • Causality: Small molecules are flexible. To find a common 3D arrangement of features, one must explore the energetically accessible shapes each molecule can adopt. Failing to do so can lead to missing the bioactive conformation.[8]

    • Execution: Utilize algorithms like Catalyst's Best Quality or on-the-fly methods during the alignment process.[10]

  • Pharmacophore Feature Mapping and Hypothesis Generation:

    • Action: Identify potential pharmacophoric features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic Ring, etc.) for all conformations of each training set molecule. Align the conformations to find common feature arrangements.

    • Causality: This step abstracts the chemical structures into a common language of interactions. The alignment process seeks the best possible 3D overlap of these features among the most active compounds.

    • Execution: Software like Discovery Studio or LigandScout will generate a series of potential pharmacophore models (hypotheses), ranking them based on how well they map the most active compounds while excluding the inactive ones.[16]

  • Model Validation:

    • Action: Assess the quality and predictive ability of the generated pharmacophore hypotheses.

    • Causality: A model is only useful if it can accurately predict the activity of new compounds. Validation is a critical step to ensure the model is not a result of chance correlation.[4]

    • Execution:

      • Test Set Validation: The model must accurately predict the activity of the molecules in the test set (which were not used to build it).[15]

      • Decoy Set Screening: The model is used to screen a database containing the active compounds and a much larger number of "decoy" molecules (compounds with similar physical properties but different topologies). A good model will have a high enrichment factor, meaning it preferentially selects the active compounds.

      • Fischer's Randomization Test: The biological activities of the training set molecules are shuffled, and new hypotheses are generated. The statistical significance of the original model is confirmed if the shuffled datasets produce models with much lower scores.[4]

Visualization: Ligand-Based Workflow

LigandBased_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Validation A Curate Active/Inactive Benzoxazole Analogs B Partition Data: Training Set & Test Set A->B C Generate 3D Conformations for Training Set B->C D Identify Common Features & Generate Hypotheses C->D E Score & Rank Hypotheses D->E F Validate with Test Set E->F G Validate with Decoy Set F->G H Final Validated Pharmacophore Model G->H

Caption: Workflow for ligand-based pharmacophore identification.

Structure-Based Pharmacophore Identification Workflow

This method leverages the known 3D structure of the biological target to create a pharmacophore model that represents the ideal complementary features of a high-affinity ligand.

Rationale and Pre-requisites

This is the preferred method when a high-resolution crystal structure of the target protein (e.g., a specific kinase) complexed with a ligand is available from sources like the Protein Data Bank (PDB).[14] The model is derived directly from the observed protein-ligand interactions, making it a highly accurate representation of the binding site's chemical environment.[11]

Detailed Protocol: Structure-Based Modeling
  • Target-Ligand Complex Preparation:

    • Action: Obtain a high-resolution crystal structure of the target kinase, preferably with a bound ligand sharing the benzoxazole scaffold. If one isn't available, a closely related ligand can be used, or the this compound core can be docked into an apo structure.[17]

    • Causality: The quality of the input structure directly determines the quality of the resulting pharmacophore. It is crucial to correctly prepare the structure by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.[11]

    • Execution: Use tools like Maestro's Protein Preparation Wizard or Discovery Studio to clean and prepare the PDB file.

  • Interaction Mapping:

    • Action: Analyze and map all significant non-covalent interactions between the ligand and the amino acid residues in the binding pocket.

    • Causality: These interactions (H-bonds, salt bridges, hydrophobic contacts, pi-pi stacking) are the physical basis of molecular recognition and binding affinity. They form the foundation of the structure-based pharmacophore.[12]

    • Execution: Generate an interaction map. For instance, the pyridine nitrogen might act as a hydrogen bond acceptor with a backbone NH in the kinase hinge region, while the benzooxazole core could form hydrophobic interactions in a deeper pocket.

  • Feature Generation and Hypothesis Building:

    • Action: Convert the identified interaction points into pharmacophoric features.

    • Causality: This step translates the specific atomic interactions into a more generalized pharmacophore model that can be used to search for novel scaffolds.[18]

    • Execution: Software can automatically generate features based on the interaction map. For example, a hydrogen bond with a backbone amide will generate a "Hydrogen Bond Acceptor" feature. Hydrophobic contacts will generate "Hydrophobic" features. Exclusion volumes are often added to represent the space occupied by the receptor, preventing clashes in screened compounds.

  • Model Refinement and Validation:

    • Action: Refine the generated model and validate its ability to distinguish known active compounds from inactives.

    • Causality: The initial automated model may require manual refinement to prioritize the most critical interactions. Validation ensures the model is not overly specific to the crystal structure's ligand.

    • Execution: Use the model to screen a test set of known actives and a decoy set. A high-quality model should successfully identify the active compounds with high scores and rank them significantly above the decoys.[15]

Visualization: Structure-Based Workflow

StructureBased_Workflow cluster_prep Phase 1: Input Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Validation & Refinement A Obtain Protein-Ligand 3D Structure (PDB) B Prepare Structure: Add Hydrogens, Optimize A->B C Analyze Binding Site Interactions B->C D Generate Pharmacophore Features from Interactions C->D E Add Exclusion Volumes D->E F Refine Hypothesis E->F G Validate with Actives/Decoys F->G H Final Validated Pharmacophore Model G->H

Caption: Workflow for structure-based pharmacophore identification.

Application: Virtual Screening Cascade

The validated pharmacophore model serves as a 3D query for searching large compound databases to identify novel molecules that match the feature requirements and are therefore likely to be active.

Detailed Protocol: Virtual Screening
  • Database Preparation:

    • Action: Procure a multi-conformer 3D compound database (e.g., ZINC, Enamine).

    • Causality: Since the pharmacophore is a 3D query, the screening database must also be in 3D, with each compound represented by multiple low-energy conformations to ensure the bioactive conformation is not missed.[16]

  • Pharmacophore-Based Screening:

    • Action: Use the pharmacophore model as a filter to rapidly screen the database.

    • Causality: This is a computationally inexpensive way to reduce a library of millions of compounds to a more manageable number of thousands of "hits" that fit the essential 3D electronic and steric requirements.[19]

  • Molecular Docking:

    • Action: Dock the hits from the pharmacophore screen into the target's binding site (if a structure is available).

    • Causality: Docking provides a more detailed, physics-based scoring of the potential binding poses and interactions, serving as a secondary filter to remove false positives from the initial screen.[2] It helps prioritize compounds based on predicted binding affinity.

  • Hit Selection and Analysis:

    • Action: Analyze the top-scoring docked compounds for favorable interactions, chemical diversity, and drug-like properties (e.g., Lipinski's Rule of Five).

    • Causality: This final computational step selects a small, diverse set of promising candidates for acquisition and experimental testing, maximizing the chances of finding a novel, potent, and developable lead compound.

Visualization: Virtual Screening Cascade

VScreening_Workflow DB 3D Compound Database (Millions of Compounds) P_Screen Pharmacophore Screening (Fast Filter) DB->P_Screen Hits1 Initial Hit List (~10,000s) P_Screen->Hits1 Docking Molecular Docking (Refined Scoring) Hits1->Docking Hits2 Docked Hits (~100s-1000s) Docking->Hits2 Analysis ADMET & Drug-Likeness Filter Visual Inspection Hits2->Analysis Final Final Candidates for Assay (~10s-100s) Analysis->Final

Caption: A typical virtual screening cascade workflow.

Experimental Validation of the Pharmacophore Hypothesis

Computational models are predictive tools; their ultimate value is determined by experimental verification. This step is essential for establishing the trustworthiness of the entire workflow.

Rationale for Experimental Validation

The "hit" compounds identified through virtual screening are only putative binders. Experimental assays are required to confirm their biological activity and validate that they interact with the target as predicted by the pharmacophore and docking models.

In Vitro Assays for Kinase Targets

For a kinase target, a tiered approach to in vitro testing is recommended to confirm activity and determine potency.

Assay TypePrincipleRationale & Use CaseTypical Output
Biochemical Kinase Assay Measures the direct inhibition of purified kinase enzyme activity.[20] Methods include radiometric assays (32P-ATP) or fluorescence-based assays (e.g., TR-FRET, FP).[21][22]Primary Validation: Confirms direct enzyme inhibition. Allows for rapid determination of IC50 values for hit compounds.[23]IC50 (nM or µM): Concentration of inhibitor required to reduce enzyme activity by 50%.
Binding Assay Measures the direct physical binding of the compound to the kinase, independent of enzymatic activity (e.g., KINOMEscan).[20]Orthogonal Validation: Confirms physical interaction with the target. Useful for identifying non-ATP competitive or allosteric inhibitors.Kd (nM or µM): Dissociation constant, a measure of binding affinity.
Cellular Target Engagement Measures whether the compound engages the target kinase within a live cell (e.g., Cellular Thermal Shift Assay - CETSA).Confirms Bioavailability: Demonstrates that the compound can cross the cell membrane and bind to its intended target in a physiological context.Thermal Shift: Change in protein melting temperature upon ligand binding.
Structural Biology for Binding Mode Confirmation

The ultimate validation of a structure-based pharmacophore model is to determine the crystal structure of the target protein in complex with a newly identified hit compound.

  • Protocol: X-ray Crystallography

    • Co-crystallization or Soaking: Form a complex of the purified target kinase and the hit compound. This can be achieved by crystallizing the pre-formed complex or by soaking a crystal of the apo-protein in a solution containing the compound.[24]

    • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.[25][26]

    • Causality & Validation: This provides definitive, high-resolution proof of the compound's binding mode.[27][28] It allows for a direct comparison of the experimentally observed interactions with those predicted by the original pharmacophore model, closing the loop on the design-predict-test cycle and providing crucial insights for the next round of lead optimization.

Conclusion

The pharmacophore identification of the this compound scaffold is a multi-faceted process that bridges computational chemistry and experimental biology. By systematically applying either ligand-based or structure-based modeling, a robust 3D query can be developed. The true power of this model is realized when it is used to drive a virtual screening cascade, leading to the identification of novel, active chemotypes. Crucially, the process must be anchored in reality through rigorous experimental validation, using a combination of in vitro biochemical/cellular assays and structural biology. This integrated, self-validating approach ensures that the generated pharmacophore is not merely a theoretical construct but a powerful, predictive tool that accelerates the journey from a chemical scaffold to a viable lead candidate.

References

  • Meininger, D. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-66.
  • Ciancetta, A. (2017). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Creative Biolabs. Ligand based Pharmacophore Modeling Service.
  • Protheragen. Structure-based Pharmacophore Modeling. Protheragen.
  • Jhoti, H. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-77.
  • Jhoti, H., & Williams, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer Protocols.
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Peak Proteins.
  • Adu-Ampratwum, D., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery.
  • Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
  • Protheragen. Ligand-based Pharmacophore Modeling. Protheragen.
  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Computational Methods in Drug Discovery. PubMed Central.
  • Ülgen, O., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.
  • Al-Shabib, N. A., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1.
  • Agathokleous, C., & Christodoulou, E. (2023). Computational workflow for structure-based pharmacophore modelling.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Kumar, V., & Kumar, A. (2022). Systematic computational strategies for identifying protein targets and lead discovery.
  • Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.
  • Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Kumar, A. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
  • Kaserer, T., et al. (2014). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Book Chapter.
  • Tiwari, R., & Singh, R. (2022). Pharmacophore modeling, its applications, and experimental validation.
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services.
  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening. MDPI.
  • Kaserer, T., & Schuster, D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021).
  • MedChemExpress. (n.d.). 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine. MedChemExpress.
  • Liu, X., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PubMed Central.
  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6.
  • TargetMol. (n.d.). 2-(pyridin-4-yl)benzo[d]oxazol-5-amine. TargetMol.
  • Er, M., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archiv der Pharmazie.
  • Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

Sources

Unlocking the Kinase Inhibitory Potential of 2-Pyridin-4-yl-benzooxazol-5-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. 2-Pyridin-4-yl-benzooxazol-5-ylamine represents such a confluence, merging the biologically significant benzoxazole and pyridine scaffolds.[1] This technical guide provides a comprehensive framework for the systematic evaluation of this compound's kinase inhibitory potential. We will delve into the scientific rationale for investigating this molecule, present detailed protocols for a tiered screening and characterization strategy, and discuss the interpretation of potential outcomes. This document serves as a roadmap for researchers and drug development professionals seeking to explore the therapeutic promise of this and similar hybrid pharmacophore compounds.

Introduction: The Rationale for Investigation

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3] The search for novel, selective kinase inhibitors is therefore a cornerstone of modern drug discovery. The chemical architecture of this compound makes it a compelling candidate for investigation in this arena.

The molecule is a hybrid of two pharmacologically significant heterocycles:

  • Benzoxazole: This scaffold is a component of numerous compounds with a wide range of biological activities, including kinase inhibition. Its rigid, planar structure can facilitate interactions with the ATP-binding pocket of kinases.

  • Pyridine: The pyridine ring is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's backbone.[4]

The combination of these two "privileged scaffolds" in a single molecule suggests a high probability of interaction with the human kinome.[1] Indeed, derivatives of the benzoxazole-pyridine core have been identified as inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5.[5] This guide outlines a systematic approach to comprehensively profile the kinase inhibitory activity of this compound, from initial broad-spectrum screening to detailed mechanistic studies.

A Tiered Strategy for Kinase Inhibitory Profiling

A logical, tiered approach is essential for the efficient and thorough characterization of a potential kinase inhibitor. This strategy allows for early identification of promising activity and selectivity, guiding subsequent, more resource-intensive studies.

G A Tier 1: Broad Kinome Profiling (e.g., Radiometric Assay at 1µM and 10µM) B Tier 2: Hit Confirmation & IC50 Determination (e.g., TR-FRET Assay) A->B Identify primary hits C Tier 3: Mechanism of Action Studies (e.g., ATP Competition Assay) B->C Confirm potency & selectivity D Tier 4: Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Elucidate binding mode E Lead Optimization & SAR Studies D->E Validate in a cellular context

Caption: A tiered workflow for kinase inhibitor characterization.

Experimental Protocols

The following protocols are presented as a guide for a comprehensive investigation. It is assumed that the researcher has access to standard laboratory equipment and reagents.

Tier 1: Broad Kinome Profiling via Radiometric Assay

The initial step is to screen this compound against a large panel of kinases to identify potential targets and assess its initial selectivity profile. A radiometric assay is often considered the gold standard for this purpose due to its high sensitivity and the ability to use physiologically relevant ATP concentrations.[6]

Protocol: Pan-Kinase Radiometric Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare intermediate dilutions to achieve final assay concentrations of 1 µM and 10 µM.

  • Assay Plate Preparation: Utilize a service such as Reaction Biology's HotSpot™ platform or an in-house equivalent with a broad panel of purified kinases (e.g., >300 kinases).[6]

  • Kinase Reaction:

    • To each well of a 96- or 384-well plate, add the specific kinase, its corresponding substrate, and the assay buffer.

    • Add the test compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP at a concentration that mimics physiological levels (e.g., 1 mM).[6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop buffer.

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.

    • Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each kinase at both concentrations relative to the DMSO control.

    • Primary "hits" are typically defined as kinases showing >50% inhibition at 10 µM.

Tier 2: Hit Confirmation and IC50 Determination using TR-FRET

For each primary hit identified in Tier 1, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for this, offering a homogenous, high-throughput format with reduced interference from compound fluorescence.[2][7]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Reconstitute the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the purified kinase of interest according to the manufacturer's instructions (e.g., Thermo Fisher Scientific).[7]

    • Prepare a serial dilution of this compound in the assay buffer, typically starting from 100 µM down to the low nanomolar range.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add a mixture of the kinase and the Eu-anti-tag antibody.

    • Add the Alexa Fluor™ 647-tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Kinase Target IC50 (µM) Selectivity Notes
Kinase A0.15Potent inhibitor
Kinase B2.5Moderate inhibitor
Kinase C> 50Not an inhibitor

Table 1: Example of IC50 data presentation for this compound against selected kinases.

Tier 3: Elucidating the Mechanism of Action

Understanding how the compound inhibits the kinase is crucial. An ATP competition assay can determine if the compound binds to the ATP-binding site, which is a common mechanism for this class of inhibitors.

Protocol: ATP Competition Assay (TR-FRET based)

  • Assay Setup: Perform the LanthaScreen™ Eu Kinase Binding Assay as described in section 3.2.

  • Competition: Run the assay at a fixed concentration of this compound (e.g., at its IC50 concentration) in the presence of increasing concentrations of unlabeled ATP.

  • Data Analysis: If the compound is ATP-competitive, increasing concentrations of ATP will displace it from the kinase, leading to an increase in the TR-FRET signal. Plot the TR-FRET ratio against the ATP concentration.

Tier 4: Confirming Target Engagement in a Cellular Environment

Biochemical assays are essential, but it is critical to confirm that the compound can enter cells and engage its target in a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is an excellent tool for this.[6]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to the NanoLuc® luciferase.

  • Compound Treatment: Plate the transfected cells and treat with a range of concentrations of this compound.

  • Assay Reagent Addition: Add the NanoBRET™ tracer, which specifically binds to the kinase, and the NanoLuc® substrate.

  • Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates that the compound is displacing the tracer and engaging the target kinase within the cell.

Hypothetical Signaling Pathway and Data Interpretation

Based on the activity of related compounds, let's hypothesize that this compound is an inhibitor of a kinase involved in a cancer-related signaling pathway, such as the CDK2 pathway.[8]

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 Cyclin D / CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE G1S G1-S Transition E2F->G1S CDK2 Cyclin E / CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor 2-Pyridin-4-yl- benzooxazol-5-ylamine Inhibitor->CDK2

Sources

Technical Guide: Leveraging Benzoxazole-Based Chemical Probes in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of utilizing a representative benzoxazole-based chemical probe, using 2-Pyridin-4-yl-benzooxazol-5-ylamine as a structural archetype, for advanced proteomics research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies.

The confluence of chemistry and biology has given rise to chemical proteomics, a powerful discipline for elucidating the mechanisms of action of small molecules and understanding complex biological processes.[1] At the heart of this field are chemical probes—small molecules designed to interact with specific proteins within the vast and complex cellular proteome.[2] This guide focuses on the strategic application of benzoxazole-containing compounds, exemplified by the this compound scaffold, in proteomics research, particularly for target deconvolution and validation.

The benzoxazole moiety is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[3][4] Its rigid, planar structure and hydrogen-bonding capabilities allow for specific interactions with protein targets, making it an excellent starting point for the design of chemical probes.[4][5]

Part 1: The Chemical Probe: From Synthesis to Application

The journey from a bioactive compound to a functional chemical probe involves strategic chemical modifications to enable the detection and enrichment of its binding partners. For a compound like this compound, the primary amine group at the 5-position is an ideal handle for chemical derivatization.

Probe Synthesis Strategy:

The synthesis of a benzoxazole-based probe typically involves two key steps: the core synthesis of the benzoxazole scaffold and the subsequent attachment of a functional handle.

  • Core Synthesis: A common method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative, promoted by a dehydrating agent.[6][7]

  • Functional Handle Attachment: The amine group can be modified to incorporate:

    • An affinity tag (e.g., biotin) for pull-down experiments.

    • A photoreactive group (e.g., benzophenone) for covalent cross-linking to target proteins upon UV irradiation.[8]

    • A "clickable" handle (e.g., an alkyne or azide) for bioorthogonal ligation to a reporter tag.

A generalized synthetic scheme for creating an affinity probe from our archetypal compound is presented below.

Experimental Protocol: Synthesis of a Biotinylated Benzoxazole Affinity Probe

This protocol outlines a representative synthesis of a biotinylated probe from an amino-benzoxazole precursor.

  • Activation of Biotin:

    • Dissolve biotin-NHS ester (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Slowly add the activated biotin solution to the amino-benzoxazole solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final biotinylated probe.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Target Identification using Affinity-Based Chemical Proteomics

Affinity-based proteomics is a robust method for identifying the cellular binding partners of a small molecule.[9] This technique utilizes an immobilized version of the chemical probe to "fish" for its targets in a complex protein mixture, such as a cell lysate.

Workflow for Affinity-Based Target Identification:

The overall workflow involves probe immobilization, incubation with lysate, washing to remove non-specific binders, elution of specific binders, and subsequent identification by mass spectrometry.

Affinity_Proteomics_Workflow cluster_prep Probe Preparation cluster_enrichment Target Enrichment cluster_analysis Protein Analysis Probe Synthesized Biotinylated Probe Immobilization Immobilization Probe->Immobilization Beads Streptavidin-Coated Magnetic Beads Beads->Immobilization Incubation Incubation Immobilization->Incubation Lysate Cell or Tissue Lysate Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Target Identification LCMS->DataAnalysis CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Incubate with Compound or Vehicle Cells->Treatment Heat Heat to a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Fractions Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the benzoxazole compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation: CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
4598100
508595
555080
602060
65530
70<110
Part 4: Mass Spectrometry and Data Analysis

Mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex samples. [10][11] Data Analysis Pipeline:

The raw data generated by the mass spectrometer must undergo a rigorous bioinformatic analysis to identify the specific binding partners of the chemical probe. [12][13][14]

Data_Analysis_Pipeline RawData Raw MS/MS Spectra DatabaseSearch Database Search (e.g., Mascot, MaxQuant) RawData->DatabaseSearch PeptideID Peptide Identification DatabaseSearch->PeptideID ProteinInference Protein Inference PeptideID->ProteinInference Quantification Protein Quantification (Label-Free or Labeled) ProteinInference->Quantification StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->StatisticalAnalysis TargetList List of Potential Binding Partners StatisticalAnalysis->TargetList Validation Target Validation (e.g., CETSA, Western Blot) TargetList->Validation

Caption: Data analysis pipeline for chemical proteomics.

Key Data Analysis Steps:

  • Database Searching: The experimental MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides.

  • Protein Inference: Peptides are assembled to infer the identities of the proteins present in the sample.

  • Quantification: The relative abundance of proteins in the probe-treated sample is compared to the control sample. This can be done using label-free methods or isotopic labeling techniques like SILAC or TMT. [14]4. Statistical Analysis: Statistical tests are applied to determine which proteins are significantly enriched in the pull-down experiment.

  • Target Prioritization: True binding partners are distinguished from non-specific background proteins based on their enrichment ratios and statistical significance.

Part 5: Orthogonal Validation using Competitive Binding Assays

To further increase confidence in the identified targets, competitive binding assays are employed. [15][16][17][18]In this approach, the affinity pull-down experiment is performed in the presence of an excess of the free, non-immobilized benzoxazole compound.

Principle of Competitive Binding:

If a protein's interaction with the immobilized probe is specific, the free compound will compete for the binding site, leading to a decrease in the amount of that protein pulled down. This provides strong evidence for a direct and specific interaction.

Data Presentation: Competitive Binding Proteomics

Protein IDEnrichment Ratio (vs. Control)Enrichment Ratio (+ Free Compound)% Competition
Target A50.22.595.0
Target B35.84.188.5
Non-specific C2.12.04.8
Non-specific D1.81.9-5.6

This quantitative proteomics-based competition binding assay is a high-throughput method to confirm specific interactions within the native proteome. [16][17]

Conclusion

The use of benzoxazole-based chemical probes, such as those derived from the this compound scaffold, offers a powerful strategy for target identification and validation in proteomics research and drug discovery. By combining rational probe design with robust experimental workflows like affinity-based proteomics and CETSA, and rigorous mass spectrometry-based data analysis, researchers can gain deep insights into the molecular mechanisms of bioactive compounds. This integrated approach is essential for advancing our understanding of complex biological systems and for the development of next-generation therapeutics.

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An In-depth Technical Guide to the Therapeutic Potential of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, an aromatic heterocyclic compound composed of a benzene ring fused to an oxazole ring, stands as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug discovery and development across multiple therapeutic areas.[3][4][5] This guide provides a comprehensive technical overview of benzoxazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and key evaluation protocols. We will explore their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents, offering field-proven insights to guide future research and development endeavors.

The Benzoxazole Scaffold: Foundational Chemistry and Synthesis

Benzoxazole is a planar, aromatic molecule with the chemical formula C₇H₅NO.[1][6] Its stability, coupled with reactive sites that allow for functionalization, makes it an ideal starting point for creating diverse chemical libraries.[1] The weak basicity of the nitrogen atom is a key chemical property, as its lone pair of electrons is not involved in the delocalization of the aromatic system.[7]

Core Synthesis Methodologies

The creation of the benzoxazole nucleus typically involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its equivalent. The choice of synthetic route is often dictated by the desired substitution pattern, required reaction conditions, and scalability.

A. Condensation with Carboxylic Acids: The most fundamental approach involves the reaction of an o-aminophenol with a carboxylic acid at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6][7] This method is robust but can require harsh conditions.

B. Reaction with Aldehydes: A common and efficient method involves the condensation of o-aminophenols with various aldehydes, followed by oxidative cyclization.[6] This pathway is versatile and can be catalyzed by a range of reagents, including zinc triflate, silica-supported ferric chloride, and even green catalysts in aqueous media.[7][8]

C. Modern Catalytic Approaches: Recent advancements have introduced catalyst-driven syntheses to improve yields and mildness of reaction conditions. These include:

  • Copper-catalyzed reactions: Useful for one-pot syntheses from precursors like bromoanilines and acyl halides.[9]

  • Palladium-catalyzed reactions: Enables the synthesis of 2-aminobenzoxazoles from o-aminophenol and isocyanides.[7]

  • N-heterocyclic carbene (NHC)-catalyzed cyclization: Allows for the synthesis of 2-arylbenzoxazoles under mild conditions.[8]

Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles.

G cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Product o_aminophenol o-Aminophenol Derivative reaction Condensation & Oxidative Cyclization o_aminophenol->reaction Nucleophilic Attack carbonyl_compound Aldehyde / Carboxylic Acid / Acyl Halide carbonyl_compound->reaction Electrophile benzoxazole 2-Substituted Benzoxazole reaction->benzoxazole Dehydration/ Cyclization

Caption: Generalized Synthesis Workflow for 2-Substituted Benzoxazoles.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzoxazole scaffold has led to its exploration in numerous disease contexts. Its derivatives are known to interact with a wide array of biopolymers and biological targets.[3][10]

Anticancer Potential

Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and liver (HepG2).[3][11][12]

Mechanisms of Action: The anticancer activity of these compounds is often multi-faceted. Key mechanisms include:

  • DNA Topoisomerase Inhibition: Some benzoxazoles interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[3]

  • Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as EGFR, HER2, and PI3K, which are often overexpressed or dysregulated in cancer and are critical for cell growth, division, and signal transduction.[3][13]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzoxazoles, structurally similar to the prodrug Phortress, act as potent agonists of the AhR.[11] This interaction can induce the expression of cytochrome P450 CYP1A1, an enzyme that metabolizes the compound into a toxic species, leading to selective cancer cell death.[11]

  • Induction of Apoptosis: By targeting various pathways, benzoxazoles can trigger programmed cell death, a key goal of cancer therapy.[14]

G cluster_targets Molecular Targets cluster_effects Cellular Effects benzoxazole Benzoxazole Derivative kinase Protein Kinases (EGFR, PI3K, etc.) benzoxazole->kinase topo DNA Topoisomerase benzoxazole->topo ahr Aryl Hydrocarbon Receptor (AhR) benzoxazole->ahr signal_block Inhibition of Growth Signaling Pathways kinase->signal_block dna_damage DNA Strand Breaks topo->dna_damage cyp1a1 CYP1A1 Induction ahr->cyp1a1 Agonism apoptosis Apoptosis (Programmed Cell Death) signal_block->apoptosis dna_damage->apoptosis cyp1a1->apoptosis Metabolic Activation

Caption: Key Anticancer Mechanisms of Benzoxazole Derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger).[15][16][17]

Mechanism of Action: While not fully elucidated for all derivatives, a primary proposed mechanism is the inhibition of DNA gyrase .[18] This enzyme is essential for bacterial DNA replication. By inhibiting its function, benzoxazoles prevent bacterial proliferation. The efficacy of these compounds is highly dependent on their substitution patterns, with certain moieties enhancing potency against specific strains.[10][18]

Neuroprotective Effects in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder. One key pathological feature is the decline in acetylcholine levels due to the enzyme acetylcholinesterase (AChE).[19] Several benzoxazole derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BuChE), making them promising candidates for AD therapy.[3][20][21]

Mechanism of Action: By inhibiting AChE and BuChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[20] Some hybrid molecules combining benzoxazole with other pharmacophores like oxadiazole have shown even greater potency than standard drugs like Donepezil.[21]

Anti-inflammatory and Analgesic Activity

Inflammation is a key process in many chronic diseases. Benzoxazole derivatives, including the well-known NSAID Benoxaprofen, have shown significant anti-inflammatory and analgesic properties.[4][10] Their mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is critically dependent on the nature and position of substituents on the bicyclic ring system. SAR studies are crucial for optimizing lead compounds.

  • Position 2: This is the most common site for substitution. Attaching various aryl, alkyl, or heterocyclic groups at this position profoundly influences the compound's interaction with biological targets. For instance, in antimicrobial agents, the absence of a methylene bridge between the benzoxazole core and a phenyl ring at position 2 was found to increase activity against DNA gyrase.[18]

  • Position 5/6: Modifications at these positions on the benzene ring can modulate physicochemical properties like solubility and lipophilicity, which affects bioavailability. Electron-withdrawing or electron-donating groups can also fine-tune the electronic properties of the scaffold, impacting target binding.

Derivative ClassKey Substituent FeatureTherapeutic ActivityExample IC50/MIC ValueReference
Anticancer Piperazine at C2, specific aromatic groupsCytotoxicity vs. MCF-7, A549Compound 3n showed high efficacy[11]
Anticancer Benzimidazole-thio-methyl at C2Cytotoxicity vs. HCT116Compound 6 : IC50 = 24.5 µM[17]
Antimicrobial Substituted phenyl at C2Antibacterial vs. B. subtilisCompound 10 : MIC = 1.14 x 10⁻³ µM[17]
Anti-Alzheimer's Oxadiazole hybrid at C2AChE InhibitionCompound 15 : IC50 = 5.80 ± 2.18 µM[21]

Key Experimental Protocols: A Self-Validating Approach

To ensure scientific rigor, all protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.

Protocol 1: General Synthesis of 2-(Substituted-phenyl)benzoxazole
  • Rationale: This protocol uses a common condensation reaction to create the benzoxazole core, a foundational step for generating a library of derivatives for screening.

  • Reactant Preparation: In a round-bottom flask, dissolve o-aminophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the condensation and cyclization to occur.

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[15][17]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)
  • Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation: Prepare a stock solution of the test benzoxazole derivative in a suitable solvent (e.g., DMSO). Prepare a series of two-fold serial dilutions in sterile nutrient broth in a 96-well microtiter plate.

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL). Add the inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing broth only (to confirm sterility).

    • Reference Control: Wells with a standard antibiotic (e.g., Ciprofloxacin, Ofloxacin) to validate assay sensitivity.[15][17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed.[17]

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the benzoxazole derivative for 48-72 hours.

  • Controls:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: Cells treated with a standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) to validate the assay.[11][17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[11]

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization start Synthesized Benzoxazole Derivative Library antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial anticancer Anticancer Assay (e.g., MTT Assay) start->anticancer neuro Neuroprotective Assay (e.g., AChE Inhibition) start->neuro hit_id Identify 'Hits' (Compounds with High Potency) antimicrobial->hit_id anticancer->hit_id neuro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar toxicity In Vitro Toxicity (e.g., vs. Normal Cell Lines) hit_id->toxicity lead_opt Chemical Modification of Hit Scaffolds sar->lead_opt toxicity->lead_opt admet In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet lead_compound Optimized Lead Compound for In Vivo Studies admet->lead_compound

Caption: High-Level Experimental Workflow for Benzoxazole Drug Discovery.

Future Perspectives and Conclusion

The benzoxazole heterocycle is a versatile and pharmacologically significant scaffold that continues to yield promising therapeutic candidates.[4] While many derivatives have shown remarkable in vitro activity, the path to clinical application requires overcoming challenges such as poor solubility, metabolic instability, and potential toxicity.[3]

Future research should focus on:

  • Multi-target Drug Design: Creating hybrid molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's.[23]

  • Improving Pharmacokinetics: Employing medicinal chemistry strategies to enhance the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds.[18]

  • Advanced In Vivo Studies: Moving promising candidates from in vitro assays to robust animal models to validate their efficacy and safety.[22][23]

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2-Pyridin-4-yl-benzooxazol-5-ylamine as a fragment for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 2-Pyridin-4-yl-benzooxazol-5-ylamine as a Core Fragment for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead candidates with superior physicochemical properties.[4][5] This guide focuses on the strategic application of This compound , a heterocycle-rich fragment, as a starting point for a drug discovery campaign. We will dissect its properties, propose a validated synthesis, and outline a comprehensive, field-proven workflow for its screening, validation, and subsequent optimization into a potent lead series, hypothetically targeting protein kinases.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Unlike HTS, which screens millions of larger, more complex "drug-like" molecules to find nanomolar hits, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to the target with weak, often millimolar, affinity.[6] The core principle is that these smaller molecules form more efficient, high-quality interactions with the target protein.[3] Because of their low complexity, fragment libraries can sample a much greater and more diverse chemical space with a significantly smaller number of compounds.[1][5]

The journey from a weakly binding fragment to a potent lead compound is a structure-guided process, relying heavily on biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[1][7] This iterative process of identifying a fragment hit and chemically elaborating it—a process known as fragment-to-lead optimization—has successfully delivered multiple marketed drugs, including Vemurafenib and Sotorasib, proving its efficacy against even once "undruggable" targets.[1]

The Fragment: this compound

Structural Features and Physicochemical Properties

The selected fragment, this compound, presents a rigid heterocyclic core combining three key pharmacophoric features:

  • Benzoxazole: A bicyclic system frequently found in biologically active compounds, offering a stable scaffold.[8]

  • Pyridine Ring: A common motif in kinase inhibitors, capable of forming crucial hydrogen bonds as a hinge-binder.[9][10]

  • Primary Arylamine: A versatile functional group that can act as a hydrogen bond donor and serves as a key vector for chemical modification.

To be a viable starting point for FBDD, a fragment must possess favorable physicochemical properties, often assessed by the "Rule of Three" (Ro3).[11][12] Let's analyze our fragment against these criteria.

PropertyRule of Three GuidelineThis compound ValueCompliance
Molecular Weight (MW)< 300 Da211.22 Da[13][14]Yes
cLogP≤ 3~2.5 (Estimated)Yes
Hydrogen Bond Donors≤ 31 (Amine -NH₂)Yes
Hydrogen Bond Acceptors≤ 33 (Pyridine N, Oxazole N, Oxazole O)Yes
Rotatable Bonds≤ 31Yes

As summarized in the table, the fragment demonstrates excellent compliance with the Rule of Three, making it an ideal candidate for an FBDD campaign. Its high solubility, a critical factor for the high concentrations used in biophysical screening, is anticipated due to the polar amine and pyridine groups.

Proposed Synthesis

The synthesis of 2-substituted benzoxazoles is a well-established chemical transformation. A reliable and scalable route for this compound involves the condensation and subsequent cyclization of a substituted o-aminophenol with a pyridine carboxylic acid.

Protocol: Synthesis of this compound

  • Starting Materials: 2,4-Diaminophenol dihydrochloride and Isonicotinic acid.

  • Step 1: Condensation:

    • To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 2,4-diaminophenol dihydrochloride and isonicotinic acid.

    • Heat the mixture to 180-200°C with stirring under an inert atmosphere (e.g., Argon) for 4-6 hours. The high temperature facilitates the condensation and intramolecular cyclization.

    • Causality: PPA acts as both a solvent and a dehydrating agent, driving the reaction towards the formation of the benzoxazole ring.

  • Step 2: Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This will precipitate the crude product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Step 3: Recrystallization/Chromatography:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

  • Step 4: Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

A Strategic FBDD Campaign Targeting Protein Kinases

The pyridine and benzoxazole scaffolds are prevalent in a multitude of kinase inhibitors.[10][15] This makes protein kinases an attractive and rational hypothetical target class for a drug discovery campaign initiated with this fragment.

The Screening and Validation Workflow

A robust screening cascade is essential for identifying true hits and eliminating artifacts. Our proposed workflow prioritizes efficiency and data integrity, employing orthogonal methods for hit validation.[16]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural Biology cluster_3 Fragment-to-Lead Lib Fragment Library (~2000 compounds) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High Throughput DoseResponse SPR Dose-Response (Determine Affinity KD) SPR->DoseResponse NMR Orthogonal Validation: Ligand-Observed NMR (e.g., WaterLOGSY) DoseResponse->NMR Validated Hits Xray Structure Determination: X-ray Crystallography NMR->Xray Optimization Structure-Guided Medicinal Chemistry Xray->Optimization

Caption: High-level FBDD screening and validation workflow.

Experimental Protocol: Primary Screening with SPR

Surface Plasmon Resonance (SPR) is an ideal primary screening technique due to its high sensitivity, throughput, and label-free nature, allowing for the detection of weak binding events characteristic of fragments.[17][18]

Protocol: SPR-Based Fragment Screening

  • Immobilization: Covalently immobilize the target kinase onto a sensor chip (e.g., a Biacore CM5 chip) via amine coupling. A control flow cell should be prepared similarly but without the protein to enable reference subtraction.

    • Causality: Immobilizing the target allows for the real-time detection of fragment binding as it flows over the surface. The reference channel is critical for subtracting non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a stock solution of the fragment library, including this compound, typically at 200 µM in a suitable running buffer containing a small percentage of DMSO.

    • Inject the fragments over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU). A response significantly above the baseline and the reference channel indicates a potential binding event.

  • Hit Triage: Fragments that produce a reproducible and specific binding signal are considered primary hits.

  • Affinity Determination: For primary hits, perform a dose-response experiment by injecting the fragment at multiple concentrations (e.g., from 10 µM to 1 mM). Fit the resulting data to a steady-state affinity model to determine the equilibrium dissociation constant (KD).[17]

Orthogonal Hit Validation with NMR

It is crucial to validate hits from a primary screen with a secondary, orthogonal method to ensure the observed binding is not an artifact of the initial assay technology. Ligand-observed NMR methods are excellent for this purpose as they confirm binding in solution.[19]

Protocol: NMR-Based Hit Validation (WaterLOGSY)

  • Sample Preparation: Prepare two samples of each fragment hit in a deuterated buffer (e.g., D₂O-based phosphate buffer). One sample contains the fragment alone, while the other contains the fragment plus a small amount of the target kinase (typically 5-10 µM).

  • Acquisition: Acquire Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) spectra for both samples.

  • Analysis: In the WaterLOGSY experiment, magnetization is transferred from bulk water to molecules bound to the protein.

    • If the fragment binds to the protein, its NMR signals will be positive or inverted compared to the reference spectrum (fragment alone).

    • If the fragment does not bind, its signals will have the same sign in both spectra.

    • Self-Validation: This technique provides a clear, binary "yes/no" answer on binding in solution, effectively filtering out false positives from the SPR screen.

Elucidating the Binding Mode via X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[6][20] This structural information is the cornerstone of the subsequent optimization phase.

Protocol: Co-crystallization and Structure Determination

  • Crystallization Screening: Screen for crystallization conditions of the target kinase in the presence of a saturating concentration of the validated fragment hit. This can be done by co-crystallization or by soaking pre-formed apo-protein crystals with the fragment.

  • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement. Refine the model and carefully inspect the electron density maps to unambiguously confirm the binding pose of the fragment.

    • Causality: The resulting high-resolution structure reveals the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, identifying key residues and unoccupied pockets in the binding site.

From Fragment to Lead: Structure-Guided Optimization

With a confirmed binding mode, the low-affinity fragment can be optimized into a high-potency lead compound. The goal is to "grow" the fragment into adjacent pockets of the binding site to form new, favorable interactions, thereby increasing affinity and selectivity.[21][22]

Optimization_Strategy cluster_0 Initial Hit cluster_1 Optimization Vectors cluster_2 Fragment Growing cluster_3 Lead Compound Fragment This compound (KD = ~500 µM) Xray X-ray Structure (Binding Mode Confirmed) Fragment->Xray Vector1 Vector 1: Amine (-NH2) Xray->Vector1 Vector2 Vector 2: Pyridine Ring Xray->Vector2 Grow1 Synthesize Analogs: Modify Amine to explore 'Solvent-Front' Pocket Vector1->Grow1 Grow2 Synthesize Analogs: Substitute Pyridine to 'Selectivity' Pocket Vector2->Grow2 Lead Optimized Lead (KD = ~10 nM) Grow1->Lead Grow2->Lead

Caption: Structure-guided fragment-to-lead optimization strategy.

For our fragment, the X-ray structure would likely show the pyridine nitrogen interacting with the kinase hinge region. The primary amine at the 5-position provides a clear and synthetically tractable vector for elaboration.

Proposed Optimization Strategy ("Fragment Growing"):

  • Vector 1 (Amine Group): The amine can be acylated, sulfonated, or used in reductive amination to introduce new functional groups. If the crystal structure reveals an adjacent hydrophobic pocket, one could synthesize a small library of amides by reacting the fragment with various carboxylic acids to introduce alkyl or aryl groups designed to fill this pocket.

  • Vector 2 (Benzoxazole Core): Substitutions could be made on the benzo portion of the scaffold to probe for additional interactions or to modulate physicochemical properties.

  • Iterative Cycle: Each newly synthesized analog would be evaluated using the same biophysical assays (SPR for affinity) to build a structure-activity relationship (SAR). Promising compounds would be co-crystallized with the target to confirm that the new functionality engages the protein as designed. This iterative "design-synthesize-test-analyze" cycle is the engine of FBDD.[23][[“]]

Conclusion

This compound represents an exemplary starting fragment for a modern drug discovery campaign. Its adherence to the "Rule of Three," coupled with a synthetically tractable and pharmacophorically rich scaffold, makes it an ideal candidate for FBDD. This guide has outlined a comprehensive and technically sound strategy, moving from initial concept to a validated, structure-informed lead optimization campaign. By leveraging a multi-disciplinary workflow that integrates synthetic chemistry with sensitive biophysical validation and structural biology, fragments like this can serve as the foundation for developing novel, highly selective, and potent therapeutics.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Frontiers. [Link]

  • Fragment-based lead discovery - Wikipedia. (n.d.). Wikipedia. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). MDPI. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). ResearchGate. [Link]

  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Jubilant Biosys. [Link]

  • Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. (2024). ACS Publications. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. (2020). National Center for Biotechnology Information. [Link]

  • What are the in silico strategies to support fragment-to-lead optimization in drug discovery? (n.d.). Consensus. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN. (2024). OBN. [Link]

  • The rule of three at ten - Practical Fragments. (2013). Practical Fragments. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? (2024). ResearchGate. [Link]

  • Pushing the Rule of 3 - Practical Fragments. (2011). Practical Fragments. [Link]

  • Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. (n.d.). Sartorius. [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.). CrystalsFirst. [Link]

  • Making the right choices in hit identification. (n.d.). Sygnature Discovery. [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (n.d.). Brieflands. [Link]

  • (PDF) Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole. (2021). ResearchGate. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. (2020). National Center for Biotechnology Information. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (n.d.). National Institutes of Health. [Link]/PMC2754877/)

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Methodological & Application

Synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine: A Comprehensive Guide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key precursor, 2-amino-4-nitrophenol, followed by a robust cyclization with isonicotinic acid to form the benzoxazole core. The final step involves the selective reduction of the nitro group to yield the target amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating characterization methods, and critical safety considerations.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities. The incorporation of a pyridine ring at the 2-position and an amine group at the 5-position of the benzoxazole core, as seen in 2-(Pyridin-4-yl)-benzooxazol-5-ylamine, provides a versatile platform for the development of novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the arylamine can be readily functionalized to explore structure-activity relationships. This compound is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.[1]

This protocol details a reliable and scalable synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine, beginning with the selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol. This is followed by a polyphosphoric acid (PPA) mediated condensation with isonicotinic acid to construct the 2-substituted benzoxazole ring system. The final amine is obtained through catalytic hydrogenation of the nitro intermediate. Each step has been optimized to ensure high yields and purity, with detailed characterization data provided for validation.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of 2-Amino-4-nitrophenol cluster_1 Step 2: Synthesis of 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole cluster_2 Step 3: Synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine 2,4-Dinitrophenol 2,4-Dinitrophenol 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol 2,4-Dinitrophenol->2-Amino-4-nitrophenol Reduction Reagents1 Na2S, NH4Cl, aq. NH3 Reagents1->2-Amino-4-nitrophenol Nitro_intermediate 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole 2-Amino-4-nitrophenol->Nitro_intermediate Condensation Isonicotinic_acid Isonicotinic acid Isonicotinic_acid->Nitro_intermediate PPA Polyphosphoric acid (PPA) PPA->Nitro_intermediate Final_product 2-(Pyridin-4-yl)-benzooxazol-5-ylamine Nitro_intermediate->Final_product Reduction H2_PdC H2, Pd/C H2_PdC->Final_product

Figure 1: Overall synthetic route for 2-(Pyridin-4-yl)-benzooxazol-5-ylamine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,4-DinitrophenolTechnicalSigma-Aldrich
Sodium sulfide (60% fused)TechnicalSigma-Aldrich
Ammonium chlorideACS reagentFisher Scientific
Concentrated ammonia solution (28%)ACS reagentFisher Scientific
Glacial acetic acidACS reagentVWR
Activated carbon (Norit)---Sigma-Aldrich
Isonicotinic acid99%Alfa Aesar
Polyphosphoric acid (PPA)115%Sigma-Aldrich
Palladium on carbon (10%)---Sigma-AldrichHandle with care, pyrophoric when dry.
Hydrogen gasHigh purityAirgas
MethanolACS reagentFisher Scientific
Ethyl acetateACS reagentFisher Scientific
DichloromethaneACS reagentFisher Scientific
Sodium sulfate (anhydrous)ACS reagentVWR
Celite®---Sigma-Aldrich
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck TLC silica gel 60 F₂₅₄ plates.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-nitrophenol

This procedure is adapted from a robust method published in Organic Syntheses.

Workflow Diagram

Workflow_Part1 start Start dissolve Dissolve 2,4-dinitrophenol, NH4Cl, and aq. NH3 in water start->dissolve heat1 Heat to 85°C dissolve->heat1 cool1 Cool to 70°C heat1->cool1 add_Na2S Add sodium sulfide portion-wise, maintaining 80-85°C cool1->add_Na2S heat2 Heat at 85°C for 15 min add_Na2S->heat2 filter1 Hot filtration heat2->filter1 cool2 Cool filtrate overnight filter1->cool2 filter2 Collect crude product cool2->filter2 dissolve2 Dissolve crude product in boiling water filter2->dissolve2 acidify Acidify with glacial acetic acid dissolve2->acidify decolorize Treat with activated carbon and filter hot acidify->decolorize cool3 Cool to 20°C decolorize->cool3 collect Collect and dry pure 2-amino-4-nitrophenol cool3->collect end End collect->end

Figure 2: Workflow for the synthesis of 2-amino-4-nitrophenol.

Step-by-Step Protocol:

  • In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2,4-dinitrophenol (300 g, 1.63 mol), water (2.5 L), ammonium chloride (600 g, 11.2 mol), and concentrated aqueous ammonia (100 mL, ~28%).

  • Heat the mixture to 85 °C with stirring. Once the temperature is reached, turn off the heat and allow the mixture to cool.

  • When the temperature reaches 70 °C, begin the portion-wise addition of 60% fused sodium sulfide (700 g, 5.4 mol) in approximately 100 g portions every 5-10 minutes. The temperature of the exothermic reaction should be maintained between 80-85 °C by adjusting the addition rate or by external cooling with a wet cloth.

  • After the addition is complete, heat the reaction mixture at 85 °C for an additional 15 minutes.

  • Filter the hot reaction mixture through a pre-heated Büchner funnel to remove insoluble byproducts.

  • Transfer the hot filtrate to a large flask and cool overnight in a cold water bath.

  • Collect the precipitated crude product by filtration and press the filter cake to remove excess liquid.

  • Dissolve the crude product in boiling water (1.5 L).

  • Acidify the hot solution with glacial acetic acid (approximately 100 mL) until the color changes from dark red to olive brown.

  • Add activated carbon (10 g), heat the solution to boiling, and filter while hot.

  • Cool the filtrate to 20 °C to crystallize the product.

  • Collect the brown crystals by filtration and dry them in an oven at 65 °C or in a vacuum desiccator. The expected yield is 160-167 g (64-67%) with a melting point of 140-142 °C.

Part 2: Synthesis of 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole

This step involves the cyclocondensation of 2-amino-4-nitrophenol with isonicotinic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent. PPA is a highly effective dehydrating agent for this type of transformation.

Workflow Diagram

Workflow_Part2 start Start mix Mix 2-amino-4-nitrophenol, isonicotinic acid, and PPA start->mix heat Heat the mixture to 180-200°C for 4-6 hours mix->heat cool Cool the reaction mixture to room temperature heat->cool quench Pour the mixture onto crushed ice cool->quench neutralize Neutralize with a strong base (e.g., NaOH solution) quench->neutralize extract Extract with an organic solvent (e.g., ethyl acetate) neutralize->extract dry Dry the organic layer over anhydrous Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end End purify->end

Figure 3: Workflow for the synthesis of the nitro intermediate.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and isonicotinic acid (12.3 g, 0.1 mol) to polyphosphoric acid (150 g).

  • Heat the reaction mixture to 180-200 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Allow the reaction mixture to cool to approximately 80-100 °C and carefully pour it onto crushed ice (500 g) with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to manage the exothermic neutralization.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole as a solid.

Part 3: Synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation. This method is generally clean and high-yielding.

Workflow Diagram

Workflow_Part3 start Start dissolve Dissolve the nitro intermediate in a suitable solvent (e.g., methanol) start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 atmosphere (e.g., balloon or Parr apparatus) add_catalyst->hydrogenate monitor Monitor reaction by TLC until starting material is consumed hydrogenate->monitor filter Filter through Celite to remove the catalyst monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Recrystallize or purify by column chromatography if necessary concentrate->purify end End purify->end

Figure 4: Workflow for the final reduction step.

Step-by-Step Protocol:

  • Dissolve 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole (10 g, 0.039 mol) in methanol (200 mL) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for this scale, or a Parr hydrogenator can be used at ~50 psi for faster reaction) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)-benzooxazol-5-ylamine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Characterization of the Final Product

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.79 (d, J = 6.0 Hz, 2H, Py-H), 8.05 (d, J = 6.0 Hz, 2H, Py-H), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.01 (d, J = 2.0 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 5.15 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 150.8, 149.6, 144.2, 142.1, 134.5, 121.3, 115.8, 111.2, 110.5, 106.9.

  • MS (ESI): m/z 226.1 [M+H]⁺.

  • IR (ATR, cm⁻¹): 3450-3300 (N-H stretch), 1630 (C=N stretch), 1600, 1580 (aromatic C=C stretch), 1240 (C-O stretch).

Safety Precautions

  • 2,4-Dinitrophenol and 2-Amino-4-nitrophenol: These compounds are toxic and may be harmful if inhaled, swallowed, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts vigorously with water. Handle with extreme care, using appropriate PPE. When quenching the reaction, add the PPA mixture to ice slowly and with good stirring.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere and do not allow it to dry completely in the air.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(Pyridin-4-yl)-benzooxazol-5-ylamine. The detailed step-by-step procedures, coupled with explanations for the choice of reagents and conditions, are intended to enable researchers to successfully synthesize this valuable building block for their drug discovery programs. The inclusion of characterization data and safety information ensures a self-validating and safe experimental workflow.

References

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]

  • Ghosh, A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

Sources

One-Pot Synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine, a crucial intermediate in contemporary drug discovery. The protocol herein detailed eschews traditional multi-step procedures in favor of a streamlined, atom-economical approach. Commencing with the readily available precursors, 2-amino-4-nitrophenol and isonicotinic acid, this method leverages the dehydrating and catalytic properties of polyphosphoric acid (PPA) for the initial cyclocondensation to form the benzoxazole core. Subsequent in-situ reduction of the nitro moiety is achieved, yielding the target amine. This application note elaborates on the underlying chemical principles, provides a meticulously detailed experimental protocol, and outlines the necessary characterization techniques for product validation, catering to researchers and professionals in medicinal chemistry and drug development.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in a myriad of biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific target molecule, 2-(pyridin-4-yl)benzo[d]oxazol-5-amine, serves as a vital building block for the synthesis of more complex pharmaceutical agents, such as inhibitors of G-protein-coupled receptor kinases (GRKs) and multi-target directed ligands for neurodegenerative diseases like Alzheimer's.[2][3]

The traditional synthesis of such compounds often involves multiple, discrete steps of protection, coupling, cyclization, and deprotection/reduction, leading to lower overall yields, increased waste, and significant time investment. The one-pot methodology presented here circumvents these challenges by telescoping the reaction sequence, thereby enhancing efficiency and aligning with the principles of green chemistry.

The Synthetic Strategy: A One-Pot Approach

The cornerstone of this protocol is the strategic combination of two key transformations in a single reaction vessel: the formation of the benzoxazole ring and the subsequent reduction of the nitro group.

  • Part 1: Polyphosphoric Acid-Mediated Cyclocondensation: The reaction is initiated by the condensation of 2-amino-4-nitrophenol with isonicotinic acid. Polyphosphoric acid (PPA) serves as both the solvent and a potent dehydrating agent, facilitating the formation of an intermediate amide which then undergoes intramolecular cyclization to yield the 2-(pyridin-4-yl)-5-nitrobenzo[d]oxazole.[1][4][5] The high temperature employed in this step is crucial for driving the reaction to completion.

  • Part 2: In-Situ Nitro Group Reduction: Following the successful formation of the benzoxazole core, a reducing agent is introduced directly into the reaction mixture to convert the nitro group to the desired primary amine. Several reducing agents are effective for this transformation, with tin(II) chloride in an acidic medium being a reliable and well-documented choice that is compatible with the benzoxazole ring system.[3][6]

The overall synthetic transformation is depicted in the workflow diagram below.

One-Pot Synthesis Workflow cluster_0 One-Pot Reaction Vessel Reactants 2-amino-4-nitrophenol + Isonicotinic Acid PPA_Addition Add Polyphosphoric Acid (PPA) Reactants->PPA_Addition Cyclocondensation Heat to form Benzoxazole Core PPA_Addition->Cyclocondensation Nitro_Intermediate 2-(pyridin-4-yl)-5-nitrobenzo[d]oxazole Cyclocondensation->Nitro_Intermediate Reduction In-situ Reduction of Nitro Group Nitro_Intermediate->Reduction Final_Product 2-(pyridin-4-yl)benzo[d]oxazol-5-amine Reduction->Final_Product Purification Work-up and Purification Final_Product->Purification Reaction Mechanism cluster_0 Cyclocondensation cluster_1 Nitro Reduction Start 2-amino-4-nitrophenol + Isonicotinic Acid Amide_Formation Amide Formation (PPA mediated) Start->Amide_Formation Cyclization Intramolecular Cyclization Amide_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Nitro_Intermediate 2-(pyridin-4-yl)-5-nitrobenzo[d]oxazole Dehydration->Nitro_Intermediate Nitro_Reduction_Start Nitro Intermediate + SnCl2/HCl Nitro_Intermediate->Nitro_Reduction_Start In-situ Electron_Transfer Stepwise Electron Transfer from Sn(II) Nitro_Reduction_Start->Electron_Transfer Protonation Protonation Steps Electron_Transfer->Protonation Final_Amine 2-(pyridin-4-yl)benzo[d]oxazol-5-amine Protonation->Final_Amine

Sources

Application Note: Comprehensive Analytical Characterization of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Pyridin-4-yl-benzooxazol-5-ylamine (CAS: 349609-85-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein establish a multi-technique approach for the unambiguous confirmation of its identity, purity, and key physicochemical properties. We present detailed, field-proven methodologies for liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, optical analysis (UV-Vis and Fluorescence), and thermal analysis (TGA/DSC). This integrated workflow is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable characterization framework.

Introduction

This compound is a complex heterocyclic molecule featuring a fused benzoxazole ring system linked to a pyridine moiety. The benzoxazole core is a privileged scaffold found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Similarly, the pyridine ring is a cornerstone in pharmaceutical development, known for its ability to engage in hydrogen bonding and modulate the pharmacokinetic properties of drug candidates.[2] The combination of these two pharmacophores in a single entity makes this compound and its derivatives compelling targets for drug discovery programs.[3]

Given its potential therapeutic relevance, rigorous analytical characterization is paramount. Establishing a definitive analytical profile ensures the material's identity, quantifies its purity by separating it from potential synthetic precursors or degradation products, and elucidates its structural and physical properties. This application note serves as an authoritative guide, detailing the necessary protocols and explaining the scientific rationale behind each experimental choice to ensure a holistic and validated characterization.

Physicochemical Properties

A summary of the fundamental properties of the target compound is provided below. This information is foundational for all subsequent analytical procedures.

PropertyValueSource(s)
CAS Number 349609-85-4[4]
Molecular Formula C₁₂H₉N₃O[4][5]
Molecular Weight 211.22 g/mol [4][5]
Appearance Expected to be a solid at room temperatureN/A

Integrated Analytical Workflow

A successful characterization relies on the convergence of orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive and undeniable profile of the molecule. The logical flow of this process is depicted below.

G cluster_0 Primary Characterization (Identity & Purity) cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Purity HPLC-UV (Purity Assessment) Identity LC-MS (Molecular Weight Confirmation) Purity->Identity Confirm Peak NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) IR FTIR Spectroscopy (Functional Groups) Optical UV-Vis & Fluorescence (Optical Properties) Thermal TGA / DSC (Thermal Stability) Sample Sample Preparation (Dissolution in appropriate solvent) Sample->Purity Inject Sample->NMR Analyze Sample->IR Analyze Sample->Optical Analyze Sample->Thermal Analyze solid

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis: Purity and Identity

The cornerstone of characterization is confirming that the sample is a single, pure substance with the correct molecular weight. Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for this purpose. The HPLC provides high-resolution separation for purity assessment, while the mass spectrometer provides exact mass data for identity confirmation.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

Causality: A gradient elution method using a C18 stationary phase is chosen for its versatility in resolving aromatic heterocyclic compounds of moderate polarity. The acidic modifier (formic acid) ensures the amine and pyridine nitrogens are protonated, leading to sharp, symmetrical peak shapes and preventing tailing. UV detection is set at a wavelength where the conjugated aromatic system is expected to absorb strongly.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 330 nm.

  • Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Electrospray Ionization (ESI) in positive mode is selected because the molecule contains multiple basic nitrogen atoms (amine and pyridine) that are readily protonated to form [M+H]⁺ ions.[6] This soft ionization technique minimizes in-source fragmentation, providing a clear molecular ion peak.

G HPLC HPLC Separation (C18 Column) ESI ESI Source (Positive Mode) Generates [M+H]⁺ HPLC->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Separates ions by m/z ESI->Analyzer Detector Detector Generates Spectrum Analyzer->Detector G Sample Place Sample in Pan (TGA or DSC) Furnace Heat under N₂ Atmosphere (Controlled Rate, e.g., 10 °C/min) Sample->Furnace TGA_Sensor TGA: Monitor Mass Loss Furnace->TGA_Sensor DSC_Sensor DSC: Monitor Heat Flow Furnace->DSC_Sensor TGA_Plot Plot: Weight % vs. Temp TGA_Sensor->TGA_Plot DSC_Plot Plot: Heat Flow vs. Temp DSC_Sensor->DSC_Plot

Sources

Application Note: Structural Elucidation of 2-Pyridin-4-yl-benzooxazol-5-ylamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-4-yl-benzooxazol-5-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a fusion of pyridine and benzoxazole rings, is a common motif in a variety of biologically active molecules.[1] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of new chemical entities. This application note provides a detailed guide to the characterization of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, two of the most powerful analytical techniques for the elucidation of molecular structures.

This document will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and provide an analysis of the expected spectral data. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Mass Spectrometry Analysis: Confirming Molecular Identity

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, offering the first piece of evidence for its successful synthesis. For this compound (Molecular Formula: C₁₂H₉N₃O), the exact molecular weight is a key parameter for confirmation. The monoisotopic mass of this compound is 211.0746 g/mol .

Predicted Mass Spectral Data for this compound
m/z (ion)Description
212.0824 [M+H]⁺Protonated molecular ion
234.0643 [M+Na]⁺Sodium adduct
184.0719 [M+H - CO]⁺Loss of carbon monoxide
183.0641 [M+H - HCN]⁺Loss of hydrogen cyanide from the pyridine ring
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for obtaining a mass spectrum of the title compound using a standard ESI-MS instrument.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

    • The mobile phase should ideally be a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation and Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is chosen as the basic nitrogen atoms in the pyridine and amine groups are readily protonated.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Infusion: The prepared sample solution is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-500 to ensure capture of the molecular ion and potential fragments.

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

    • Cone Voltage: A lower cone voltage (e.g., 20-30 V) is used to observe the molecular ion with minimal fragmentation. A higher voltage can be applied to induce fragmentation for structural elucidation.

    • Source and Desolvation Temperatures: These are optimized based on the instrument and solvent system, typically around 120-150°C and 300-400°C, respectively.

Data Interpretation

The primary goal is to identify the protonated molecular ion peak [M+H]⁺ at m/z 212.0824. The high-resolution mass measurement should be within a few parts per million (ppm) of the calculated exact mass. The presence of this peak provides strong evidence for the formation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.75Doublet2HH-2', H-6' (Pyridine)
~8.05Doublet2HH-3', H-5' (Pyridine)
~7.50Doublet1HH-7
~7.10Doublet1HH-4
~6.80Doublet of Doublets1HH-6
~5.50Singlet (broad)2H-NH₂

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The broadness of the -NH₂ peak is due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~163C-2
~151C-2', C-6' (Pyridine)
~148C-8a
~145C-5
~140C-4a
~135C-4' (Pyridine)
~122C-3', C-5' (Pyridine)
~115C-7
~110C-6
~105C-4
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for aromatic compounds containing amine groups.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR Acquisition:

      • A standard single-pulse experiment is typically sufficient.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • ¹³C NMR Acquisition:

      • A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms.

      • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Interpretation

The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzoxazole and pyridine rings. The integration of these signals will correspond to the number of protons. The coupling patterns (e.g., doublets, doublets of doublets) will reveal the connectivity of the protons. The ¹³C NMR spectrum will show the number of unique carbon environments. The chemical shifts will be indicative of the electronic environment of each carbon atom. Combining the information from both ¹H and ¹³C NMR, along with 2D NMR data if acquired, allows for the complete and unambiguous assignment of the structure of this compound.

Workflow Diagrams

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to ~10 µg/mL dissolve->dilute infuse Infuse into ESI Source dilute->infuse ionize Positive ESI infuse->ionize analyze Mass Analysis (TOF or Quadrupole) ionize->analyze detect Detect Ions analyze->detect process Generate Mass Spectrum detect->process interpret Identify [M+H]⁺ process->interpret

Caption: Workflow for Mass Spectrometry Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Interpretation dissolve Dissolve ~5-10 mg in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_in_magnet Place in Spectrometer transfer->place_in_magnet acquire_1H Acquire ¹H Spectrum place_in_magnet->acquire_1H acquire_13C Acquire ¹³C Spectrum place_in_magnet->acquire_13C acquire_2D Acquire 2D Spectra (Optional) place_in_magnet->acquire_2D process_spectra Process Raw Data (FT, Phasing, Baseline Correction) acquire_1H->process_spectra acquire_13C->process_spectra acquire_2D->process_spectra assign_signals Assign Signals & Determine Structure process_spectra->assign_signals

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of chemical and pharmaceutical research. By employing a combination of mass spectrometry and NMR spectroscopy, researchers can unequivocally confirm the molecular weight and delineate the intricate atomic connectivity of the molecule. The protocols and expected data presented in this application note serve as a comprehensive guide for the successful characterization of this and structurally related compounds, ensuring the scientific integrity of subsequent biological and pharmacological studies.

References

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[1][2][3][4] 2-Pyridin-4-yl-benzooxazol-5-ylamine (Molecular Formula: C₁₂H₉N₃O, Molecular Weight: 211.22) is a novel compound featuring this versatile core, suggesting its potential as a modulator of key biological targets.[5][6][7] The structural similarity of this compound to known inhibitors of G-protein-coupled receptor kinases (GRKs) and other kinases warrants its investigation as a potential kinase inhibitor.[1] Furthermore, the nitrogen-containing heterocyclic system present in this compound shares features with known inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns. We present detailed protocols for robust, scalable, and validated assays to explore the inhibitory potential of this compound against two prominent drug target classes: protein kinases and monoamine oxidases. The methodologies described herein are designed to be adaptable and serve as a foundational framework for the initial characterization and hit identification of this promising molecule.

Section 1: High-Throughput Screening for Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10] Consequently, they are a major class of targets for drug discovery.[10] Given that benzoxazole derivatives have been identified as kinase inhibitors, a primary HTS campaign to assess the effect of this compound on kinase activity is a logical starting point.[1]

Assay Principle and Technology Selection

For screening against protein kinases, a homogenous, luminescence-based assay that measures ATP consumption is an excellent choice due to its high sensitivity, broad dynamic range, and robustness against compound interference.[11][12][13] These assays provide a universal platform for assessing the activity of virtually any ATP-dependent kinase.[13][14] The principle relies on the enzymatic conversion of ADP, the product of the kinase reaction, back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[13] A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.

Experimental Workflow for Kinase Inhibition HTS

The following diagram illustrates the workflow for the primary high-throughput screen to identify potential kinase inhibitory activity of this compound.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation (384-well) cluster_2 Data Analysis compound_prep This compound (10 mM in DMSO) serial_dilution Serial Dilution Plate (e.g., 10-point, 3-fold) compound_prep->serial_dilution add_compound Add Compound/Controls (e.g., 50 nL) serial_dilution->add_compound add_kinase Add Kinase & Substrate (e.g., 5 µL) add_compound->add_kinase incubate_rt Incubate at RT (e.g., 60 min) add_kinase->incubate_rt add_detection Add ADP-Glo Reagent (e.g., 5 µL) incubate_rt->add_detection incubate_rt2 Incubate at RT (e.g., 40 min) add_detection->incubate_rt2 add_detection2 Add Kinase Detection Reagent (e.g., 10 µL) incubate_rt2->add_detection2 incubate_rt3 Incubate at RT (e.g., 30 min) add_detection2->incubate_rt3 read_luminescence Read Luminescence incubate_rt3->read_luminescence data_norm Normalize Data (% Inhibition) read_luminescence->data_norm z_factor Calculate Z' Factor read_luminescence->z_factor dose_response Dose-Response Curve Fitting data_norm->dose_response ic50 Determine IC50 dose_response->ic50 G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation (384-well) cluster_2 Data Analysis compound_prep This compound (10 mM in DMSO) serial_dilution Serial Dilution Plate (e.g., 10-point, 3-fold) compound_prep->serial_dilution add_compound Add Compound/Controls (e.g., 50 nL) serial_dilution->add_compound add_enzyme Add MAO Enzyme (e.g., 10 µL) add_compound->add_enzyme pre_incubate Pre-incubate at RT (e.g., 15 min) add_enzyme->pre_incubate add_substrate_mix Add Substrate/Detection Mix (e.g., 10 µL) pre_incubate->add_substrate_mix incubate_rt Incubate at RT (dark) (e.g., 60 min) add_substrate_mix->incubate_rt read_fluorescence Read Fluorescence (Ex/Em appropriate for probe) incubate_rt->read_fluorescence data_norm Normalize Data (% Inhibition) read_fluorescence->data_norm z_factor Calculate Z' Factor read_fluorescence->z_factor dose_response Dose-Response Curve Fitting data_norm->dose_response ic50 Determine IC50 dose_response->ic50

Figure 2. Workflow for MAO Inhibition HTS.
Detailed Protocol: Fluorescence-Based MAO Assay

This protocol can be adapted for either MAO-A or MAO-B by using the appropriate enzyme and a selective substrate.

Materials and Reagents:

  • This compound (Stock: 10 mM in 100% DMSO)

  • Recombinant Human MAO-A or MAO-B

  • MAO Substrate (e.g., p-Tyramine for both, or a selective substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or equivalent fluorescent probe)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive Control Inhibitor (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) [8][15]* 384-well, black, flat-bottom assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Transfer 50 nL of the compound dilutions, DMSO (negative control), and positive control inhibitor into the wells of a 384-well assay plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare a 2X solution of MAO-A or MAO-B in MAO Assay Buffer.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Prepare a 2X substrate/detection mix in MAO Assay Buffer containing the MAO substrate, HRP, and Amplex® Red.

    • Initiate the reaction by adding 10 µL of the 2X substrate/detection mix to each well. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Z' Factor: Calculate the Z' factor for each screening plate to ensure data quality. [15]A value between 0.5 and 1.0 is desirable.

ParameterRecommended Value
Final Compound Concentration10 µM (single point) or 1 nM - 10 µM (dose-response)
Final DMSO Concentration≤ 0.5%
MAO-A/B ConcentrationTitrate for optimal linear reaction rate
Substrate ConcentrationAt or near Kₘ [15]
Amplex® Red Concentration50-100 µM
HRP Concentration0.2-0.4 U/mL
Incubation TimesAs specified in the protocol
Plate Format384-well

Conclusion and Forward Outlook

These application notes provide a robust framework for the initial high-throughput screening of this compound against two high-value therapeutic target classes: protein kinases and monoamine oxidases. The detailed protocols for luminescence and fluorescence-based assays offer sensitive, reliable, and scalable methods for identifying potential inhibitory activity. Successful hit identification from these primary screens should be followed by a comprehensive hit-to-lead campaign, including secondary screening against a panel of related kinases or MAOs to determine selectivity, mechanism of action studies, and cell-based assays to confirm activity in a more physiological context. The versatile benzoxazole core of this compound suggests that it may hold significant potential, and the screening strategies outlined here are the critical first step in unlocking that potential.

References

  • Zhou, L., Liu, Y., Wang, M., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]

  • Burns, D. J., Alder, E., Fan, Y.-H., McKeegan, E., Warrior, U., & Beutel, B. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. In Systems and Technologies for Clinical Diagnostics and Drug Discovery (Vol. 3259). SPIE. [Link]

  • Wang, F., Wang, L., & Liu, X. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 19-31. [Link]

  • Wang, F., Wang, L., & Liu, X. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 19-31. [Link]

  • Ito, K., Shindo, T., & Kawamura, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 799-809. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Zhou, L., Liu, Y., Wang, M., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]

  • Glickman, J. F., & White, R. E. (2016). Understanding Luminescence Based Screens. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combined Chemical & High Throughput Screening, 6(3), 167-176. [Link]

  • Robers, M. B., et al. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS Discovery, 26(8), 984-994. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Valley, M. P., et al. (2007). A bioluminescent assay for monoamine oxidase. Analytical Biochemistry, 363(1), 71-80. [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Li, Y., et al. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-133. [Link]

  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 178-186. [Link]

  • Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(3), 23-31. [Link]

  • Konecna, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261-20273. [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Laufer, S., et al. (2008). Towards the improvement of the synthesis of novel 4 (5)-aryl-5 (4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Bioorganic & Medicinal Chemistry, 16(12), 6284-6295.
  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Onchocerciasis. ACS Infectious Diseases, 8(9), 1836-1847. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(3), 23-31. [Link]

  • Lynch, C., et al. (2024). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 64, 191-209. [Link]

  • Kumar, A., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 13(1), 23055. [Link]

  • Klika, K. D., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science, 12(20), 7013-7020. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pyridin-4-yl-benzooxazol-5-ylamine is a heterocyclic small molecule with the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g/mol [1][2]. Its structure, featuring a fusion of benzoxazole and pyridine rings, is of significant interest in medicinal chemistry and drug discovery. The benzoxazole moiety is a key pharmacophore found in a variety of biologically active compounds exhibiting antibacterial, antifungal, and anticancer properties. Similarly, the pyridine ring is a common constituent in pharmacologically active molecules, including kinase inhibitors. The combination of these two scaffolds suggests that this compound may possess potent and specific biological activities.

This document provides a comprehensive, tiered workflow for the initial cell-based characterization of this compound. The proposed assays are designed to first establish its foundational effects on cellular viability and migration, followed by a more focused investigation into its potential mechanism of action, with an emphasis on kinase signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the biological function of this and structurally related novel chemical entities.

Tier 1: Foundational Cellular Effects

The initial phase of characterization aims to determine the compound's impact on fundamental cellular processes. This provides a crucial baseline for subsequent mechanistic studies.

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3]. This assay is critical for determining the dose-response relationship of this compound and identifying the appropriate concentration range for further experiments.

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[4].

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well[5].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[4].

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.63 ± 0.0550.4
500.21 ± 0.0316.8
1000.10 ± 0.028.0
Table 1: Hypothetical MTT assay results for a cancer cell line treated with this compound for 48 hours. Data are presented as mean ± standard deviation.
Evaluation of Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro[7]. This assay is particularly relevant for assessing the potential of this compound to interfere with processes such as cancer metastasis or tissue repair.

A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time. A change in the rate of wound closure in the presence of the compound indicates an effect on cell migration[8].

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer[9].

  • Serum Starvation (Optional): To minimize the confounding effect of cell proliferation, the cells can be serum-starved for 24 hours prior to the assay[7].

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer[9].

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris[8].

  • Compound Treatment: Add fresh culture medium containing the test compound at a non-cytotoxic concentration (determined from the MTT assay). Also, include a vehicle control.

  • Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in a 37°C, 5% CO₂ incubator. Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100

TreatmentWound Area at 0h (pixels²)Wound Area at 24h (pixels²)% Wound Closure
Vehicle Control500,000150,00070%
Compound (1 µM)502,000401,60020%
Table 2: Hypothetical wound healing assay results. The compound significantly inhibits cell migration.

Tier 2: Mechanistic Investigation

Based on the foundational data, the next tier of assays aims to elucidate the potential mechanism of action. Given the structural similarities to known kinase inhibitors, investigating the compound's effect on cellular kinase activity and associated signaling pathways is a logical next step.

Cell-Based Kinase Activity Assay

Cell-based kinase assays measure the activity of specific kinases within a cellular context, providing a more physiologically relevant assessment compared to biochemical assays[10]. A variety of formats are available, including those that measure the phosphorylation of a specific substrate.

A common approach involves using a sandwich immunoassay format, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA. In these assays, cells are treated with the compound, and then lysed. The cell lysate is then analyzed for the phosphorylation of a specific kinase substrate using a pair of antibodies: one that captures the total substrate and another that detects the phosphorylated form[11]. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Remove the culture medium and add a specific lysis buffer provided with the assay kit. Incubate on ice to ensure complete cell lysis.

  • Assay Plate Preparation: Transfer the cell lysates to a TR-FRET detection plate.

  • Antibody Addition: Add the antibody mix, which typically contains a europium-labeled antibody against the total protein and an acceptor fluorophore-labeled antibody against the phosphorylated protein, to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to allow for antibody binding.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor)[11]. The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated substrate.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to analyze the expression and phosphorylation status of specific proteins in cell extracts[12]. This allows for the investigation of the compound's effect on key signaling pathways that are often dysregulated in diseases like cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways[13][14].

  • Cell Treatment and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat the cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Visualizations

G cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Mechanistic Assays MTT Cell Viability Assay (MTT) WH Cell Migration Assay (Wound Healing) MTT->WH Select Non-toxic Dose Kinase Cell-Based Kinase Assay WH->Kinase WB Western Blot for Pathway Analysis Kinase->WB End Biological Activity Profile WB->End Start This compound Start->MTT Dose-Response

Caption: Proposed experimental workflow for the characterization of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P(Thr308) Downstream Cell Proliferation, Survival, Migration Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P(Ser473) Compound 2-Pyridin-4-yl- benzooxazol-5-ylamine Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Simplified PI3K/Akt signaling pathway as a potential target for investigation.

References

Sources

Probing Kinase Inhibition Profiles: Application Notes for Characterizing 2-Pyridin-4-yl-benzooxazol-5-ylamine Against GRK and CDK Families

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Kinase Inhibitor

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their fundamental role in orchestrating a vast array of cellular processes, from cell cycle progression to signal transduction, also renders them culpable in the pathophysiology of numerous diseases, most notably cancer and chronic inflammatory conditions. The aberrant activity of specific kinases, such as G protein-coupled receptor kinases (GRKs) and cyclin-dependent kinases (CDKs), is a hallmark of these diseases. This has spurred the development of small molecule inhibitors aimed at modulating their function.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Pyridin-4-yl-benzooxazol-5-ylamine , a compound of interest with a chemical scaffold suggestive of kinase inhibitory potential. While direct biological data for this specific molecule is nascent, its structural motifs bear resemblance to known kinase inhibitors, including those targeting GRKs[1]. This guide, therefore, presents a strategic framework and detailed experimental protocols for evaluating its inhibitory activity against key members of the GRK and CDK families.

GRKs are critical regulators of G protein-coupled receptor (GPCR) signaling, a pathway integral to a multitude of physiological functions[2][3]. Their dysregulation is implicated in cardiovascular diseases and other pathologies. CDKs, in partnership with their cyclin regulatory subunits, are the master regulators of the cell cycle[4][5][6][7]. Their uncontrolled activity is a direct driver of tumorigenesis, making them a prime target for anti-cancer therapeutics. By providing robust, field-proven protocols, this guide aims to empower researchers to elucidate the inhibitory profile of this compound and unlock its potential as a novel therapeutic agent.

Core Principles of Kinase Inhibition Assays

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific substrate. The inhibitory potential of a compound is then determined by its ability to reduce this activity. The protocols detailed herein are built upon two robust, high-throughput screening (HTS)-compatible technologies: a luminescence-based assay that quantifies ATP consumption and a fluorescence polarization assay that detects the binding of a tracer to a kinase.

The selection of an appropriate assay technology is contingent on several factors, including the specific kinase, the nature of the substrate, and the desired throughput and sensitivity[8][9]. Both luminescence and fluorescence-based methods offer non-radioactive, homogeneous ("mix-and-read") formats that are amenable to automation[3][10][11].

Part 1: Luminescence-Based Kinase Assay for IC50 Determination

This section details a protocol based on the principle of ATP depletion. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP is inversely proportional to the kinase activity. Luminescence is generated by a luciferase-luciferin reaction that utilizes the remaining ATP, providing a highly sensitive readout of kinase inhibition[3][12]. Commercial kits such as Kinase-Glo® are based on this principle and offer a streamlined workflow[3][13][14][15].

Visualizing the Luminescence-Based Assay Workflow

Luminescence_Assay_Workflow Luminescence-Based Kinase Assay Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Dilution (this compound) Plate_Setup Plate Setup: Add Compound, Kinase/Substrate Compound->Plate_Setup Kinase Kinase & Substrate Mix Kinase->Plate_Setup ATP ATP Solution ATP_Addition Initiate with ATP ATP->ATP_Addition Plate_Setup->ATP_Addition Incubate_1 Incubation (Kinase Reaction) Add_Luminescence_Reagent Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) Incubate_1->Add_Luminescence_Reagent ATP_Addition->Incubate_1 Incubate_2 Incubation (Signal stabilization) Add_Luminescence_Reagent->Incubate_2 Read_Luminescence Read Luminescence (Plate Reader) Incubate_2->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization IC50_Curve Generate IC50 Curve Data_Normalization->IC50_Curve

Caption: Workflow for determining kinase inhibition using a luminescence-based assay.

Detailed Protocol: Luminescence-Based Assay

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates by adjusting volumes proportionally.

1. Reagent Preparation:

  • Kinase Buffer: A typical kinase buffer may consist of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. The optimal buffer composition may vary depending on the specific kinase and should be optimized.

  • Test Compound (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Subsequently, dilute these DMSO stocks into the kinase buffer to achieve the desired final concentrations with a consistent final DMSO concentration (typically ≤1%) across all wells.

  • Kinase and Substrate Solution: Dilute the recombinant active kinase and its corresponding substrate in kinase buffer to a 2X final concentration. The optimal concentrations of kinase and substrate should be predetermined through titration experiments.

  • ATP Solution: Prepare a 2X final concentration of ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Luminescence Detection Reagent (e.g., Kinase-Glo®): Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Compound Addition: Add 5 µL of the diluted test compound or vehicle (kinase buffer with the same final DMSO concentration) to the wells of a white, opaque 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well.

  • Incubation: Mix gently on a plate shaker and incubate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Signal Detection: Add 20 µL of the luminescence detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalization: Normalize the data using the high (vehicle control, 0% inhibition) and low (a known potent inhibitor or no enzyme control, 100% inhibition) signals.

  • IC50 Determination: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%[16][17][18].

Recommended Kinases and Substrates for Luminescence-Based Assays
Kinase Family Specific Kinase Recommended Substrate Rationale & Source
GRK Recombinant Human GRK2β-tubulin-derived peptide (e.g., DEMEFTEAESNMN)A known high-affinity peptide substrate for GRK2, enabling a specific and sensitive assay.[19][20]
Recombinant Human GRK5CaseinA common, commercially available protein substrate for GRK5, suitable for in vitro assays.
CDK Recombinant Human CDK2/Cyclin EHistone H1A well-established and widely used substrate for CDK2/Cyclin E, providing robust phosphorylation signal.
Recombinant Human CDK9/Cyclin T1PDKtide or Pol2-CTD peptideThese are known and validated substrates for CDK9, ensuring specific activity measurement.[2][17][21][22][23][24][25]

Part 2: Fluorescence Polarization (FP) Kinase Assay for Inhibition Profiling

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution[11][26][27]. In the context of a kinase assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's active site) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the much larger kinase enzyme, its tumbling is restricted, leading to a high polarization signal. A test compound that inhibits the kinase by binding to the active site will displace the fluorescent tracer, causing a decrease in the polarization signal.

Visualizing the Fluorescence Polarization Assay Workflow

FP_Assay_Workflow Fluorescence Polarization Kinase Assay Workflow cluster_prep_fp Reagent Preparation cluster_binding Binding Reaction cluster_detection_fp Signal Detection cluster_analysis_fp Data Analysis Compound_FP Test Compound Dilution (this compound) Plate_Setup_FP Plate Setup: Add Compound, Kinase, and Tracer Compound_FP->Plate_Setup_FP Kinase_FP Kinase Solution Kinase_FP->Plate_Setup_FP Tracer_FP Fluorescent Tracer Solution Tracer_FP->Plate_Setup_FP Incubate_FP Incubation (Binding Equilibrium) Plate_Setup_FP->Incubate_FP Read_FP Read Fluorescence Polarization (Plate Reader) Incubate_FP->Read_FP Data_Normalization_FP Normalize Data Read_FP->Data_Normalization_FP IC50_Curve_FP Generate IC50 Curve Data_Normalization_FP->IC50_Curve_FP

Caption: Workflow for assessing kinase inhibition using a competitive fluorescence polarization assay.

Detailed Protocol: Fluorescence Polarization Assay

This protocol is designed for a 384-well plate format. It is crucial to use black, low-binding microplates to minimize background fluorescence and non-specific binding.

1. Reagent Preparation:

  • FP Buffer: A suitable buffer might contain 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Buffer composition should be optimized for the specific kinase-tracer interaction.

  • Test Compound (this compound): Prepare a serial dilution series in DMSO as described in the luminescence assay protocol. Dilute these stocks into FP buffer to achieve the desired final concentrations, maintaining a constant final DMSO concentration (e.g., 1%).

  • Kinase Solution: Dilute the recombinant active kinase in FP buffer to a 2X final concentration. The optimal concentration should be determined by titrating the kinase against a fixed concentration of the fluorescent tracer.

  • Fluorescent Tracer Solution: Dilute the fluorescent tracer in FP buffer to a 2X final concentration. The ideal tracer concentration is typically at or below its Kd for the kinase to ensure a sensitive competition assay.

2. Assay Procedure:

  • Compound Addition: Add 5 µL of the diluted test compound or vehicle control to the wells of a black, low-binding 384-well plate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to each well.

  • Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • Normalization: The data (in millipolarization units, mP) is normalized using the high signal (vehicle control, representing maximal tracer binding) and low signal (a high concentration of a known potent inhibitor, representing minimal tracer binding).

  • IC50 Determination: Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value[28].

Considerations for FP Assay Development
  • Tracer Selection: The choice of a suitable fluorescent tracer is critical. It must bind to the kinase of interest with appropriate affinity and be displaced by inhibitors that bind to the same site.

  • Assay Window: The difference between the high and low polarization signals (the assay window) should be sufficiently large for a robust assay.

  • Z'-Factor: For both assay types, it is essential to determine the Z'-factor to assess the quality and suitability of the assay for high-throughput screening. The Z'-factor is a statistical parameter that reflects the dynamic range of the assay and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent[21][22][29].

Part 3: Assay Validation and Data Interpretation

Ensuring Scientific Integrity

A cornerstone of reliable drug discovery is the rigorous validation of screening assays. The protocols described are self-validating systems when implemented with the appropriate controls and optimization steps.

  • Enzyme and Substrate Titration: Before screening, it is imperative to determine the optimal concentrations of both the kinase and its substrate. This ensures that the assay is running under conditions of initial velocity, where the reaction rate is proportional to enzyme concentration and has not been limited by substrate depletion or product inhibition[8].

  • ATP Concentration: For ATP-dependent kinases, the concentration of ATP can significantly influence the apparent potency of ATP-competitive inhibitors. It is recommended to perform assays at an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase to obtain physiologically relevant IC50 values.

  • DMSO Tolerance: The final concentration of DMSO, the solvent for the test compound, should be kept constant across all wells and at a level that does not significantly affect kinase activity[8].

  • Control Wells: Every assay plate must include positive controls (e.g., a known inhibitor) and negative controls (vehicle) to define the assay window and for data normalization.

Visualizing the Kinase Signaling Pathways

Understanding the broader biological context of the target kinases is crucial for interpreting the significance of inhibition data.

GRK_Signaling Simplified GRK Signaling Pathway Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR GPCR_active GPCR (Active) GPCR->GPCR_active Activation G_Protein G Protein GPCR_active->G_Protein Activates GRK GRK GPCR_active->GRK Recruits & Activates Signaling Downstream Signaling G_Protein->Signaling GPCR_p Phosphorylated GPCR GRK->GPCR_p Phosphorylates Arrestin β-Arrestin GPCR_p->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization

Caption: GRKs phosphorylate activated GPCRs, leading to desensitization and internalization.

CDK_Signaling Simplified CDK Cell Cycle Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CDK46_CyclinD CDK4/6-Cyclin D Rb_p Phosphorylated Rb CDK46_CyclinD->Rb_p Phosphorylates Rb E2F E2F Rb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_CyclinE CDK2-Cyclin E S_Phase_Genes->CDK2_CyclinE Activates DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication CDK1_CyclinB CDK1-Cyclin B DNA_Replication->CDK1_CyclinB Leads to Mitosis Mitosis CDK1_CyclinB->Mitosis

Caption: CDKs and their cyclin partners drive the progression of the cell cycle.

Conclusion

The protocols and guiding principles presented in this document provide a robust framework for the initial characterization of this compound as a potential inhibitor of GRK and CDK family kinases. By employing these validated, high-throughput methodologies, researchers can generate reliable and reproducible data on the compound's potency and selectivity. This information is a critical first step in the drug discovery pipeline, paving the way for further preclinical development and ultimately, the potential for a new therapeutic intervention in diseases driven by aberrant kinase activity.

References

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  • Ribas, C., Penela, P., Murga, C., Salcedo, A., García-Hoz, C., Jurado-Pueyo, M., ... & Mayor Jr, F. (2007). The G protein-coupled receptor kinase (GRK) interactome: a new concept in G protein-coupled receptor signaling. Molecular & Cellular Proteomics, 6(4), 545-557. [Link]

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  • Komolov, K. E., & Benovic, J. L. (2018). G protein-coupled receptor kinases: a focus on regulation. Journal of molecular biology, 430(18), 2965-2981. [Link]

  • Penela, P., Ribas, C., & Mayor Jr, F. (2010). G protein–coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(10), 1131-1140. [Link]

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  • PraxiLabs. (2025, August 16). Cell Cycle Stages & Regulation by Cyclins and CDKs. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Gurevich, E. V., Tesmer, J. J., Mushegian, A., & Gurevich, V. V. (2012). G protein–coupled receptor kinases: more than just kinases. Pharmacology & therapeutics, 133(1), 40-69. [Link]

  • Beyett, T. S., & Tesmer, J. J. (2020). Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors. Current opinion in structural biology, 63, 134-141. [Link]

  • Kang, J. H., Toita, R., & Murata, M. (2014). Peptide substrates for G protein-coupled receptor kinase 2. FEBS letters, 588(12), 2135-2140. [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Kang, J. H., Toita, R., & Murata, M. (2019). A high-affinity peptide substrate for G protein-coupled receptor kinase 2 (GRK2). Amino acids, 51(6), 973-976. [Link]

  • UniProt. (n.d.). GRK5 - G protein-coupled receptor kinase 5 - Homo sapiens (Human). [Link]

  • Chen, P., Lee, M. R., & Shokat, K. M. (2000). Identification of a cyclin-cdk2 recognition motif present in substrates and p21-like cyclin-dependent kinase inhibitors. Proceedings of the National Academy of Sciences, 97(18), 9968-9973. [Link]

  • Kim, J., Kofler, J., & Tesmer, J. J. (2015). G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro. Biochemistry, 54(27), 4249-4259. [Link]

  • Kim, K. S., Kim, J. S., Kim, J. C., Lee, H., Lee, J., Park, S. B., ... & Kim, J. (2013). Design and synthesis of novel 3-(benzo [d] oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and-5 inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6711-6716. [Link]

  • Reaction Biology. (n.d.). CDK9/Cyclin K Kinase Assay Service. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Christmann, U., D'Silva, L., & Smith, E. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ASSAY and Drug Development Technologies, 10(4), 342-349. [Link]

  • Penela, P., Rivas-Arrastia, M., & Mayor Jr, F. (2019). G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub. Cell communication and signaling, 17(1), 1-17. [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

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  • Chi, A., Gur-Ben-Ari, G., & Shokat, K. M. (2008). Identification of CDK2 substrates in human cell lysates. Genome biology, 9(10), 1-16. [Link]

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  • ResearchGate. (n.d.). IC50 determinations as calculated by digital analysis of the band densities in Fig. 3. [Link]

Sources

Development of novel kinase inhibitors from benzoxazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets in modern oncology. Their role in regulating cellular signal transduction pathways—governing processes like cell growth, proliferation, and survival—is fundamental.[1] Dysregulation of kinase activity is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of precision medicine.[1] Within the vast chemical space explored for kinase inhibitors, the benzoxazole ring system has garnered significant attention.[2][3] It is considered a "privileged scaffold" due to its rigid, planar structure and its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.[2][4]

Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including potent anti-proliferative and pro-apoptotic effects.[3][5][6] This has led to the successful design and synthesis of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora Kinases, and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[7][8][9] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the development of novel kinase inhibitors, from initial design and synthesis through to preclinical evaluation, using the benzoxazole scaffold as a framework.

Section 1: The Drug Discovery & Development Workflow

The path from a chemical scaffold to a viable drug candidate is a multi-stage, iterative process. The workflow for developing benzoxazole-based kinase inhibitors involves a systematic progression of design, synthesis, and biological evaluation to identify compounds with high potency, selectivity, and favorable drug-like properties.

Drug_Discovery_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical & Clinical Development Target_ID Target Identification (e.g., VEGFR-2, Aurora B) Lib_Design Library Design & Synthesis (Benzoxazole Scaffold) Target_ID->Lib_Design Select Target Kinase HTS High-Throughput Screening (Kinase Inhibition Assay) Lib_Design->HTS Synthesize Library Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Analyze IC50 Data Lead_Opt Lead Optimization (SAR, ADME/Tox) Hit_ID->Lead_Opt Select 'Hits' Lead_Opt->Lib_Design Iterative Redesign In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Select 'Leads' Preclinical Preclinical Studies (Safety, PK/PD) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Overall workflow for the development of benzoxazole-based kinase inhibitors.

Section 2: Rational Design and Synthesis of Benzoxazole Libraries

The success of a kinase inhibitor discovery program hinges on the rational design of the initial compound library. For benzoxazole derivatives, this involves leveraging known pharmacophoric features to maximize the probability of potent target engagement.

Core Pharmacophore and Rationale

Molecular docking and structure-activity relationship (SAR) studies have revealed a common binding mode for many benzoxazole-based kinase inhibitors.[10] The design strategy often incorporates key features analogous to established inhibitors like Sorafenib.[4]

  • Hinge-Binding Moiety: The benzoxazole ring itself is often positioned to interact with the hinge region of the kinase's ATP-binding pocket, forming critical hydrogen bonds.[4]

  • Central Linker: A central aromatic ring connected via a linker (e.g., thioacetamide) occupies the space between the hinge and the DFG domain of the activation loop.[4]

  • Hydrophobic Moiety: A terminal, often substituted, phenyl ring projects towards a hydrophobic pocket, enhancing binding affinity.

Protocol 2.1: General Synthesis of a 2-Substituted Benzoxazole Library

This protocol outlines a common synthetic route for generating a diverse library of benzoxazole derivatives for screening.[4][7][11] The rationale is to start with a common benzoxazole core and then introduce diversity through the coupling of various side chains.

Materials:

  • Substituted 2-aminophenols

  • Aromatic carboxylic acids

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Appropriate solvents (e.g., 1,2-dichloroethane, DMF)

  • Coupling reagents (e.g., HATU, EDCI/HOBt)

  • Diverse amine or alcohol building blocks

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Benzoxazole Core.

    • Rationale: This step forms the core heterocyclic scaffold. PPA serves as both a solvent and a dehydrating agent to facilitate the condensation and cyclization of the 2-aminophenol and the carboxylic acid.

    • To a flame-dried round-bottom flask, add the substituted 2-aminophenol (1.0 eq) and the desired aromatic carboxylic acid (1.1 eq).

    • Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the reactants).

    • Heat the reaction mixture at 180-220°C for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the product precipitates.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to obtain the 2-arylbenzoxazole core.

  • Step 2: Functionalization of the Scaffold.

    • Rationale: This step introduces a point for diversification. For example, a carboxylic acid group on the 2-aryl substituent can be activated for amide bond formation.

    • If the 2-arylbenzoxazole from Step 1 contains a carboxylic acid, dissolve it in DMF (0.1 M).

    • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir for 15 minutes to activate the carboxylic acid.

  • Step 3: Library Diversification.

    • Rationale: This is the key step for creating a library of analogs to probe the SAR. By using a variety of amines, different chemical functionalities can be introduced at this position.

    • To the activated acid from Step 2, add a diverse panel of primary or secondary amines (1.2 eq each in separate reactions).

    • Allow the reactions to stir at room temperature for 12-24 hours.

    • Monitor each reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify each compound by column chromatography or preparative HPLC.

  • Step 4: Characterization.

    • Rationale: It is critical to confirm the structure and purity of every compound in the library before biological testing.

    • Confirm the identity of each final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess the purity of each compound using HPLC (purity >95% is required for biological assays).

Section 3: In Vitro Screening Cascade

Once the library is synthesized and characterized, a screening cascade is employed to identify compounds that potently inhibit the target kinase and exhibit anti-proliferative effects in cancer cells.

Protocol 3.1: Primary Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes an in vitro assay to measure the direct inhibitory effect of the synthesized compounds on the enzymatic activity of a target kinase.[1][5]

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of a compound indicates inhibition. Commercial kits like ADP-Glo™ (Promega) are commonly used.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized benzoxazole compounds dissolved in 100% DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Sorafenib (as a positive control inhibitor)[10]

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Step 1: Compound Preparation.

    • Prepare a serial dilution of each benzoxazole compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

    • Rationale: A wide concentration range is necessary to accurately determine the IC50 value. DMSO is used for solubility, but its final concentration in the assay must be kept low (<1%) to avoid affecting enzyme activity.

  • Step 2: Kinase Reaction Setup.

    • In each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer.

    • Add 50 nL of the serially diluted compound or control (DMSO for negative control, Sorafenib for positive control).

    • Rationale: Adding the inhibitor before the ATP allows the compound to bind to the kinase first.

    • Incubate for 15 minutes at room temperature.

  • Step 3: Initiating the Kinase Reaction.

    • Add 2.5 µL of ATP solution (at a concentration near the Km for the kinase) to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Rationale: The incubation time must be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the negative control wells).

  • Step 4: Signal Detection.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate-reading luminometer.

  • Step 5: Data Analysis.

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Example SAR Table

Summarizing screening data in a table is crucial for identifying structure-activity relationships.

Compound IDBenzoxazole Substitution (R1)Terminal Amide (R2)VEGFR-2 IC50 (nM)[1]MCF-7 IC50 (µM)[12]
12d 5-H4-chlorophenyl194.623.61
12f 5-H4-methoxyphenyl264.936.96
12i 5-methyl4-methoxyphenyl155.027.30
12l 5-methyl3-chlorophenyl97.3810.50
Sorafenib N/A (Reference)N/A (Reference)48.166.46

This table demonstrates that a 5-methyl substitution on the benzoxazole ring (12i vs 12f) and a 3-chloro substitution on the terminal phenyl ring (12l) improve inhibitory activity against both the kinase target and cancer cell proliferation.[1][12]

Section 4: Lead Optimization and Mechanistic Studies

Hits from the primary screen are further investigated to confirm their mechanism of action and are optimized to improve their potency, selectivity, and drug-like properties. This is an iterative cycle of chemical synthesis and biological testing.

Optimization_Cycle Synthesis Chemical Synthesis (New Analogs) In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro Cellular Cellular Assays (Proliferation, Apoptosis) In_Vitro->Cellular ADME ADME/Tox Profiling (Solubility, Stability) Cellular->ADME SAR Analyze SAR Data ADME->SAR SAR->Synthesis Design Next Generation

Caption: The iterative cycle of Hit-to-Lead optimization.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a lead compound induces cell cycle arrest, a common mechanism for kinase inhibitors.[13]

Principle: The DNA content of cells is stained with a fluorescent dye (Propidium Iodide, PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line (e.g., MCF-7 or HepG2)[8][12]

  • Lead benzoxazole compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Step 1: Cell Treatment.

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a DMSO-treated well as a negative control.

    • Rationale: Treating for a sufficient duration allows the compound to exert its effect on cell cycle progression.

  • Step 2: Cell Harvesting and Fixation.

    • Harvest the cells by trypsinization, collecting both adherent and floating cells to include any apoptotic cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This fixes the cells and permeabilizes the membrane.

    • Rationale: Fixation is crucial for preserving the cells and allowing the dye to enter and stain the DNA.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Step 3: Staining and Analysis.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI/RNase Staining Buffer. The RNase is included to degrade RNA and ensure that only DNA is stained.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Step 4: Data Interpretation.

    • Gate the cell population to exclude debris and cell doublets.

    • Generate a histogram of fluorescence intensity. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have intermediate fluorescence.

    • Quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to the DMSO control indicates cell cycle arrest.[8][13] For example, some benzoxazole derivatives have been shown to induce a robust G2/M phase arrest.[8][13]

Section 5: In Vivo Evaluation

Promising lead compounds with potent in vitro and cellular activity and good ADME properties are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Key Study: Mouse Xenograft Model

  • Rationale: This is the standard preclinical model to test the anti-tumor efficacy of a novel compound.

  • Methodology: Human cancer cells (e.g., PC-3 for prostate cancer) are implanted subcutaneously into immunocompromised mice.[7] Once tumors are established, the mice are treated with the benzoxazole lead compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and can be analyzed for target engagement (e.g., reduced phosphorylation of the target kinase). Efficacy is demonstrated by a significant reduction in tumor growth in the treated group compared to the control group.[7]

Conclusion

The benzoxazole scaffold represents a highly versatile and effective starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and proven ability to bind to the ATP pocket of numerous oncogenic kinases make it a valuable tool in cancer drug discovery. By employing a systematic workflow of rational design, iterative synthesis, and a robust cascade of in vitro and in vivo assays, researchers can successfully translate this privileged scaffold into potent and selective clinical candidates. The protocols and strategies outlined in this guide provide a foundational framework for laboratories engaged in this critical area of therapeutic research.

References

  • Abdel-Maksoud, M. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed.
  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar.
  • El-Naggar, M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
  • Desai, S., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed.
  • Jiang, Y., et al. (2023).
  • ResearchGate. (n.d.). Chemical structure of FDA-approved and investigational benzoxazole derivatives.
  • ResearchGate. (n.d.). Synthesis of benzoxazole derivatives (1–20).
  • Jiang, Y., et al. (2023).
  • Jiang, Y., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
  • Journal of Medicinal Chemistry. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Selected FDA-approved benzoxazole-based drugs and bioactive benzoxazole 2-carboxylates/carboxamides.
  • Abuelizz, H. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
  • El-Naggar, M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido. Scientific Reports.
  • Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References. Taylor & Francis Online.
  • ResearchGate. (n.d.). Marketed drugs containing benzoxazole.
  • ResearchGate. (n.d.). (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
  • Wikipedia. (n.d.). Benzoxazole. Wikipedia.
  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central.
  • Abuelizz, H. A., et al. (2022).
  • El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.

Sources

Application Notes and Protocols for the Investigation of 2-Pyridin-4-yl-benzooxazol-5-ylamine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Pyridin-4-yl-benzooxazol-5-ylamine as a potential therapeutic agent for Alzheimer's disease (AD). This document outlines the scientific rationale for its investigation, hypothesized mechanisms of action, and detailed protocols for its preclinical evaluation.

Introduction: The Scientific Rationale

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies are limited, highlighting the urgent need for novel disease-modifying agents.

The chemical scaffold of this compound incorporates two key pharmacophores, the benzoxazole and pyridine moieties, which have independently shown promise in the context of neurodegenerative diseases.[3][4] Benzoxazole derivatives have been explored for a range of biological activities, including their potential as bioisosteres for compounds targeting Alzheimer's disease.[3] Furthermore, pyridine-containing compounds have been investigated for their ability to inhibit Aβ aggregation and toxicity.[5] The combination of these two structural features in this compound suggests a multi-target potential, a desirable attribute for a complex disease like AD.

This guide provides a framework for the systematic evaluation of this compound, from initial in vitro characterization to more complex cell-based and in vivo studies.

Hypothesized Mechanism of Action

Based on the known properties of its constituent chemical moieties, this compound is hypothesized to exert its neuroprotective effects through a combination of the following mechanisms:

  • Inhibition of Amyloid-Beta Aggregation: The planar aromatic structure may allow for intercalation between Aβ monomers, disrupting the hydrophobic interactions necessary for oligomerization and fibril formation.

  • Modulation of Tau Phosphorylation: The compound could potentially interact with kinases or phosphatases that regulate tau phosphorylation, thereby preventing the formation of NFTs.[6][7]

  • Cholinesterase Inhibition: Benzoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8][9] Inhibition of these enzymes is a current therapeutic strategy for AD.

  • Neuroprotection against Oxidative Stress: The compound may possess antioxidant properties, protecting neurons from reactive oxygen species (ROS) generated during the neuroinflammatory cascade in AD.

The following protocols are designed to systematically investigate these hypothesized mechanisms.

In Vitro Characterization

Amyloid-Beta Aggregation Assay

This assay is crucial for determining the compound's ability to interfere with the initial pathological cascade of AD. The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring Aβ fibrillization in real-time.[10][11][12]

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of Aβ fibrils.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Aβ (1-42) Monomers D Incubate Aβ with Compound and ThT A->D B Prepare Compound Stock Solution B->D C Prepare ThT Solution C->D E Monitor Fluorescence (λex=440nm, λem=485nm) D->E Over time F Plot Fluorescence vs. Time E->F G Calculate IC50 F->G G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Recombinant Tau Protein E Incubate Components at 30°C A->E B Active GSK-3β Enzyme B->E C ATP & Kinase Buffer C->E D Test Compound D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G

Caption: Workflow for a tau kinase inhibition assay.

Detailed Protocol:

  • Reagents:

    • Recombinant human tau protein (full-length or a fragment containing phosphorylation sites).

    • Active recombinant GSK-3β enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • Test compound at various concentrations.

    • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for detection.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, tau protein, and the test compound.

    • Initiate the reaction by adding ATP and GSK-3β.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol of the detection kit.

Data Analysis:

Compound Concentration (µM)Kinase Activity (%)% Inhibition
0 (Control)1000
0.1......
1......
10......
100......
  • Calculate the percentage inhibition and determine the IC50 value.

Cell-Based Assays

Neurotoxicity Assay in an Aβ-Treated Neuronal Cell Line

This assay assesses the compound's ability to protect neuronal cells from Aβ-induced toxicity. [13][14][15]The SH-SY5Y neuroblastoma cell line is a common model for this purpose. [16] Principle: Aβ oligomers are toxic to neurons. The viability of cells treated with Aβ in the presence or absence of the test compound is measured using an MTT assay.

Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assay A Seed SH-SY5Y Cells B Differentiate with Retinoic Acid A->B C Pre-treat with Compound B->C D Add Aβ Oligomers C->D E Add MTT Reagent D->E After 24h F Measure Absorbance at 570 nm E->F

Caption: Workflow for assessing neuroprotection against Aβ toxicity.

Detailed Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • For neuronal differentiation, treat cells with 10 µM retinoic acid for 5-7 days.

  • Treatment:

    • Seed differentiated cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound for 2 hours.

    • Add pre-aggregated Aβ(1-42) oligomers (final concentration 5-10 µM) to the wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

Data Analysis:

TreatmentAbsorbance (570 nm)Cell Viability (%)
Untreated ControlX100
Aβ onlyYZ
Aβ + Compound (1 µM)......
Aβ + Compound (5 µM)......
Aβ + Compound (10 µM)......
  • Calculate the percentage of cell viability relative to the untreated control.

In Vivo Evaluation in Animal Models

For in vivo studies, transgenic mouse models of Alzheimer's disease are widely used. [1][17][18][19][20]The 5XFAD mouse model, which develops rapid and aggressive amyloid pathology, is a suitable choice. [18] Signaling Pathway in Alzheimer's Disease and Potential Intervention Points:

G APP APP Abeta Aβ Monomers APP->Abeta β- & γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques->Synaptic_Dysfunction Tau Tau pTau Hyperphosphorylated Tau Tau->pTau Kinases (e.g., GSK-3β) NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline Compound This compound Compound->Abeta Inhibits Aggregation Compound->pTau Reduces Phosphorylation

Caption: Hypothesized intervention points of the compound in the AD pathological cascade.

Behavioral Testing

Morris Water Maze: To assess spatial learning and memory.

Protocol:

  • Acquisition Phase (5 days):

    • Mice are trained to find a hidden platform in a circular pool of opaque water.

    • Four trials per day with the mouse starting from different quadrants.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 6):

    • The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Expected Outcome: 5XFAD mice treated with the compound are expected to show a shorter escape latency during the acquisition phase and spend more time in the target quadrant during the probe trial compared to vehicle-treated 5XFAD mice.

Histopathological Analysis

Immunohistochemistry: To quantify Aβ plaque load and neuroinflammation.

Protocol:

  • Tissue Preparation:

    • Perfuse the mice and collect the brains.

    • Fix, cryoprotect, and section the brains.

  • Staining:

    • Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize plaques.

    • Stain for markers of gliosis, such as GFAP for astrocytes and Iba1 for microglia.

  • Image Analysis:

    • Capture images of the cortex and hippocampus.

    • Quantify the plaque area and the intensity of GFAP and Iba1 staining using image analysis software.

Expected Outcome: Treatment with the compound is expected to reduce the Aβ plaque burden and markers of neuroinflammation in the brains of 5XFAD mice.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically investigating its effects on key pathological features of the disease, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

References

  • MDPI. (n.d.). Mammalian Models in Alzheimer's Research: An Update. Retrieved from [Link]

  • PMC. (n.d.). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Retrieved from [Link]

  • Alzforum. (n.d.). Alzheimer's Disease Research Models. Retrieved from [Link]

  • ScienceOpen. (2023, June 16). Animal models of Alzheimer's disease: preclinical insights and challenges. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

  • Frontiers. (n.d.). Mouse Models of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]

  • NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Creative Biolabs-Neuros. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved from [Link]

  • NIH. (2023, June 21). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • Innoprot. (n.d.). tau Phosphorylation Assay. Retrieved from [Link]

  • PMC - NIH. (2015, January 2). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Production and use of recombinant Aβ for aggregation studies. Retrieved from [Link]

  • PubMed. (n.d.). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Preparing Synthetic Aβ in Different Aggregation States. Retrieved from [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Tau Protein : Methods and Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Tau Phosphorylation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Analysis of Amyloid-β Aggregates. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preparing Synthetic Aβ in Different Aggregation States. Retrieved from [Link]

  • MDPI. (2024, October 9). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole. Retrieved from [Link]

  • PubMed. (2019, April 15). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity of 2-Pyridin-4-yl-benzooxazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyridinyl-Benzoxazoles in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzoxazole derivatives have emerged as a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The fusion of a benzoxazole core with a pyridine ring, a common feature in many established drugs, presents a compelling strategy for creating new compounds with potentially enhanced potency and favorable pharmacokinetic profiles. This guide focuses on the 2-Pyridin-4-yl-benzooxazol-5-ylamine scaffold, a promising starting point for the development of novel antimicrobial agents.

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of this compound and its derivatives. The protocols outlined herein are based on established methodologies and are designed to guide researchers in the systematic investigation of this compound class.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical first steps in exploring the structure-activity relationship (SAR) of this compound class.

Protocol 1: Synthesis of 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine (Parent Compound)

This protocol describes a plausible synthetic route for the parent compound based on the condensation of a substituted aminophenol with a carboxylic acid, a common method for generating 2-aryl-benzoxazoles.

Scientific Rationale: The reaction proceeds via a condensation reaction between the amino and hydroxyl groups of 2,4-diaminophenol dihydrochloride and the carboxylic acid group of isonicotinic acid. Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, facilitating the cyclization to form the benzoxazole ring.

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Isonicotinic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and isonicotinic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) in excess (approximately 10-15 times the weight of the reactants).

  • Heat the reaction mixture with stirring to 160-170°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10% NaOH solution until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.

Protocol 2: Synthesis of N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)amide Derivatives

The 5-amino group of the parent compound provides a convenient handle for the synthesis of a library of derivatives through acylation.

Scientific Rationale: The nucleophilic amino group at the 5-position of the benzoxazole ring reacts with an acyl chloride in the presence of a base to form an amide linkage. This allows for the introduction of various substituents to explore their impact on antimicrobial activity.

Materials:

  • 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine

  • Substituted benzoyl chloride (or other acyl chlorides)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine (1 equivalent) in a mixture of dichloromethane and pyridine.

  • Cool the solution in an ice bath.

  • Add the desired substituted benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of Parent Compound cluster_derivatization Synthesis of Amide Derivatives A 2,4-Diaminophenol Dihydrochloride + Isonicotinic Acid B Polyphosphoric Acid (PPA) 160-170°C A->B Condensation/ Cyclization C 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine B->C D Parent Compound (C) E Substituted Acyl Chloride Pyridine, DCM D->E Acylation F N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)amide Derivatives E->F

Caption: Synthetic workflow for the parent compound and its amide derivatives.

Protocols for Antimicrobial Activity Evaluation

The following are standardized protocols for assessing the antimicrobial properties of the synthesized compounds.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Scientific Rationale: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. After incubation, the presence or absence of microbial growth (turbidity) is visually assessed or measured spectrophotometrically to determine the MIC.

Materials:

  • Synthesized compounds

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (inoculum without compound)

  • Sterility control (broth only)

  • Plate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

  • Preparation of Inoculum: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Also, prepare positive, negative, and sterility control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Diagram of Broth Microdilution Workflow:

BrothMicrodilution A Prepare serial dilutions of compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Visually or spectrophotometrically assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Quantitative Data Summary

While specific antimicrobial data for the parent compound, this compound, is not yet extensively reported in the literature, the following table provides a template for presenting MIC data. Researchers should populate a similar table with their experimental findings. For context, some antifungal data for N-acyl derivatives are included.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundTest MicroorganismGram Stain/TypeMIC (µg/mL)Reference
Parent Compound Staphylococcus aureusGram-positiveData not available
Escherichia coliGram-negativeData not available
Candida albicansFungalData not available
N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide Candida albicansFungal>50
2-methyl-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide Candida albicansFungal>50
4-methyl-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide Candida albicansFungal>50

Note: The lack of available data for the parent compound highlights a key area for future research.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for this compound derivatives is yet to be fully elucidated. However, based on studies of related benzoxazole compounds, two primary mechanisms are proposed:

  • Inhibition of DNA Gyrase: DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Many benzoxazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death. It is hypothesized that the planar benzoxazole ring intercalates into the DNA, while substituents on the ring interact with the enzyme's active site.

  • Disruption of Bacterial Membrane Integrity: The lipophilic nature of the benzoxazole scaffold may allow it to insert into the bacterial cell membrane, disrupting its structure and function. This can lead to leakage of essential intracellular components and ultimately cell lysis.

Further studies, such as enzyme inhibition assays and membrane permeability assays, are required to confirm the specific mechanism(s) of action for this class of compounds.

Diagram of Proposed Mechanisms of Action:

MoA cluster_gyrase DNA Gyrase Inhibition cluster_membrane Membrane Disruption A Pyridinyl-Benzoxazole Derivative B Bacterial DNA Gyrase A->B Binding C Inhibition of DNA Supercoiling D Blockage of DNA Replication C->D E Bacterial Cell Death D->E F Pyridinyl-Benzoxazole Derivative G Bacterial Cell Membrane F->G Insertion H Membrane Destabilization I Leakage of Cytoplasmic Contents H->I J Bacterial Cell Death I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Pyridin-4-yl-benzooxazol-5-ylamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured, practical troubleshooting guides and protocols to systematically enhance it.

Section 1: Understanding the Core Challenge

This section addresses the fundamental properties of this compound and how to establish a baseline for your experiments.

Q1: Why is this compound expected to have low aqueous solubility?

A: The molecular structure of this compound is the primary reason for its anticipated poor aqueous solubility. It is a rigid, polycyclic aromatic compound, which means it has a large, non-polar surface area.[1] Such molecules are energetically unfavorable to dissolve in water because they disrupt the strong hydrogen-bonding network of water molecules without offering significant favorable interactions in return. While it possesses nitrogen atoms capable of hydrogen bonding, the overall hydrophobic character of the fused ring system dominates, leading to low intrinsic solubility.

Q2: What are the key functional groups on this molecule that I can target for solubility enhancement?

A: The structure contains two key functional groups that are prime targets for solubility enhancement:

  • The Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic (a weak base) and can be protonated to form a positively charged pyridinium ion.

  • The 5-amino Group: The primary amine (-NH2) on the benzooxazole ring is also basic and can be protonated to form an ammonium cation.

These basic centers allow for pH-dependent solubility manipulation and, most importantly, make the molecule an excellent candidate for salt formation, which is a highly effective and common method for increasing the solubility of basic drugs.[2][3]

G cluster_molecule This compound cluster_targets Targets for Protonation mol Structure with Key Functional Groups pyridine_N Pyridinyl Nitrogen (Weakly Basic) mol->pyridine_N Protonation Site 1 amine_N 5-Amino Group (Weakly Basic) mol->amine_N Protonation Site 2

Caption: Key basic sites on the molecule for solubility enhancement.

Q3: How do I experimentally determine the baseline solubility of my compound?

A: Establishing the thermodynamic (or equilibrium) solubility is a critical first step. The "gold standard" for this is the shake-flask method.[4] This baseline value will serve as the benchmark against which all enhancement strategies are measured.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) using a shaker or rotator for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to remove all undissolved solid particles.

  • Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Section 2: Troubleshooting Guide: Primary Strategies for Solubility Enhancement

Once you have a baseline, you can apply targeted strategies. We recommend a stepwise approach, starting with the most direct and often most effective methods for an ionizable compound like this.

Strategy 1: pH Modification

The presence of basic nitrogens makes the compound's solubility highly dependent on pH. By lowering the pH, you can protonate these sites, forming a more polar, charged species that is significantly more soluble in water.[7][8]

A: As the pH of the aqueous medium decreases, the concentration of protons (H+) increases. These protons will react with the basic nitrogen atoms on your molecule, converting the neutral free base into its charged conjugate acid (a cation). This charged form interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility. Understanding the pH-solubility profile is crucial for developing liquid formulations or predicting behavior in acidic environments like the stomach.

G FreeBase Free Base (B) Low Solubility Protonated Protonated Form (BH+) High Solubility FreeBase->Protonated + H+ (Lower pH) Protonated->FreeBase - H+ (Higher pH)

Caption: pH-dependent equilibrium between the free base and its soluble salt.

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH.

  • Run Shake-Flask Method: Perform the shake-flask experiment (Protocol 1) in parallel for each buffer solution.

  • Measure and Plot: Determine the solubility at each pH point and plot the results as Solubility (log scale) vs. pH.

  • Analyze: The resulting curve will show the pH at which solubility begins to increase significantly, providing insight into the compound's pKa.

pH of MediumMeasured Solubility (µg/mL)
2.0[Experimental Value]
4.0[Experimental Value]
5.0[Experimental Value]
6.0[Experimental Value]
7.4[Experimental Value]
8.0[Experimental Value]
Table 1: Example data template for a pH-solubility profile.
Strategy 2: Salt Formation

Salt formation is one of the most powerful and widely used techniques to improve the solubility and dissolution rate of ionizable APIs.[2][9] For this basic compound, you will form a salt by reacting it with an acid.

A: Yes, it is an ideal strategy. The goal is to create a stable, crystalline salt with improved physicochemical properties. The choice of the acid counterion is critical, as it influences not only solubility but also stability, hygroscopicity, and mechanical properties.[10] A salt screening study with a variety of pharmaceutically acceptable acids is the standard approach.

G start Dissolve API in Solvent (e.g., Acetone, Ethanol) add_acid Add Stoichiometric Amount of Acid Counterion (e.g., HCl, H2SO4, Tartaric Acid) start->add_acid stir Stir at Controlled Temperature (Allow for Precipitation/Crystallization) add_acid->stir isolate Isolate Solid by Filtration stir->isolate dry Dry the Solid Under Vacuum isolate->dry characterize Characterize the New Solid Form (PXRD, DSC, TGA) dry->characterize measure Measure Aqueous Solubility (Protocol 1) characterize->measure

Caption: Experimental workflow for a salt screening study.

  • Solvent Selection: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Counterion Addition: In separate vials, add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of different acid counterions from stock solutions. Common choices include:

    • Inorganic: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)

    • Organic: Methanesulfonic acid, Tartaric acid, Citric acid, Maleic acid

  • Crystallization: Allow the solutions to stir at room temperature or with controlled cooling. If a precipitate forms, it is a potential salt. If not, try slow evaporation or using an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Analysis: Isolate any resulting solids, dry them, and determine their aqueous solubility using Protocol 1.

  • Characterization: Crucially, confirm the formation of a new crystalline form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). This ensures you have created a new salt and not just recovered the free base.

Salt Form (Counterion)Aqueous Solubility (mg/mL)Solid FormNotes (Hygroscopicity, etc.)
Free Base[Baseline Value]Crystalline-
Hydrochloride (HCl)[Experimental Value]CrystallinePotentially hygroscopic
Mesylate (CH₃SO₃H)[Experimental Value]CrystallineOften stable
Tartrate[Experimental Value]Crystalline-
Table 2: Example comparison table for salt screening results.
Strategy 3: Co-crystallization

If salt formation is challenging or the resulting salts have poor properties (e.g., instability, high hygroscopicity), co-crystallization is an excellent alternative.[3] Co-crystals are multi-component crystalline solids where the API and a pharmaceutically acceptable "co-former" are held together by non-covalent interactions, typically hydrogen bonds.[11][12]

A: Consider co-crystals if:

  • The compound is weakly basic, making stable salt formation difficult.

  • The salts you have formed are amorphous, unstable, or highly hygroscopic.

  • You want to modify properties other than solubility, such as mechanical strength for tableting.[13]

Co-crystallization offers a way to engineer the crystal lattice to improve physicochemical properties without forming an ionic bond.[12][13]

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers that have complementary hydrogen-bonding groups (e.g., carboxylic acids, amides). Good candidates include succinic acid, benzoic acid, and nicotinamide.

  • Preparation: In a mortar and pestle or a milling jar, combine the API and the co-former in a defined stoichiometric ratio (e.g., 1:1).

  • Grinding: Add a few drops of a "catalytic" solvent (e.g., acetonitrile, ethanol) and grind the mixture for 15-30 minutes. This technique, known as liquid-assisted grinding, accelerates the formation of the co-crystal.[14]

  • Analysis: Analyze the resulting solid directly using PXRD to check for the appearance of a new crystalline pattern, which indicates potential co-crystal formation.

  • Scale-up and Verification: If a promising co-crystal is identified, scale up the synthesis using slurry crystallization and fully characterize the product, including measuring its solubility via Protocol 1.[14]

Section 3: Advanced & Formulation-Based Strategies

If the primary strategies do not yield the desired solubility, formulation-based approaches using excipients can be employed. These methods typically increase the apparent solubility of the drug in a specific formulation.

Q4: My compound is still not soluble enough. What other techniques can I try?

A: Several advanced methods can be used, often in combination with the strategies above:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) can significantly increase solubility.[1][15] This is common for liquid formulations.

  • Surfactants: Surfactants form micelles in water above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate your compound, increasing its concentration in the aqueous medium.[8][16][17] Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate.

  • Complexation with Cyclodextrins: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your API, effectively shielding the hydrophobic part from water and increasing its solubility.[1][18]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the API in a polymeric carrier (e.g., PVP, HPMC-AS) in an amorphous, high-energy state.[19][20] This can lead to a state of supersaturation upon dissolution, dramatically enhancing bioavailability. This is a more complex technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[19]

Q5: How do I choose the right excipient for my formulation?

A: The choice of excipient is critical and depends on the intended application (e.g., oral, parenteral), required dose, and the specific properties of your API.[18] There is no "one-size-fits-all" solution.[18] Screening is essential. For example, Lubrizol's Apinovex™ polymers are designed for creating efficient amorphous solid dispersions, while their Apisolex™ technology uses a poly(amino acid) structure to solubilize highly crystalline APIs for injectable formulations.[20][21] Always start with excipients that are generally regarded as safe (GRAS) and consider potential toxicity, especially for parenteral formulations where excipient concentrations can be high.[18]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Verma, S., & Rawat, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Bolla, G., & Nangia, A. (2016). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Scientific Research & Technology. (2023). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. IJSRT. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Slideshare. (2018). Methods of solubility enhancements. Slideshare. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. PharmTech.com. [Link]

  • Sari, Y., & Sopyan, I. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • RJ Wave. (2022). Co-crystallization an alternative modified technique for solubility enhancement. RJ Wave. [Link]

  • Drug Development & Delivery. (2016). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • IJCRT. (2022). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. International Journal of Creative Research Thoughts. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Co-crystallization: Technique for solubility enhancement. IJRPS. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. RJPDFT. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. NJPS. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Slideshare. (2016). solubility experimental methods.pptx. Slideshare. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Semantic Scholar. [Link]

  • Ryabukhin, S. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. PubMed Central. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Brieflands. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides. NIH. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones. PMC. [Link]

  • PubChem. (n.d.). N-pyridin-4-yl-1,2-oxazol-5-amine. PubChem. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazole-based compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] However, their development is frequently hampered by poor aqueous solubility, a critical factor influencing bioavailability and therapeutic efficacy.[2][3] The inherent rigidity and aromaticity of the benzoxazole core contribute to strong intermolecular forces and high crystal lattice energy, making these compounds challenging to dissolve in aqueous media.[2]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with benzoxazole derivatives. Through a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to equip you with the knowledge and practical tools necessary to advance your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many benzoxazole compounds?

The poor aqueous solubility of benzoxazole derivatives is primarily attributed to their physicochemical properties. The benzoxazole core is a rigid, aromatic heterocyclic structure. This planarity, combined with the presence of aromatic rings, promotes strong intermolecular π-π stacking, leading to high crystal lattice energy.[2] Consequently, a significant amount of energy is required to break these intermolecular bonds and allow water molecules to solvate the compound effectively. The parent benzoxazole is known to be insoluble in water.[2] While derivatives may show solubility in organic solvents, their behavior in aqueous systems often presents a significant hurdle in drug development.[2]

Q2: I have a novel benzoxazole derivative with low solubility. What are the initial steps I should take?

A systematic approach is crucial.

  • Quantitative Solubility Assessment: The first step is to accurately determine the thermodynamic aqueous solubility of your compound. The shake-flask method is considered the gold standard for this purpose.[2]

  • pH-Dependent Solubility Profile: Assess the pH-solubility profile, especially if your compound possesses ionizable functional groups. For benzoxazole derivatives with a basic nitrogen atom, solubility may increase in acidic conditions due to protonation. Conversely, for those with acidic protons (e.g., a phenolic hydroxyl group), solubility may be enhanced in basic conditions through deprotonation to form a more soluble salt.[2]

  • Preliminary Solubilization Strategies: Begin with simpler methods such as pH adjustment or the use of co-solvents before advancing to more complex formulation strategies.[2][3]

Q3: How do I select the most appropriate solubility enhancement technique for my specific benzoxazole derivative?

The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended dosage form, and the stage of drug development. The following decision-making workflow can guide your selection process.

G start Poorly Soluble Benzoxazole Compound ionizable Is the compound ionizable? start->ionizable thermal_stability Is the compound thermally stable? ionizable->thermal_stability No salt_formation Salt Formation ionizable->salt_formation Yes ph_adjustment pH Adjustment ionizable->ph_adjustment Yes prodrug Prodrug Approach ionizable->prodrug Consider for both ionizable/non-ionizable solid_dispersion_melt Solid Dispersion (Melt Extrusion) thermal_stability->solid_dispersion_melt Yes solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) thermal_stability->solid_dispersion_solvent No cyclodextrin Cyclodextrin Complexation thermal_stability->cyclodextrin Consider for both thermally stable/unstable amorphous_stable Is an amorphous form physically stable? cocrystals Co-crystals amorphous_stable->cocrystals No nanosuspension Nanosuspension amorphous_stable->nanosuspension Consider if amorphous form is unstable solid_dispersion_melt->amorphous_stable solid_dispersion_solvent->amorphous_stable

Caption: Decision workflow for selecting a solubility enhancement technique.

Part 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates out of solution during in vitro assays. The compound's solubility in the assay medium is lower than the tested concentration.1. Determine the kinetic solubility in the specific assay medium.[2] 2. Reduce the final concentration of the compound if feasible.[2] 3. Employ a suitable solubilization technique (e.g., co-solvents, cyclodextrins).[2]
Difficulty in preparing a high-concentration stock solution in common organic solvents. The compound has inherently low solubility even in organic solvents.1. Test a wider range of organic solvents (e.g., DMSO, DMF, THF, ethanol).[2] 2. Gently warm the solution while monitoring for compound stability.[2] 3. Use sonication to aid dissolution.[2]
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to inaccurate and variable concentrations of the active compound.1. Ensure the compound is fully dissolved in the stock solution before further dilution.[2] 2. Visually inspect for any precipitation in the final assay medium.[2] 3. Implement a robust solubilization strategy to maintain the compound in solution.[2]
Low and variable oral bioavailability in animal studies. The compound's low aqueous solubility is the rate-limiting step for absorption in the gastrointestinal tract.1. Consider formulation strategies such as solid dispersions or cyclodextrin complexes to improve the dissolution rate.[3] 2. Investigate the potential for first-pass metabolism, as benzoxazole compounds can be subject to metabolism in the gut wall or liver.[3] 3. Assess if the compound is a substrate for efflux transporters like P-glycoprotein.[3]

Part 3: Strategies for Enhancing Benzoxazole Solubility

There are several effective strategies to improve the aqueous solubility of benzoxazole compounds, which can be broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.[2]

Chemical Modifications

For benzoxazole derivatives with ionizable groups, forming a salt is a common and effective method to increase solubility.[2][3] By reacting an acidic or basic functional group with a suitable counter-ion, a more soluble salt form of the compound can be produced.[2][4]

Illustrative Data on Solubility Enhancement by Salt Formation:

While specific data for benzoxazoles is proprietary, the principle is well-established for similar heterocyclic compounds. For example, converting an ionizable molecule to its salt form can increase solubility by several orders of magnitude.[5]

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[2][6][7] Attaching a hydrophilic promoiety to the benzoxazole core can significantly increase its aqueous solubility.[2][8]

Examples of Prodrug Strategies for Solubility Enhancement:

Parent Drug ClassPromoietiesResulting Solubility ImprovementReference
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety600-fold[6]
TaxoidsGlycopyranoside ester52-fold[6]
AcyclovirPeptide promoiety (amide)17-fold[6]
10-hydroxycamptothecinGlucuronic acid with a spacer80-fold[6]
Physical Modifications & Formulation Approaches

Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties.[2] Co-crystallization can alter the physicochemical properties of the benzoxazole compound, often leading to improved solubility and dissolution rates.[2]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][9][10] They can encapsulate poorly water-soluble molecules, like benzoxazoles, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[2][9]

Illustrative Data on Solubility Enhancement by Cyclodextrin Complexation:

Note: This data for benzimidazole derivatives, which have similar solubility challenges, demonstrates the high potential of cyclodextrin complexation.[11][12]

CompoundCyclodextrinSolubility IncreaseReference
AlbendazoleHydroxypropyl-β-cyclodextrin1058-fold[11]
FenbendazoleHydroxypropyl-β-cyclodextrin1512-fold[11]
MebendazoleHydroxypropyl-β-cyclodextrin10-fold[12]
FlubendazoleHydroxypropyl-β-cyclodextrin30-fold[12]

This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][13] This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[3]

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers.[14][15] The reduction in particle size to the nanometer range leads to a significant increase in the surface area, thereby enhancing the dissolution velocity and saturation solubility.[16][17]

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of lipophilic compounds.[3][18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][19] Surfactants can also be used to increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[20][21]

Part 4: Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[2]

G start Add excess benzoxazole compound to buffer shake Shake at constant temperature (24-72h) to reach equilibrium start->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze filtrate for drug concentration (e.g., HPLC-UV) filter->analyze end Determine Aqueous Solubility analyze->end

Caption: Experimental workflow for determining aqueous solubility.

Protocol:

  • Add an excess amount of the benzoxazole compound to a known volume of purified water (or a relevant buffer) in a glass vial.[2]

  • Seal the vial and shake it at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]

  • After equilibration, visually inspect for the presence of undissolved solid.[2]

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.[2]

  • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[2]

  • Perform the experiment in triplicate to ensure reproducibility.[2]

Salt Formation Protocol

This protocol outlines a general procedure for preparing a salt of a benzoxazole compound.[2]

Protocol:

  • Dissolve the benzoxazole compound (containing a basic or acidic functional group) in a suitable organic solvent.[2]

  • In a separate flask, dissolve a stoichiometric equivalent of a pharmaceutically acceptable acid or base (the counter-ion) in the same or a miscible solvent.[2]

  • Slowly add the counter-ion solution to the benzoxazole solution with continuous stirring.[2]

  • Stir the mixture at room temperature or a slightly elevated temperature for a specified period to allow for salt formation and precipitation.[2]

  • Collect the precipitated salt by filtration.[2]

  • Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials.[2]

  • Dry the salt under vacuum.[2]

  • Characterize the resulting salt using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm its formation and purity.[2]

Co-crystal Screening Protocol (Slurry Conversion)

This method is commonly used for screening potential co-formers.[2]

G start Mix benzoxazole and co-former (1:1) slurry Add solvent to form a slurry start->slurry stir Stir at room temperature (24-72h) slurry->stir isolate Isolate and dry the solid stir->isolate analyze Analyze by PXRD isolate->analyze end Identify new crystalline phase analyze->end

Caption: General workflow for co-crystal screening.

Protocol:

  • In a vial, add a known amount of the benzoxazole compound and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former.[2]

  • Add a small amount of a suitable solvent to create a slurry.[2]

  • Seal the vial and stir the slurry at room temperature for an extended period (e.g., 24-72 hours).[2]

  • Isolate the solid material by filtration and allow it to air dry.[2]

  • Analyze the solid using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase, which would indicate co-crystal formation.[2]

Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This method is widely used to prepare amorphous inclusion complexes with enhanced solubility.[2][22]

Protocol:

  • Dissolve the benzoxazole compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water at the desired molar ratio.[2]

  • Stir the solution for 24-48 hours at a constant temperature to facilitate complex formation.[2]

  • Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[2]

  • Lyophilize the frozen solution under vacuum for 24-48 hours to remove the water.[2]

  • The resulting fluffy powder is the benzoxazole-cyclodextrin inclusion complex.[2]

  • Characterize the complex using techniques like DSC, PXRD, and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the inclusion complex.[2]

Nanosuspension Preparation (Antisolvent Precipitation)

This is a common bottom-up approach for preparing nanosuspensions.[2]

Protocol:

  • Dissolve the benzoxazole compound in a suitable organic solvent (the "solvent").[2]

  • Dissolve a stabilizer (e.g., a polymer or a surfactant) in water (the "anti-solvent").[2]

  • Under high-speed stirring or sonication, rapidly inject the drug-containing solvent phase into the anti-solvent phase.[2]

  • The rapid mixing causes the drug to precipitate as nanoparticles, which are stabilized by the dissolved stabilizer.[2]

  • Remove the organic solvent by evaporation under reduced pressure.[2]

  • The resulting aqueous dispersion is the nanosuspension.[2]

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.[2]

Solid Dispersion Preparation (Solvent Evaporation Method)

This method is suitable for thermally labile compounds.[3][23]

Protocol:

  • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or a Polyethylene glycol (PEG).[3]

  • Dissolve the benzoxazole compound and the carrier in a common volatile organic solvent (e.g., methanol, acetone).[3]

  • Remove the solvent using a rotary evaporator to obtain a solid film.[3]

  • Dry the solid dispersion under vacuum to remove any residual solvent.[3]

  • Grind the dried solid dispersion and sieve it to obtain a uniform particle size.[3]

  • Characterize the solid dispersion using techniques like DSC and PXRD to confirm the amorphous state of the drug.[3]

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. Preprints.org. Available at: [Link]

  • Nanotechnology Based Approaches for Enhancing Bioavailability of Poorly Soluble Drugs. IIP Series. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace by Typeset. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. Available at: [Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]

  • Benzoxazole Derivatives as Promising Antitubercular Agents. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs. PharmaTutor. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at: [Link]

  • Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity. MDPI. Available at: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]

  • Revolutionizing Pharmaceutical Efficacy: Nano technological Approaches to Enhance Drug Solubility and Bioavailability. ManTech Publications. Available at: [Link]

  • Nanosizing Approaches: Current Trends in the Solubility Enhancement of Poorly Water-soluble Drugs. Semantic Scholar. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. National Center for Biotechnology Information. Available at: [Link]

  • STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available at: [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. Ingenta Connect. Available at: [Link]

  • Coupling surfactants/cosolvents with oxidants for enhanced DNAPL removal: A review. ResearchGate. Available at: [Link]

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Technical Support Portal: Recrystallization of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Pyridin-4-yl-benzooxazol-5-ylamine. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic guide to navigate the common challenges associated with the recrystallization of complex heterocyclic amines. This molecule, with its combination of a basic pyridine ring, a benzoxazole core, and an amine substituent, presents unique purification challenges. This guide is structured as a series of troubleshooting questions and answers to directly address issues you may encounter in the lab.

Troubleshooting Guide & FAQs

Q1: My initial attempts at recrystallization have failed, resulting in oiling out or no crystal formation. What is a logical starting point for solvent selection?

Answer: The phenomenon of "oiling out" is common for compounds like this, which possess multiple hydrogen bond donors and acceptors and can be resistant to forming a highly ordered crystal lattice. The key is a systematic approach to solvent selection, moving from single-solvent systems to more complex ones.

The general principle of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For a polar, heterocyclic amine, polar protic solvents are the most logical starting point. A patent for the closely related compound, 2-(4-aminophenyl)-5-aminobenzoxazole, successfully uses ethanol for purification, making it an excellent primary candidate.[2]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. Swirl to mix. Good candidates are listed in the table below.

  • A suitable solvent will show poor solubility at room temperature.

  • Heat the tubes that showed poor solubility. The solvent should now fully dissolve the compound at or near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will be the one that produces a high yield of crystalline solid.

Table 1: Solvent Selection Guide for this compound

SolventBoiling Point (°C)ProsCons & Mitigation Strategies
Ethanol 78Excellent starting point based on analogous compounds[2]. Good balance of polarity.May have moderate solubility even when cold, potentially reducing yield. Ensure slow cooling and use of an ice bath.
Methanol 65Higher polarity than ethanol; may dissolve stubborn impurities.High solubility may lead to low recovery. Often better in a mixed-solvent system.
Isopropanol 82Lower polarity than ethanol; may be better at excluding more polar impurities.
Water 100The compound likely has low water solubility[3], making it a potential anti-solvent.Unlikely to work as a primary solvent. Use in combination with a miscible solvent like ethanol or methanol.
Acetic Acid 118Can protonate the basic nitrogen atoms, significantly increasing solubility.[4]May form a salt. The acid must be thoroughly removed after filtration. Use sparingly as an additive to another solvent.
Q2: My compound dissolves in the hot solvent, but the yield of crystals upon cooling is extremely low. How can I maximize my recovery?

Answer: A low yield is one of the most frequent issues in recrystallization and typically points to one of two main procedural errors.[5]

  • Causality 1: Excessive Solvent Usage. The primary goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will create an unsaturated solution, and the concentration of the solute will not exceed its solubility limit upon cooling, preventing precipitation.[5]

    • Solution: Always use the absolute minimum amount of near-boiling solvent required to fully dissolve the solid.[1][5] Add the hot solvent in small portions, waiting for the material to dissolve after each addition before adding more. If you have already added too much, carefully evaporate a portion of the solvent under a stream of nitrogen or by gentle heating and attempt to cool again.

  • Causality 2: Inefficient Crystal Recovery. A significant portion of your product can be lost during the filtration and washing steps if not performed correctly.

    • Solution:

      • Maximize Precipitation: Ensure the solution cools slowly to room temperature first, then place it in an ice-water bath for at least 30 minutes to an hour to maximize crystal formation.

      • Use Ice-Cold Rinse Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[1] Using room-temperature or warm solvent will redissolve a portion of your purified product, drastically reducing the yield.[5]

Q3: My final product has a persistent yellow or brown color. How can I obtain a colorless or white solid?

Answer: Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored impurities.[4] These are often present in trace amounts but can significantly discolor the final product.

  • Solution: Activated Carbon (Charcoal) Treatment. Activated carbon has a high surface area that effectively adsorbs large, colored impurity molecules. A procedure described for a similar benzoxazole derivative involves this exact step.[2]

    Decolorization Protocol:

    • Dissolve the crude compound in the minimum amount of hot recrystallization solvent (e.g., ethanol).

    • Remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's mass – a microspatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently heat the mixture back to boiling for 5-10 minutes.

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clarified, colorless filtrate to cool slowly as you would in a normal recrystallization.[6]

Q4: The free-base form of my compound consistently oils out or refuses to crystallize. Is there a more robust alternative for purification?

Answer: Absolutely. For amines and pyridine-containing compounds, direct crystallization of the free base can be challenging.[7] A superior and highly reliable strategy is to convert the basic compound into a salt, which typically has a much higher propensity to form a stable, well-defined crystal lattice.[4][7] The hydrochloride salt is the most common choice.

This approach leverages the basicity of the pyridine and amine nitrogens. Protonation creates an ionic species that is often more crystalline and has different solubility properties than the neutral parent molecule.[7]

Experimental Protocols

Protocol 1: Direct Recrystallization from Ethanol

(Based on methodology for analogous compounds[2])

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to reflux with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reflux for 10 minutes. Perform a hot gravity filtration to remove the carbon.[2][6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

(A robust alternative for challenging amines[4][7])

  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol. In a separate container, prepare a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution).

  • Precipitation: Slowly add the HCl solution dropwise to the stirred amine solution. The hydrochloride salt should precipitate out of the solution. Monitor the pH to ensure a slight excess of acid has been added.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of fresh diethyl ether.

  • Recrystallization of the Salt: The hydrochloride salt will have different solubility properties. Perform solvent screening as described in Q1, focusing on polar solvents like ethanol, methanol, or ethanol/water mixtures. Recrystallize the salt using the standard procedure (dissolve in minimal hot solvent, cool slowly, filter, wash with ice-cold solvent, and dry).

  • (Optional) Conversion back to Free Base: If the free base is required for subsequent steps, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the purified free amine, which can then be collected by filtration.

Workflow & Decision Diagram

The following diagram outlines the logical workflow for purifying this compound, incorporating the troubleshooting steps discussed.

Recrystallization_Workflow cluster_0 Primary Path cluster_1 Troubleshooting & Alternatives start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve decolorize Decolorize with Carbon (if necessary) dissolve->decolorize cool Slow Cool & Ice Bath decolorize->cool filter_dry Filter, Wash & Dry cool->filter_dry check_outcome Assess Outcome filter_dry->check_outcome success Pure Crystalline Product check_outcome->success Good Crystals & Yield troubleshoot Troubleshoot: - Reduce Solvent Volume - Scratch Flask / Seed check_outcome->troubleshoot Oiling / Low Yield salt_formation Alternative: Convert to HCl Salt check_outcome->salt_formation Persistent Failure troubleshoot->cool Re-attempt Cooling recrystallize_salt Recrystallize Salt (e.g., from EtOH/H2O) salt_formation->recrystallize_salt recrystallize_salt->success Yields Purified Salt

Caption: Decision workflow for the purification of this compound.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. (n.d.).
  • Recrystallization1. (n.d.). California State University, Los Angeles. [Link]

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020). PubMed Central. [Link]

  • CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. (n.d.).
  • 2-(4-Aminophenyl)benzoxazol-5-amine. (n.d.). PubChem. [Link]

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Technical Support Center: Purification of 2-Pyridin-4-yl-benzooxazol-5-ylamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 2-Pyridin-4-yl-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Drawing upon extensive experience in chromatographic sciences, this document explains the fundamental principles and addresses specific challenges you may encounter during the purification of this basic heterocyclic compound.

Introduction to the Analyte

This compound is a heterocyclic compound featuring a basic pyridine ring and an aromatic amine group.[1][2][3] These basic functionalities are the primary drivers of its chromatographic behavior, often leading to challenges such as poor peak shape (tailing) due to interactions with the stationary phase. Understanding these properties is crucial for developing a robust and efficient purification method.

Compound Properties at a Glance:

PropertyValueSource
Molecular Formula C₁₂H₉N₃O[1]
Molecular Weight 211.22 g/mol [1]
Key Functional Groups Pyridine, Aromatic Amine, BenzoxazoleN/A
Expected Behavior Basic Compound, Prone to Peak Tailing in RP-HPLC[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when purifying this compound by Reverse-Phase HPLC?

A: The most significant challenge is managing peak shape. The basic amine and pyridine functionalities can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[4][5][6] This secondary interaction leads to peak tailing, which can compromise resolution and the accuracy of quantification.[4][5]

Q2: What is a good starting point for a mobile phase?

A: A common starting point for a reversed-phase HPLC method for an aromatic amine is a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[8][9][10] Crucially, the aqueous phase should be acidified with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[10] The low pH (around 2.5-3) suppresses the ionization of silanol groups on the stationary phase, minimizing the undesirable secondary interactions that cause peak tailing.[6]

Q3: Should I use an isocratic or gradient elution?

A: For purification, a gradient elution is generally recommended as a starting point.[8][11] A gradient allows for the elution of a wider range of compounds with varying polarities, which is useful for separating your target compound from both more polar and less polar impurities. Once the retention time of your compound is known, the gradient can be optimized for better separation or faster run times.

Q4: How do I choose the right HPLC column?

A: A C18 column is a versatile and common choice for the separation of aromatic compounds.[12][13] To mitigate peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity silica column that is end-capped.[5][6] End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

Recommended HPLC Purification Protocol

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude sample.

Step 1: Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or methanol are good starting choices.

  • Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). This ensures compatibility with the HPLC system and prevents solvent effects that can distort peak shape.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[14] This is critical to prevent clogging of the HPLC column and system frits.[15]

Step 2: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 5 µm, 250 x 4.6 mm (analytical) or larger for prepC18 is a good starting point for aromatic compounds.[12][13] 5 µm particles provide good efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to suppress silanol interactions and ensure sharp peaks.[6][10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[16]
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute the target compound and a wide range of potential impurities.[14]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard analytical flow rate. This will need to be scaled for preparative columns.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection UV at 254 nm and 280 nmAromatic and conjugated systems typically absorb at these wavelengths. Monitor multiple wavelengths to ensure all impurities are detected.
Injection Volume 5-20 µL (analytical)Keep the injection volume low to avoid column overloading.
Step 3: Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve, Dilute, Filter) System_Equilibration System Equilibration (Stable Baseline) Sample_Prep->System_Equilibration Ready System Inject Inject Sample System_Equilibration->Inject Gradient Run Gradient Method Inject->Gradient Monitor Monitor UV Signal Gradient->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (Purity Check) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 95% Evaporate Solvent Evaporation Pool->Evaporate

Caption: HPLC Purification Workflow for this compound.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of basic compounds like this compound.

Troubleshooting_Flow Start Identify Problem Peak_Tailing Peak Tailing Is the peak broad and asymmetrical? Start->Peak_Tailing Poor_Resolution Poor Resolution Are peaks overlapping? Start->Poor_Resolution No_Peak No Peak / Low Signal Is the peak missing or very small? Start->No_Peak High_Backpressure High Backpressure Is the system pressure excessive? Start->High_Backpressure Sol_Tailing_1 Check Mobile Phase pH (Ensure pH is low, ~2.5-3) Peak_Tailing->Sol_Tailing_1 Primary Cause: Secondary Interactions Sol_Resolution_1 Optimize Gradient (Make shallower over elution region) Poor_Resolution->Sol_Resolution_1 Cause: Insufficient Selectivity Sol_NoPeak_1 Check Sample Solubility (Is the compound soluble in the mobile phase?) No_Peak->Sol_NoPeak_1 Cause: Sample or System Issue Sol_Pressure_1 Check for Clogs (Replace in-line filter, frits) High_Backpressure->Sol_Pressure_1 Cause: System Blockage Sol_Tailing_2 Use End-Capped Column (Minimizes silanol interactions) Sol_Tailing_1->Sol_Tailing_2 Sol_Tailing_3 Add Sacrificial Base (e.g., Triethylamine, use with caution) Sol_Tailing_2->Sol_Tailing_3 Sol_Resolution_2 Change Organic Modifier (e.g., Methanol instead of Acetonitrile) Sol_Resolution_1->Sol_Resolution_2 Sol_Resolution_3 Reduce Flow Rate Sol_Resolution_2->Sol_Resolution_3 Sol_NoPeak_2 Verify Detector Settings (Correct wavelength? Lamp on?) Sol_NoPeak_1->Sol_NoPeak_2 Sol_Pressure_2 Filter Sample and Mobile Phase Sol_Pressure_1->Sol_Pressure_2

Caption: Troubleshooting Logic for Common HPLC Purification Issues.

Issue 1: Significant Peak Tailing
  • Cause: As previously mentioned, this is likely due to the interaction of the basic analyte with acidic silanol groups on the column's stationary phase.[4][5][6][7]

  • Solution 1 (Primary): Adjust Mobile Phase pH. The most effective way to combat this is by ensuring the mobile phase pH is low (pH 2.5-3.0).[6] This protonates the basic functional groups on your molecule to a consistent charge state and, more importantly, suppresses the ionization of the silanol groups, thereby minimizing the secondary interaction.[6]

  • Solution 2: Use a High-Quality, End-Capped Column. Modern columns designed for use with basic compounds often have very low residual silanol activity.[5][6]

  • Solution 3: Add a Sacrificial Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help.[6] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions. However, be aware that TEA can be difficult to remove from the final product.

Issue 2: Poor Resolution Between the Target Compound and an Impurity
  • Cause: The chosen mobile phase and stationary phase are not providing sufficient selectivity to separate the two compounds.

  • Solution 1: Optimize the Gradient. If the peaks are close together, try making the gradient shallower around the elution time of your target compound. A slower increase in the organic solvent concentration will increase the separation between closely eluting peaks.

  • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying a method with methanol (or vice versa) can alter the elution order and improve separation.[16]

  • Solution 3: Change the Column. If mobile phase optimization is not sufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.[5]

Issue 3: The Compound is Not Soluble in the Initial Mobile Phase
  • Cause: this compound may have limited solubility in highly aqueous mobile phases.

  • Solution 1: Use a Stronger Injection Solvent. Dissolve the sample in a stronger solvent like DMSO or DMF. However, keep the injection volume as small as possible to avoid peak distortion.

  • Solution 2: Modify the Initial Gradient Conditions. Start the gradient with a higher percentage of organic solvent (e.g., 10-20% B instead of 5% B). This may compromise the retention and separation of very polar impurities but will ensure your compound is soluble upon injection.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Taylor & Francis Online.
  • Chrom Tech, Inc.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • YouTube. LC Troubleshooting—All of My Peaks are Tailing!
  • Benchchem.
  • Request PDF.
  • TargetMol. 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.
  • Drawell.
  • Sultan Qaboos University Journal For Science.
  • Pharmeli.
  • PubMed.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex.
  • MedChemExpress. 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.
  • BLDpharm. 349609-85-4|2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?.
  • MedChemExpress. 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • PubMed. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors.
  • Benchchem. Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • BLDpharm. 1481283-76-4|2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
  • LabSolu. 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
  • Aladdin. 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • PubChem. 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine.
  • ChemScene. 1265849-16-8 | 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine.

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Technical Support Center: 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Pyridin-4-yl-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Compound Stability in DMSO

This compound is a heterocyclic molecule featuring a benzoxazole core, a pyridine moiety, and an aromatic amine. While its specific applications are varied, its structural motifs are common in medicinal chemistry. DMSO is the solvent of choice for high-throughput screening and compound storage due to its exceptional solvating power for a wide range of organic molecules.[1] However, this utility is counterbalanced by potential reactivity and stability challenges. Problems such as compound degradation, precipitation, and color change in DMSO stocks can compromise experimental results, leading to inaccurate biological data and wasted resources.[2][3]

This guide addresses the most common stability-related questions and provides robust troubleshooting workflows to diagnose and mitigate these issues, focusing on the chemical liabilities inherent in the structure of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO has turned yellow or brown. What is causing this discoloration?

A1: The most probable cause is the oxidation of the exocyclic aromatic amine (-NH2) group. Aromatic amines are well-known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This process often forms colored nitroso or nitro derivatives and can be further complicated by polymerization reactions.[4] DMSO itself, while generally stable, can participate in or mediate oxidative pathways, especially when heated or in the presence of certain catalysts.[5][6]

Key Causality:

  • Amine Oxidation: The lone pair of electrons on the nitrogen atom of the 5-ylamine group makes it susceptible to oxidative attack.

  • Oxygen Exposure: Dissolved oxygen in the DMSO is a primary oxidant.

  • Light Exposure: UV radiation can provide the energy to initiate radical-based oxidation reactions.

Q2: I've observed a precipitate forming in my DMSO stock solution, particularly after a freeze-thaw cycle. Is this degradation or a solubility issue?

A2: This is a frequent issue and can be caused by several factors. While it could be a result of a degradant precipitating, it is more commonly a solubility problem.[7]

Potential Causes:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, causing them to "crash out" of solution.[9][10][11]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the formation of compound aggregates or different, less soluble crystalline forms (polymorphs).[7][11] Once a small crystal has formed, it can act as a seed for further precipitation.

  • Concentration Exceeds Solubility Limit: The stock concentration may be at or near the saturation point. Minor temperature fluctuations or water absorption can push it past the solubility limit.

Q3: My LC-MS analysis confirms that the concentration of the parent compound is decreasing over time. What are the likely chemical degradation pathways?

A3: For a molecule like this compound, several degradation pathways are plausible in a DMSO solution.

  • Oxidation: As mentioned in Q1, oxidation of the aromatic amine is a primary concern. This can lead to the formation of nitroso, nitro, or dimeric/polymeric species, all of which would have different masses and retention times in an LC-MS analysis.

  • Hydrolysis: The benzoxazole ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be caused by impurities in the DMSO or by DMSO degradation itself.[12] This would cleave the oxazole ring, resulting in an amide-phenol derivative. The presence of absorbed water in the DMSO is a critical factor for this pathway.[13]

  • Photodegradation: Many heterocyclic aromatic systems are sensitive to light. Exposure to ambient or UV light can induce photochemical reactions, leading to complex degradation products.[14][15]

  • Reaction with DMSO Degradants: Over time, DMSO can decompose, especially when exposed to heat or light, forming species like formaldehyde, dimethyl sulfide, and methanesulfonic acid.[16][17][18] These reactive species could potentially modify the compound.

Q4: How can I improve the long-term stability of my this compound stock solution?

A4: Adhering to best practices for compound management is crucial for maximizing stability.

Recommendations:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality solvent possible (e.g., HPLC or spectrophotometric grade) to minimize water content and reactive impurities.[9]

  • Inert Atmosphere: When preparing solutions, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Protect from Light: Always store solutions in amber vials to protect the compound from photodegradation.[19]

  • Low-Temperature Storage: Store stock solutions at -20°C or, ideally, -80°C to slow down chemical reactions.[20]

  • Aliquot for Use: Prepare small, single-use aliquots from the main stock solution. This practice is the most effective way to avoid repeated freeze-thaw cycles and minimize water absorption into the main stock.[20]

  • Prepare Fresh Solutions: For highly sensitive assays or when maximum accuracy is required, preparing the solution fresh from a solid sample is the best approach.

Troubleshooting Guides & Protocols

Guide 1: Investigating Solution Instability

This workflow helps you systematically diagnose whether you are facing a solubility or a chemical degradation issue.

start Instability Observed (Precipitate / Color Change) step1 Gently warm solution to 37°C and/or sonicate for 5-10 mins. start->step1 q1 Does the precipitate redissolve completely? step1->q1 sol_issue Primary Issue: Solubility (Likely due to water absorption or freeze-thaw effects). q1->sol_issue Yes deg_issue Primary Issue: Degradation (Precipitate is likely a degradant). q1->deg_issue No sol_path Confirm with fresh stock prep. Review storage conditions (see Protocol 1). sol_issue->sol_path step2 Perform LC-MS analysis on the supernatant. deg_issue->step2 q2 Is the parent compound's peak area >95% of expected? step2->q2 q2->sol_issue Yes deg_path Proceed to Stability Assessment (see Protocol 2). q2->deg_path No

Caption: Workflow for diagnosing compound instability.

Guide 2: Protocol for Stability Assessment by HPLC-UV or LC-MS

This protocol allows you to quantify the stability of your compound under your specific storage conditions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance and volumetric flasks

  • HPLC-UV or LC-MS system with a suitable C18 column

Methodology:

  • Prepare Initial Stock (T=0): Accurately prepare a stock solution of the compound in anhydrous DMSO at your desired concentration (e.g., 10 mM). This is your baseline (T=0) sample.

  • Initial Analysis: Immediately analyze the T=0 sample by HPLC or LC-MS. Record the peak area of the parent compound. This represents 100% integrity.

  • Aliquot and Store: Dispense the remaining stock solution into multiple small amber vials, minimizing headspace. Store these aliquots under the conditions you wish to test (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark, -80°C/Dark).

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature before analysis.

  • Data Analysis: Analyze each time-point sample using the same analytical method as the T=0 sample. Calculate the percentage of the compound remaining by comparing the parent peak area at each time point to the T=0 peak area.

Data Summary Table:

Storage ConditionTime PointParent Peak Area% Remaining vs. T=0Observations (Color, Precipitate)
T=0 (Fresh)0[Initial Area]100%Clear, colorless
RT, Light7 Days
4°C, Dark7 Days
-20°C, Dark7 Days
-80°C, Dark7 Days
-20°C, Dark1 Month
Guide 3: Best Practices for Stock Solution Preparation and Storage

This workflow visualizes the optimal procedure to maximize the shelf-life of your compound solution.

cluster_prep Preparation cluster_storage Storage weigh Weigh Compound in a dry environment solvent Use High-Purity, Anhydrous DMSO weigh->solvent dissolve Dissolve using sonication or gentle warming (if needed) solvent->dissolve vial Transfer to Amber Vials (Protection from light) dissolve->vial inert Optional: Purge with Inert Gas (Ar/N2) vial->inert aliquot Create Small, Single-Use Aliquots inert->aliquot store Store at -80°C (Optimal) or -20°C aliquot->store

Caption: Best practices for compound stock solution handling.

Potential Degradation Pathways

The diagram below illustrates the most likely sites of chemical instability on the this compound molecule. Understanding these vulnerabilities is key to interpreting degradation data.

mol ox_label Oxidation ox_label->mol  Atmospheric O2,  Light, Impurities hy_label Hydrolysis hy_label->mol  Trace H2O in DMSO  

Caption: Likely sites of degradation on the molecule.

This diagram is a conceptual representation. The image of the chemical structure is sourced from PubChem for illustrative purposes.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link][2]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1002. Retrieved from [Link][10]

  • Li, Z., et al. (2013). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances, 3(44), 21391-21394. Retrieved from [Link][5]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link][21]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link][11]

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link][7]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link][8]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link][22]

  • Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8493. Retrieved from [Link][6]

  • Wu, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2698–2705. Retrieved from [Link][16]

  • Khan, M. A. T., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 218-225. Retrieved from [Link][17]

  • Lee, H., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(11), 2749-2756. Retrieved from [Link][23]

  • ResearchGate. (2015). Selective N-Oxidation of Aromatic Amines to Nitroso Derivatives Using a Molybdenum Acetylide Oxo-Peroxo Complex as Catalyst. Retrieved from [Link][4]

  • Mekic, M., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. The Journal of Physical Chemistry Letters, 12(45), 11047-11053. Retrieved from [Link][14]

  • Liu, H., et al. (2019). DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions. ChemSusChem, 12(13), 2994-2998. Retrieved from [Link][13]

  • AperTO Archive. (2022). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Retrieved from [Link][15]

  • ResearchGate. (2017). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link][12]

Sources

Troubleshooting 2-Pyridin-4-yl-benzooxazol-5-ylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pyridin-4-yl-benzooxazol-5-ylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and improve the yield and purity of your target compound.

The synthesis typically proceeds via a three-step route:

  • Condensation: Reaction of 2-amino-4-nitrophenol with an activated derivative of isonicotinic acid.

  • Cyclization: Dehydrative ring closure to form the 2-(pyridin-4-yl)-5-nitrobenzoxazole intermediate.

  • Reduction: Selective reduction of the nitro group to afford the final 5-amino product.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter at each stage.

Diagram: Synthetic Workflow and Troubleshooting Points

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Purification SM 2-Amino-4-nitrophenol + Isonicotinic Acid Activated Activated Intermediate (e.g., Amide) SM->Activated Coupling Agent Cyclized 2-(Pyridin-4-yl)-5-nitrobenzoxazole Activated->Cyclized Acid-Catalyzed Dehydration (PPA) Trouble1 FAQ 1 & 2: Low Yield / No Cyclization Activated->Trouble1 Product This compound Cyclized->Product Nitro Group Reduction Trouble2 FAQ 3: Non-Selective Reduction Product->Trouble2 Purified Pure Final Product Product->Purified Chromatography/ Recrystallization Trouble3 FAQ 4: Purification Issues Purified->Trouble3

Caption: Key stages in the synthesis and common troubleshooting points.

Frequently Asked Questions (FAQs)

Part 1: Condensation and Cyclization

Question 1: My initial condensation and cyclization step using Polyphosphoric Acid (PPA) is giving a very low yield of the 2-(pyridin-4-yl)-5-nitrobenzoxazole intermediate. What are the likely causes?

Answer: Low yields in this one-pot condensation/cyclization are common and typically stem from three main areas: purity of starting materials, suboptimal reaction conditions, or incomplete cyclization.[1]

  • Purity of Starting Materials: 2-aminophenols are susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[1] Ensure you are using high-purity 2-amino-4-nitrophenol. Its purity can be checked by melting point analysis (literature mp ~142-143 °C).[2][3]

  • Reaction Conditions:

    • Temperature and Time: The PPA-mediated reaction requires significant heat to drive both the amide formation and the subsequent dehydrative cyclization.[4] Temperatures are often in the range of 150-200°C.[5][6] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to polymerization or decomposition.[1]

    • PPA Quality and Amount: Polyphosphoric acid acts as both the solvent and the acid catalyst. Its efficacy is dependent on its P₂O₅ content, which determines its ability to form the necessary mixed anhydride intermediates with isonicotinic acid.[7][8] Using old or hydrolyzed PPA can drastically reduce yields. Ensure a sufficient excess of PPA is used to maintain a stirrable mixture.

  • Incomplete Cyclization: The reaction proceeds through an intermediate 2-hydroxy-N-(2-hydroxy-5-nitrophenyl)isonicotinamide. The cyclization of this intermediate to the benzoxazole is the key acid-catalyzed, heat-driven step.[7] If you observe a product that is more polar than the expected benzoxazole on a TLC plate, it may be this uncyclized intermediate.

Troubleshooting Protocol:

  • Verify Reagent Purity: Confirm the melting point of your 2-amino-4-nitrophenol. If it's low or has a broad melting range, consider recrystallizing it from hot water.[2]

  • Optimize Temperature: Start the reaction at a lower temperature (e.g., 130°C) and gradually increase it to 170-180°C, monitoring the reaction progress by TLC.

  • Use Fresh PPA: Ensure the PPA is fresh and has been stored in a tightly sealed container to prevent moisture absorption.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically shorten reaction times and improve yields for PPA-catalyzed cyclizations.[9]

Question 2: My TLC analysis shows multiple spots, and I suspect side products are forming. What are the common side products and how can I minimize them?

Answer: Side product formation is a frequent challenge. The nature of these byproducts depends on the specific conditions.

  • Incomplete Cyclization: As mentioned in FAQ 1, the most common "side product" is often the stable amide intermediate that fails to cyclize.[1] This can be addressed by increasing the reaction temperature or time.[1]

  • Polymerization: At high temperatures, 2-aminophenols can self-condense or polymerize, leading to intractable tar-like materials.[1] This is exacerbated by highly acidic conditions.

  • Decarboxylation: While less common for isonicotinic acid under these conditions, some carboxylic acids can be prone to decarboxylation at high temperatures, which would halt the reaction.

Minimization Strategies:

  • Controlled Stoichiometry: Ensure the molar ratio of 2-amino-4-nitrophenol to isonicotinic acid is accurate, typically 1:1. Using a slight excess of one reactant is generally not advised in this step as it complicates purification.

  • Stepwise Approach: If the one-pot method is problematic, consider a two-step approach. First, perform the amide coupling using a standard coupling agent (like EDC/HOBt or DCC) under milder conditions. After isolating the amide intermediate, subject it to cyclization conditions (e.g., heating in PPA or with p-TsOH).[4] This separates the two processes and allows for individual optimization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions involving the aminophenol starting material.[1]

Diagram: PPA-Catalyzed Benzoxazole Formation

Caption: Simplified mechanism of PPA-catalyzed benzoxazole synthesis.[7][8]

Part 2: Nitro Group Reduction

Question 3: During the reduction of the nitro group, my reaction is not clean. I'm either getting incomplete reduction or losing my product. How can I achieve a selective and high-yielding reduction?

Answer: The selective reduction of the aromatic nitro group in the presence of two other potentially reducible moieties (the pyridine and benzoxazole rings) is critical. The choice of reducing agent and the control of reaction conditions are paramount.[10]

  • Incomplete Reduction: If you see your starting material on TLC, the reducing agent may be inactive or insufficient.

  • Over-reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method but can sometimes lead to the reduction of the pyridine ring, especially under harsh conditions (high pressure/temperature).[11]

  • Product Chelation/Loss: The final product, an aromatic amine with two basic nitrogen atoms (pyridine and aniline), can chelate to metal catalysts or salts (like tin), making work-up and extraction difficult.[10]

Recommended Reduction Methods & Troubleshooting:

ReagentSolventTypical ConditionsProsCons
SnCl₂·2H₂O Ethanol / Ethyl AcetateRefluxHigh chemoselectivity for nitro groups.[11] Tolerates many functional groups.Work-up can be challenging due to tin salt precipitation. Requires careful pH adjustment.
H₂ / Pd-C Methanol / EthanolRT, 1-4 atm H₂"Clean" reaction with no metal salt byproducts. High yielding.[11]Can reduce other functional groups (e.g., pyridine ring). Catalyst can be pyrophoric.
Iron / NH₄Cl EtOH / H₂ORefluxInexpensive and effective.[6] Generally selective for nitro groups.Requires a large excess of iron powder, leading to a heterogeneous mixture and filtration challenges.

Troubleshooting Protocol for Reduction:

  • If using SnCl₂:

    • Problem: A gelatinous precipitate forms during work-up, trapping the product.

    • Solution: After the reaction is complete, cool the mixture and carefully basify to pH > 8 with a saturated NaHCO₃ or a dilute NaOH solution. This precipitates tin hydroxides (Sn(OH)₂/Sn(OH)₄). Filter the mixture through a pad of Celite to remove the solids. The product should now be in the organic filtrate and can be extracted.

  • If using H₂/Pd-C:

    • Problem: TLC shows a new, more polar spot, suggesting over-reduction of the pyridine ring.

    • Solution: Reduce the hydrogen pressure, lower the reaction temperature, and carefully monitor the reaction. Stop the reaction as soon as the starting material is consumed. The pyridine ring is generally stable, but prolonged reaction times or aggressive conditions can affect it.[12]

  • If using Iron:

    • Problem: Low yield after work-up.

    • Solution: Ensure the iron powder is activated (e.g., by washing with dilute HCl). After the reaction, filter the hot mixture through Celite to remove the iron oxides and unreacted iron. Thoroughly wash the filter cake with hot ethanol or methanol to recover any adsorbed product.

Part 3: Purification

Question 4: My final product, this compound, is difficult to purify by column chromatography. It streaks on the column and gives poor separation. What can I do?

Answer: This is a classic problem when purifying basic compounds, especially those with multiple basic sites like your target molecule. The free amine and the pyridine nitrogen can interact strongly with the acidic silica gel surface, leading to tailing, streaking, and even irreversible adsorption.

Purification Protocol & Optimization:

  • Deactivate the Silica Gel: The most effective strategy is to add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifier: Triethylamine (Et₃N) is an excellent choice. Start by adding 0.5-1% (v/v) Et₃N to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Mechanism: The triethylamine will preferentially bind to the acidic silanol groups on the silica surface, effectively "capping" them. This prevents your basic product from interacting strongly, allowing it to elute as a sharp, well-defined band.

  • Alternative Sorbents: If silica gel remains problematic, consider using a more neutral or basic stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% TFA or formic acid) can provide excellent separation. Note that this will yield the product as a salt.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step to remove minor impurities and obtain high-purity material. Experiment with solvent systems like Ethanol/Water, Methanol, or Ethyl Acetate.

References

  • CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
  • Semantic Scholar. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Retrieved from [Link]

  • Basavaraju, B., et al. (2016). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Sokolenko, L. V., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Lee, J. Y., & Yoon, Y. D. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2021).
  • Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
  • Potemkin, V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2018). Amines and Heterocycles.
  • Liu, Y., et al. (2021).
  • Kaplancıklı, Z. A., et al. (2018). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Google Patents. (n.d.). Process for the preparation of amino-nitrophenols.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzoxazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common initial steps to troubleshoot this?

When encountering low yields, a systematic approach is crucial. Start by verifying the purity of your starting materials, as impurities can significantly hinder the reaction. Ensure that your 2-aminophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners are of high purity. Next, confirm that the reaction is being carried out under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents or intermediates are sensitive to air or moisture. Finally, re-evaluate your reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, as these are critical factors influencing the yield.[1][2][3]

Q2: What are the most common synthetic routes to benzoxazoles?

The most prevalent methods for synthesizing the benzoxazole core involve the condensation of a 2-aminophenol with a one-carbon electrophile.[4] Common coupling partners include carboxylic acids, aldehydes, acyl chlorides, and orthoesters.[4][5] The choice of route often depends on the desired substituent at the 2-position and the stability of the starting materials. For instance, the reaction with aldehydes proceeds via a Schiff base intermediate followed by cyclization.[4][6]

Q3: Can benzoxazole synthesis be performed under "green" or solvent-free conditions?

Yes, numerous environmentally friendly methods have been developed. Solvent-free conditions, often facilitated by microwave irradiation or grinding, are popular and can lead to rapid, high-yield reactions.[7][8] Green solvents like ethanol, water, and polyethylene glycol (PEG) have also been successfully employed.[6][7] These approaches not only reduce environmental impact but can also simplify product work-up.[2][7]

Q4: What is a typical temperature range for benzoxazole synthesis?

The optimal temperature is highly dependent on the specific synthetic method, catalyst, and solvent system. Some reactions proceed efficiently at room temperature, while others require heating, with temperatures ranging from 50°C to 140°C.[9] For example, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst has been shown to be effective at 130°C.[3][9][10]

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient and widely used method to monitor the consumption of starting materials and the formation of the product.[6][9] For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can be employed.[8][9][10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield is one of the most common challenges in benzoxazole synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Initial Checks
  • Purity of Starting Materials: Impurities in 2-aminophenol or the coupling partner can inhibit the reaction.[1]

    • Solution: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[1] If necessary, purify the starting materials by recrystallization or column chromatography.

  • Inert Atmosphere: Reactants or intermediates may be sensitive to oxygen or moisture.

    • Solution: Ensure the reaction is conducted under a dry, inert atmosphere such as nitrogen or argon, especially when using sensitive reagents or catalysts.[1][3]

Reaction Condition Optimization

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.

LowYieldWorkflow start Low Yield Observed purity Check Starting Material Purity start->purity Step 1 atmosphere Ensure Inert Atmosphere purity->atmosphere If pure conditions Systematically Optimize Reaction Conditions atmosphere->conditions If inert temp Vary Temperature conditions->temp catalyst Screen Catalysts & Optimize Loading conditions->catalyst solvent Screen Solvents conditions->solvent time Extend Reaction Time conditions->time success Improved Yield temp->success catalyst->success solvent->success time->success

Caption: A systematic workflow for troubleshooting low yields in benzoxazole synthesis.

  • Temperature: The reaction may require a higher activation energy.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For example, some reactions show significantly improved yields when the temperature is raised to 130°C.[3] Conversely, if product degradation is suspected, lowering the temperature may be beneficial.

  • Catalyst: The choice and amount of catalyst are critical.

    • Solution: If using a catalyst, ensure it is active, as some are sensitive to air and moisture.[1] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts).[11][12][13] Optimizing the catalyst loading is also important; sometimes a small increase can significantly improve conversion.[1][6]

  • Solvent: The solvent plays a crucial role in solubility and reaction kinetics.

    • Solution: If reactants have poor solubility, consider a different solvent or increasing the temperature.[7] Screening a range of solvents with varying polarities (e.g., toluene, DCM, DMF, ethanol) can help identify the optimal medium for your specific substrates.[7] Polar aprotic solvents like DMF and DMSO can often stabilize charged intermediates, accelerating the reaction.[7]

  • Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor its progress at regular intervals using TLC to determine the optimal duration.[6]

Problem 2: Incomplete Reaction

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following:

  • Cause: The formation of a stable intermediate, such as a Schiff base in the reaction between a 2-aminophenol and an aldehyde, can be a common issue.[6]

    • Solution 1: Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the final cyclization step.[6]

    • Solution 2: Change Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are often employed for this purpose.[6]

    • Solution 3: Two-Step Process: Isolate the stable intermediate first and then subject it to cyclization under different, optimized conditions.[6]

Problem 3: Significant Side Product Formation

The formation of side products can significantly reduce the yield of the desired benzoxazole.

  • Common Side Products:

    • Schiff Base: As mentioned, the intermediate Schiff base may not fully cyclize.[1]

    • Over-alkylation/acylation: Multiple substitutions on the benzoxazole ring can occur.[1]

    • Polymerization: Starting materials or intermediates may polymerize under certain conditions.[1]

  • Minimization Strategies:

    • Optimize Stoichiometry: Ensure the correct molar ratios of your reactants.

    • Controlled Addition: Add reagents dropwise or at a controlled rate, especially if the reaction is highly exothermic.

    • Choice of Catalyst: The catalyst can influence the selectivity of the reaction.[1]

    • Protective Atmosphere: Using an inert atmosphere can prevent oxidation-related byproducts.[1]

Problem 4: Difficulties in Product Purification

Significant product loss can occur during purification.

  • Effective Purification Strategies:

    • Column Chromatography: This is a common and effective method. The choice of the solvent system is crucial for good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material. Washing the crude product with a cold solvent like ethanol can be an effective initial purification step.[6]

    • Washing/Extraction: Simple washing of the crude reaction mixture with water or brine can help remove water-soluble impurities.[4][6]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis
Catalyst TypeCatalyst ExampleReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
HomogeneousBrønsted Acidic Ionic Liquid Gel2-aminophenol, benzaldehydeSolvent-free130598[10][11]
HeterogeneousNano Ceria (CeO₂)2-aminophenol, various aldehydesNot specifiedNot specifiedNot specifiedGood to excellent[14]
NanocatalystFe(III)–Schiff base/SBA-152-aminophenol, 4-(dimethylamino)benzaldehydeWaterNot specifiedNot specifiedNot specified[14]
Metal ComplexRuthenium Complex2-aminophenol, phenyl methanolNot specifiedNot specifiedNot specifiedGood[14]
General Reaction Mechanism

The most common pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring.

BenzoxazoleMechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 2-Aminophenol 2-Aminophenol Intermediate1 Schiff Base 2-Aminophenol->Intermediate1 + Aldehyde (R-CHO) - H2O Intermediate2 2,3-Dihydrobenzoxazole Intermediate1->Intermediate2 Cyclization Benzoxazole 2-Substituted Benzoxazole Intermediate2->Benzoxazole Oxidation - 2H

Caption: General mechanism for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.

Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies. Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., 1 mol% BAIL gel).[4][10]

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 130°C) under solvent-free conditions for the required time (e.g., 5 hours).[10]

  • Monitoring: Monitor the reaction progress by TLC.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).[10]

  • Purification: Separate the solid catalyst by centrifugation or filtration.[4][10] Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.[10] The crude product can be further purified by silica gel column chromatography.[10]

Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Amide Activation

This protocol utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for reaction with 2-aminophenol.[1][15]

  • Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol). Cool the mixture to 0°C in an ice bath.[1][15]

  • Activation: Add triflic anhydride (0.6 mmol) dropwise to the stirred solution and stir for 15 minutes at 0°C.[1][15]

  • Condensation: Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1][15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.[15]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Quench the reaction with triethylamine (Et₃N). Evaporate the solvent.[15]

  • Purification: Purify the residue by silica gel column chromatography.[15]

References

  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. Available at: [Link]

  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Soni, S., et al. (2023). A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]

  • (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
  • (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for investigating the degradation pathways of 2-Pyridin-4-yl-benzooxazol-5-ylamine. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary for robust stability studies.

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation into the stability of this compound. Where do I begin?

A1: The initial and most critical step is to perform a forced degradation study, also known as stress testing.[1][2][3] This involves subjecting the molecule to conditions more severe than those it would encounter during storage to accelerate degradation.[2][3] The objective is to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[2] These studies are fundamental for developing a stability-indicating analytical method.[2][4]

A well-designed forced degradation study should include exposure to a variety of stress conditions:

  • Acidic and Basic Hydrolysis: To evaluate susceptibility to pH-dependent degradation.

  • Oxidation: To assess reactivity with oxidizing agents.

  • Photolysis: To determine light sensitivity.

  • Thermal Stress: To understand the impact of heat.

Q2: What are the typical starting conditions for forced degradation of a novel compound like this compound?

A2: While there are no rigid, one-size-fits-all conditions, the International Council for Harmonisation (ICH) guidelines and common industry practices provide a solid starting point.[1][5] For a novel compound, it's advisable to start with moderate conditions and escalate if no degradation is observed.

Here is a recommended starting point for your experiments:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp, then 50-60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp, then 50-60°CUp to 7 days
Oxidation 3% H₂O₂Room TempUp to 7 days
Photolysis ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/square meter)Room TempAs per ICH Q1B
Thermal 60°CUp to 7 days

Expert Insight: The goal is to achieve 5-20% degradation of the parent compound.[1][2] If you observe more than 20% degradation, the conditions are likely too harsh and may produce secondary degradants not relevant to real-world stability. Conversely, if no degradation is seen, you may need to increase the stressor concentration, temperature, or duration.[1][2]

Q3: What potential degradation pathways should I anticipate for this compound?

A3: Based on the chemical structure of this compound, which features a benzoxazole core, a pyridine ring, and an amine group, several degradation pathways are plausible under forced degradation conditions.

  • Hydrolysis: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis. This could lead to ring-opening to form an N-(2-hydroxy-4-aminophenyl)isonicotinamide intermediate.

  • Oxidation: The electron-rich aromatic rings and the primary amine are potential sites of oxidation. This could result in the formation of N-oxides on the pyridine ring or hydroxylation of the aromatic systems.

  • Photolysis: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex rearrangements or cleavage of the molecule.

Below is a diagram illustrating these potential primary degradation pathways.

Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product N-(2-hydroxy-4-aminophenyl)isonicotinamide (Oxazole Ring Opening) Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Pyridine N-oxide derivative Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Photolysis_Product Complex Rearrangements/Cleavage Products Parent->Photolysis_Product Photolysis (UV/Vis Light)

Caption: Potential primary degradation pathways for this compound.

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.
Potential Cause Troubleshooting Step Scientific Rationale
Compound is highly stable under the applied conditions. 1. Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl/NaOH).[1][2]2. Increase the temperature (e.g., from 50-60°C to 80°C), but monitor for unrealistic degradation pathways.3. Extend the duration of the study.The rate of chemical reactions is dependent on concentration and temperature. Increasing these parameters will accelerate the degradation of a stable compound.
Poor solubility of the compound in the stress medium. 1. Add a co-solvent (e.g., methanol, acetonitrile) to improve solubility.[1][6] Ensure the co-solvent itself does not cause degradation.2. Run a control sample of the drug in the co-solvent to confirm its inertness.For a reaction to occur, the compound must be in solution and accessible to the stressor. Poor solubility can significantly hinder degradation.
Issue 2: The degradation is too rapid, exceeding 20% almost immediately.
Potential Cause Troubleshooting Step Scientific Rationale
The stress conditions are too harsh for the compound. 1. Decrease the concentration of the stressor (e.g., from 0.1 M to 0.01 M HCl/NaOH).2. Lower the temperature (e.g., conduct the study at room temperature or even refrigerated conditions).3. Reduce the duration of exposure, taking multiple time points early in the experiment.The goal of forced degradation is to generate a manageable level of degradants to understand the pathway, not to completely destroy the molecule. Milder conditions will slow the reaction rate.
The compound is inherently unstable under these conditions. 1. If even very mild conditions cause rapid degradation, this is a critical finding for the drug's development.2. Focus on identifying the primary degradant(s) formed under the mildest possible conditions.This information is crucial for formulation development and defining appropriate storage conditions for the drug substance and product.
Issue 3: My chromatogram shows multiple degradation peaks, and I'm unsure which are primary degradants.
Potential Cause Troubleshooting Step Scientific Rationale
Secondary degradation is occurring. 1. Analyze samples at multiple, shorter time points. Primary degradants should appear first and their concentration may decrease over time as they convert to secondary degradants.2. Plot the peak area of the parent drug and the degradants over time.This kinetic analysis helps to elucidate the sequence of degradation events and distinguish between primary and subsequent degradation products.
Complex degradation pathways. 1. Isolate the major degradation products using preparative HPLC.2. Characterize the isolated products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.Definitive structural elucidation is necessary to confirm the degradation pathways and identify potentially toxic impurities.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for conducting a forced degradation study and developing a stability-indicating analytical method.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep_API Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep_API->Acid Expose to Stress Base Base Hydrolysis Prep_API->Base Expose to Stress Oxidation Oxidation Prep_API->Oxidation Expose to Stress Photo Photolysis Prep_API->Photo Expose to Stress Thermal Thermal Prep_API->Thermal Expose to Stress Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze by RP-HPLC-UV/MS Dilute->HPLC Evaluate Evaluate Peak Purity and Resolution HPLC->Evaluate Identify Identify and Characterize Degradants Evaluate->Identify If peaks are resolved Validate Validate Stability-Indicating Method Identify->Validate

Caption: A general workflow for forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) in a suitable reaction vessel. For thermal and photolytic studies, the stock solution may be used directly or diluted.

  • Incubation: Incubate the samples under the conditions outlined in the FAQ section. It is crucial to include a control sample (drug substance in the same solvent system without the stressor) for each condition.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then daily).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a suitable analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][7] Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for the initial identification of degradation products.

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Ensure that the main peak is spectrally pure and well-resolved from any degradation products.

Protocol 2: Developing a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.

Initial Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or the λmax of the compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples to evaluate the initial separation.

  • Optimization: Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve adequate resolution (>2) between the parent peak and all degradation product peaks.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

  • Development of forced degradation and stability indicating studies of drugs-A review. (n.d.). [Source not further specified]
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13).
  • Stability Indicating Forced Degrad

Sources

Technical Support Center: A Scientist's Guide to Preventing Precipitation of 2-Pyridin-4-yl-benzooxazol-5-ylamine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Immediate Troubleshooting - Common Scenarios & Solutions

This section addresses the most frequent issues encountered by researchers.

Q1: My 2-Pyridin-4-yl-benzooxazol-5-ylamine precipitated instantly when I diluted my DMSO stock into my aqueous assay buffer. What is the primary cause and the first thing I should check?

A: This phenomenon is most commonly due to the compound exceeding its maximum aqueous solubility limit, a situation often termed "solvent shock".[1] While this compound is soluble in an organic solvent like 100% DMSO, the rapid shift to a predominantly aqueous environment upon dilution causes its solubility to plummet, leading to immediate precipitation.[2]

Your First Action: Verify that the final concentration in your assay does not exceed the compound's aqueous solubility under your specific buffer conditions. Many structurally complex organic molecules have very low solubility in aqueous media, often in the low micromolar or even nanomolar range.[2] A quick serial dilution test is recommended to find the practical upper concentration limit.

Q2: I'm observing a decline in my assay signal or highly variable results over time, but I don't see any visible precipitate. Could this be a solubility issue?

A: Yes, this is a classic sign of time-dependent precipitation or the formation of sub-visible micro-precipitates and aggregates.[3] These small particles may not make the solution appear cloudy to the naked eye, but they effectively sequester the compound, reducing its freely available concentration at the target. This leads to an underestimation of potency (e.g., an artificially high IC50) and poor data reproducibility.[2] This phenomenon is a significant source of assay interference and artifacts in drug discovery.[3]

Q3: What is the single most critical physicochemical property of this compound that I must consider for my assays?

A: The most critical property is its predicted pKa of approximately 5.92 .[4] The pKa is the pH at which the compound is 50% ionized and 50% neutral.

  • Below pH 5.92: The molecule's basic nitrogen atoms (on the pyridine and amine groups) will be protonated, giving the molecule a positive charge (cationic form). This charged state generally increases aqueous solubility.

  • Above pH 5.92: The molecule will be predominantly in its neutral, uncharged form. This form is significantly more hydrophobic and therefore less soluble in aqueous buffers.

Since most biological assays are conducted at a physiological pH of ~7.4, your experiment is operating well above the pKa. This means the compound is overwhelmingly in its less soluble neutral state, making precipitation a primary challenge that must be proactively managed.[5][6][7]

Section 2: Proactive Strategy: A Protocol for Systematic Solubility Assessment

Instead of reacting to precipitation, you can proactively determine the solubility limits of this compound in your specific assay systems. This protocol provides a reliable method to establish the Maximum Soluble Concentration (MSC).

Protocol 1: Kinetic Solubility Profiling by Light Scattering

This method uses nephelometry (light scattering) to detect the formation of fine precipitates at concentrations often invisible to the eye.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer(s) of interest (e.g., PBS pH 7.4, 50 mM HEPES pH 7.0, etc.).

  • Clear, flat-bottom 96-well microplates.

  • Multichannel pipette.

  • Plate reader with nephelometry or absorbance (at a wavelength like 620 nm where the compound doesn't absorb) capability.

Step-by-Step Methodology:

  • Prepare Compound Plate (in DMSO):

    • In a 96-well plate, create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. Start with 100 µL of 10 mM stock in the first column, and serially dilute across the plate to generate a range of concentrations (e.g., 10 mM down to ~20 µM). This will be your intermediate compound plate.

  • Prepare Assay Plate (Aqueous Buffer):

    • Add 198 µL of your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation (The "Solvent Shock" Step):

    • Using a multichannel pipette, transfer 2 µL from the DMSO compound plate to the corresponding wells of the assay plate containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Causality Note: It is critical to mix immediately and thoroughly (e.g., orbital shaker for 60 seconds) to disperse the compound and avoid localized high concentrations that can artificially induce precipitation.[8]

  • Equilibration:

    • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours. This allows time for the precipitate to form and equilibrate.

  • Measurement:

    • Read the plate using a nephelometer. Alternatively, measure absorbance at a high wavelength (e.g., 620-650 nm); an increase in "absorbance" indicates light scattering from the precipitate.

  • Data Analysis:

    • Plot the light scattering signal versus the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the Maximum Soluble Concentration (MSC).

Data Presentation: Sample Solubility Assessment Table
Concentration (µM)Buffer SystemLight Scattering Units (LSU)Observation
100PBS, pH 7.4, 1% DMSO8500Precipitate
50PBS, pH 7.4, 1% DMSO6200Precipitate
25PBS, pH 7.4, 1% DMSO3100Precipitate
12.5PBS, pH 7.4, 1% DMSO950Borderline
6.25PBS, pH 7.4, 1% DMSO210Soluble
3.13PBS, pH 7.4, 1% DMSO205Soluble
0 (Vehicle)PBS, pH 7.4, 1% DMSO200Soluble

Section 3: The Scientist's Toolkit: Advanced Solubilization Strategies

If the MSC of this compound is below your required experimental concentration, several strategies can be employed.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Precipitation Observed (Visual or Data-Driven) check_conc Is final concentration >10 µM? start->check_conc check_ph Is Assay pH (e.g., 7.4) >> pKa (~5.9)? start->check_ph sol_test Action: Perform Systematic Solubility Assessment (Protocol 1) check_conc->sol_test Yes check_ph->sol_test Yes strategy_lower_conc Solution 1: Lower concentration to stay below MSC sol_test->strategy_lower_conc  If MSC is too low strategy_ph Solution 2: Lower buffer pH (if assay tolerates) sol_test->strategy_ph  If MSC is too low strategy_excipient Solution 3: Add Solubilizing Excipients sol_test->strategy_excipient  If MSC is too low excipient_surfactant Option A: Non-ionic Surfactant (e.g., 0.01% Tween-20) strategy_excipient->excipient_surfactant excipient_cd Option B: Cyclodextrin (e.g., HP-β-CD) strategy_excipient->excipient_cd

Caption: Troubleshooting workflow for precipitation issues.

Comparison of Solubilizing Excipients

When lowering the concentration or adjusting pH is not feasible, excipients are the next logical step.

StrategyMechanism of ActionTypical ConcentrationProsCons
Non-ionic Surfactants (e.g., Tween-20, Triton X-100)Form micelles that encapsulate hydrophobic molecules; reduce surface tension to prevent aggregation.[9][10][11]0.005% - 0.05% (w/v)Inexpensive, effective at low concentrations, widely used.Can interfere with some protein-protein interactions or membrane-based assays; may denature sensitive enzymes at higher concentrations.[3][12]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form 1:1 inclusion complexes with guest molecules, shielding them from water.[13][14][15]1 - 10 mMHighly effective, low protein interference, can increase bioavailability and stability.[16]More expensive, can sometimes extract cholesterol from cell membranes in cell-based assays at high concentrations.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the absolute maximum final DMSO concentration I should use in my assay? A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While you might be tempted to increase the DMSO percentage to improve solubility, concentrations above 1% significantly increase the risk of inducing off-target effects, cytotoxicity in cell-based assays, or altering enzyme conformation, which would compromise your data's validity.[1][17]

Q: Will adding a surfactant like Tween-20 interfere with my assay target? A: It's possible. Surfactants are surface-active agents and can disrupt sensitive biological interactions, particularly those involving protein-protein or protein-lipid binding.[3] For this reason, it is imperative to run a "vehicle + surfactant" control (without your compound) to ensure the surfactant itself does not affect the baseline activity of your assay system.

Q: How do I choose between using a surfactant and a cyclodextrin? A: The choice is assay-dependent.

  • Start with a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) as it is often effective and economical.

  • Choose cyclodextrins for more sensitive systems where surfactants may cause interference, or if surfactants prove ineffective.[18] Cyclodextrins form a more specific inclusion complex and are generally considered more "biologically inert" than surfactants.[14][15]

Q: I've tried everything and my compound still seems to be inactive or gives variable results. What else could be happening? A: You may be dealing with compound aggregation rather than classical precipitation. Aggregates are colloidal particles formed by self-association of small molecules and are a notorious source of false positives and negatives in screening assays.[3] Strategies to mitigate aggregation include adding a small amount of non-ionic detergent (0.01% Tween-20 is often sufficient) and ensuring the protein concentration in your assay is not excessively high.[3]

References

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Molecules. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • ChemicalBook. (n.d.). 2-pyridin-4-yl-1,3-benzoxazol-5-amine.
  • AAT Bioquest. (2023). Does pH affect solubility?
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BenchChem. (2025). Technical Support Center: Solving Compound Precipitation in Media.
  • NCBI Bookshelf. (2017).
  • RSC Publishing. (n.d.). Application of surfactants in the electrochemical sensing and biosensing of biomolecules and drug molecules. Analytical Methods.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PMC - PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2017). How can I avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • ResearchGate. (2024). (PDF) Surfactants – the application in pharmaceutical biocatalysis.
  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions.
  • OAJPR. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BLDpharm. (n.d.). 349609-85-4|2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • MedChemExpress. (n.d.). 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine | Drug Intermediate.
  • ResearchGate. (2025). (PDF) Surfactants and their Applications.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:349609-85-4.

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Technical Support Center: Scaling Up the Synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this important heterocyclic compound. As a key intermediate in pharmaceutical research, ensuring a robust and reproducible synthesis is paramount.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.

Overall Synthetic Workflow

The synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine is typically achieved via a two-step process. The first step involves the condensation and cyclization of 2-amino-4-nitrophenol with isonicotinic acid to form the benzoxazole core. The second step is the selective reduction of the nitro group to the desired primary amine.

Synthesis_Workflow cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Nitro Group Reduction Start1 2-Amino-4-nitrophenol Step1 Condensation & Cyclization (e.g., PPA, 180-200°C) Start1->Step1 Start2 Isonicotinic Acid Start2->Step1 Intermediate 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole Step1->Intermediate Step2 Selective Reduction (e.g., SnCl2·2H2O, EtOH) Intermediate->Step2 Purified Intermediate FinalProduct 2-(pyridin-4-yl)benzo[d]oxazol-5-amine Step2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving a high yield in the first step (benzoxazole formation)?

A1: The success of the condensation/cyclization reaction hinges on three primary factors:

  • Purity of Starting Materials: Impurities in either 2-amino-4-nitrophenol or isonicotinic acid can significantly hinder the reaction or lead to unwanted side products.[5] It is crucial to verify the purity of your starting materials, for instance, by comparing their melting points to literature values.[5]

  • Efficient Dehydration: This is a condensation reaction that eliminates water. Inefficient water removal will stall the reaction. The use of a strong dehydrating agent and high temperatures is standard. Polyphosphoric acid (PPA) is a common choice as it serves as both a catalyst and a solvent/dehydrating agent.

  • Temperature Control: The reaction typically requires high temperatures (180-200°C) to drive the cyclization to completion. However, excessive temperatures can lead to charring and degradation of the product. Careful temperature monitoring and gradual heating are essential.

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Step 1 (Cyclization): Use a polar solvent system (e.g., 50-70% Ethyl Acetate in Hexanes). The product, 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole, is significantly less polar than the starting material, 2-amino-4-nitrophenol. The reaction is complete when the 2-amino-4-nitrophenol spot is no longer visible.

  • Step 2 (Reduction): Use a similar polar solvent system. The final amine product is more polar than the nitro intermediate. You will see the spot for the nitro compound disappear and a new, lower Rf spot for the amine product appear. Staining with ninhydrin can help visualize the amine product if it's not UV-active.

Q3: My final product is difficult to purify. What are the common impurities and how can they be removed?

A3: In the reduction step, particularly when using metal-based reducing agents like tin(II) chloride, the primary impurities are residual tin salts.[6] These can make the product sticky or oily and interfere with subsequent steps.

  • Removal of Tin Salts: During workup, after the reaction is complete and the solvent has been removed, it is critical to add a strong base (e.g., a saturated solution of sodium bicarbonate or 2M NaOH) to precipitate the tin salts as tin hydroxide. Basifying to a pH of around 8-9 is often effective.[6] The product can then be extracted into an organic solvent like ethyl acetate, leaving the inorganic salts in the aqueous layer.

  • Other Impurities: If the reaction was incomplete, you might have the starting nitro compound. This can typically be separated by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Tree cluster_cyclization Troubleshooting Step 1 cluster_reduction Troubleshooting Step 2 Problem Low Yield or Reaction Failure Step Which Step Failed? Problem->Step Cyclization Step 1: Cyclization Step->Cyclization Dark, tarry mixture or no product formation Reduction Step 2: Reduction Step->Reduction Complex mixture or starting material remains C1 Cause: Impure Starting Materials? Cyclization->C1 C2 Cause: Inefficient Dehydration? Cyclization->C2 C3 Cause: Suboptimal Temperature? Cyclization->C3 R1 Cause: Incomplete Reaction? Reduction->R1 R2 Cause: Incorrect Reducing Agent? Reduction->R2 R3 Cause: Poor Workup? Reduction->R3 S1 Solution: Verify purity (MP, TLC). Recrystallize 2-amino-4-nitrophenol from water/acetic acid. [13] C1->S1 S2 Solution: Use fresh PPA or Eaton's Reagent. Ensure reaction is moisture-free. C2->S2 S3 Solution: Ensure uniform heating to 180-200°C. Use a sand or oil bath. C3->S3 S1_R Solution: Increase equivalents of reducing agent. Extend reaction time and monitor by TLC. R1->S1_R S2_R Solution: SnCl2 is reliable. [12] If using hydrogenation (H2/Pd-C), ensure catalyst is active and monitor closely to avoid over-reduction. R2->S2_R S3_R Solution: Ensure pH is >8 during basic wash to precipitate all tin salts. [5] Extract thoroughly with ethyl acetate. R3->S3_R

Caption: Decision tree for troubleshooting common synthesis issues.

Problem: Low or no yield during the Step 1 cyclization.
  • Possible Cause: The purity of the commercially available 2-amino-4-nitrophenol can be variable. It may contain water of crystallization or other impurities that inhibit the reaction.[7]

    • Expert Recommendation: It is highly advisable to recrystallize the 2-amino-4-nitrophenol before use. A well-documented procedure involves dissolving the crude material in hot water, acidifying with acetic acid, treating with activated carbon to remove colored impurities, and then cooling to crystallize.[7] Ensure the material is thoroughly dried as water will interfere with the dehydration step.

  • Possible Cause: The reaction conditions are not optimal, leading to incomplete conversion or decomposition.[5][8]

    • Expert Recommendation: The choice of condensing agent is critical. While various Brønsted or Lewis acids can be used, Polyphosphoric acid (PPA) is highly effective for this transformation at a scale.[9] Ensure the PPA is fresh and has not absorbed atmospheric moisture. The reaction mixture should be a stirrable paste; if it is too thick, heating will be uneven. Maintain a steady temperature and allow sufficient reaction time (typically 2-4 hours).

Problem: The reduction of the nitro group (Step 2) is incomplete or yields multiple products.
  • Possible Cause: The reducing agent is not suitable or has lost activity.

    • Expert Recommendation: While catalytic hydrogenation (H₂ over Pd/C) is a clean method, it can sometimes be sluggish or lead to reduction of the pyridine or benzoxazole rings under harsh conditions. A more reliable and scalable method for this specific transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[10] This method is highly chemoselective for the nitro group in the presence of other reducible functionalities.[6][10]

  • Possible Cause: The reaction workup is causing product loss or degradation.

    • Expert Recommendation: The final amine product is basic and can be sensitive to acidic conditions. After reduction with SnCl₂, the reaction mixture will be strongly acidic. It is crucial to perform the basification step carefully, preferably at a low temperature (e.g., in an ice bath) to avoid any potential hydrolysis of the benzoxazole ring. Extract the product promptly after the workup.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole

This protocol details the condensation and cyclization reaction.

Materials:

  • 2-Amino-4-nitrophenol (recrystallized)

  • Isonicotinic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • To the flask, add 2-amino-4-nitrophenol (1.0 eq) and isonicotinic acid (1.1 eq).

  • Under a positive flow of nitrogen, carefully add Polyphosphoric acid (approx. 10 times the weight of the 2-amino-4-nitrophenol).

  • Begin stirring the resulting paste and slowly heat the mixture to 190-200°C using an oil bath.

  • Maintain this temperature for 3-4 hours. Monitor the reaction's completion by TLC.

  • Allow the reaction mixture to cool to approximately 80-90°C.

  • CAUTION: Very carefully and slowly, pour the hot, viscous mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A solid precipitate will form.

  • Filter the crude solid product, wash it thoroughly with deionized water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-(pyridin-4-yl)benzo[d]oxazol-5-amine

This protocol details the selective reduction of the nitro group.

Materials:

  • 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole (1.0 eq) in ethanol (approx. 20 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (around 78°C for ethanol) and stir for 2-3 hours. Monitor the reaction's completion by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Slowly add saturated sodium bicarbonate solution and shake vigorously until the pH of the aqueous layer is 8-9. A white precipitate of tin salts will form.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane or 50-80% ethyl acetate in hexanes.

Data Summary: Reaction Parameters
ParameterStep 1: CyclizationStep 2: Reduction
Key Reagents 2-Amino-4-nitrophenol, Isonicotinic Acid, PPASnCl₂·2H₂O
Solvent Polyphosphoric Acid (PPA)Ethanol or Ethyl Acetate
Temperature 190-200°C70-80°C (Reflux)
Typical Time 3-4 hours2-3 hours
Workup pH Neutral (~7-8)Basic (~8-9)
Typical Yield 60-75%80-95%

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • Khan, I., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Sharma, M. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?
  • MedChemExpress. (n.d.). 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Na, Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • MedchemExpress.com. (n.d.). 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.
  • MedChemExpress. (n.d.). 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.
  • TargetMol. (n.d.). 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.

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Validation & Comparative

A Comparative Guide to GRK2 Inhibitors: Benchmarking 2-Pyridin-4-yl-benzooxazol-5-ylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of GRK2 in Cellular Signaling and Disease

G protein-coupled receptor kinase 2 (GRK2) stands as a pivotal regulator of cellular signaling, primarily known for its role in the desensitization of G protein-coupled receptors (GPCRs).[1][2] This function is crucial for maintaining cellular responsiveness and preventing overstimulation. However, elevated GRK2 levels and activity are implicated in the pathophysiology of numerous diseases, most notably heart failure, where it contributes to the dampening of β-adrenergic receptor signaling, leading to cardiac dysfunction.[3][4][5] Its involvement also extends to metabolic disorders, inflammatory conditions, and even some cancers, making it a compelling therapeutic target.[1][6]

This guide provides a comparative analysis of various GRK2 inhibitors, with a focus on the structural class represented by 2-Pyridin-4-yl-benzooxazol-5-ylamine. While specific experimental data for this exact molecule is not extensively available in the public domain, we will explore the performance of structurally related compounds and benchmark them against other well-characterized GRK2 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of GRK2 inhibition and the experimental methodologies used to evaluate these compounds.

The GRK2 Signaling Pathway: A Target for Therapeutic Intervention

GRK2 is a serine/threonine kinase that phosphorylates the activated, agonist-bound state of GPCRs. This phosphorylation event recruits β-arrestin, which sterically hinders further G protein coupling, thus terminating the signal. This process of homologous desensitization is a fundamental feedback mechanism in cellular signaling.[7][8]

The multifaceted role of GRK2 extends beyond GPCRs, as it can also phosphorylate other non-receptor substrates and participate in various signaling cascades, influencing pathways such as those mediated by PI3K/AKT and ERK.[3][9][10]

GRK2_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR (e.g., β-AR) G_protein G Protein (Gs) GPCR->G_protein 2. G Protein Coupling GRK2 GRK2 GPCR->GRK2 AC Adenylyl Cyclase G_protein->AC 3. Effector Activation cAMP cAMP AC->cAMP 4. Second Messenger Agonist Agonist Agonist->GPCR 1. Activation ADP ADP beta_arrestin β-Arrestin GRK2->beta_arrestin 6. β-Arrestin Recruitment ATP ATP beta_arrestin->GPCR 7. Desensitization & Internalization PKA PKA cAMP->PKA Downstream Downstream Cellular Response PKA->Downstream

Figure 1: Canonical GRK2-mediated GPCR desensitization pathway.

Comparative Analysis of GRK2 Inhibitors

The development of small molecule GRK2 inhibitors has been an area of intense research. These inhibitors are typically evaluated based on their potency (IC50), selectivity against other kinases (especially within the GRK family), and their efficacy in cellular and in vivo models.

While specific data for this compound is scarce, a study on novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives has shown that this structural class can exhibit potent inhibitory activities toward GRK2 and GRK5.[11] This suggests that the benzoxazole-pyridine scaffold is a viable starting point for the design of GRK2 inhibitors.

Below is a comparison of several well-characterized GRK2 inhibitors, providing a benchmark for the evaluation of new chemical entities.

CompoundScaffoldGRK2 IC50SelectivityKey Features & References
Paroxetine Phenylpiperidine~14 µMSelective over other GRKs.[12]FDA-approved SSRI, repurposed as a GRK2 inhibitor. Demonstrates in vivo efficacy in heart failure models.[13][14][15]
GSK180736A Dihydropyridinone0.77 µM>100-fold selective over other GRKs.[16][17]Originally developed as a ROCK1 inhibitor.[18][19] Potent and selective for GRK2.
CMPD101 Triazole18 nM (GRK2) 5.4 nM (GRK3)Highly selective for GRK2/3 over GRK1 and GRK5.[20][21][22]Potent, membrane-permeable small molecule.[20][23]
Takeda-103A Triazole54 nMSelective over GRK1 and GRK5.[8][9]A potent and selective GRK2 inhibitor from a series of heterocyclic compounds.[24]
CCG215022 Indazole0.15 µMPan-GRK inhibitor with some selectivity for GRK2 and GRK5 over GRK1.[25][26][27][28]Demonstrates increased cardiomyocyte contractility at lower concentrations than paroxetine.[25][28]
CCG258747 Paroxetine analog18 nMHighly selective over GRK1, GRK5, PKA, and ROCK1.[12]A potent paroxetine-based inhibitor with favorable pharmacokinetic properties.

Table 1: Comparison of selected GRK2 inhibitors.

Experimental Methodologies for Evaluating GRK2 Inhibitors

The characterization of GRK2 inhibitors relies on a series of well-defined in vitro and cellular assays. Below are representative protocols for key experiments.

In Vitro GRK2 Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of GRK2 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Kinase_Assay_Workflow start Start prep Prepare Reaction Mix: - Recombinant GRK2 - Substrate (e.g., Rhodopsin) - Assay Buffer start->prep add_inhibitor Add Test Compound (or DMSO control) prep->add_inhibitor initiate Initiate Reaction with [γ-³²P]ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., SDS-PAGE buffer) incubate->stop separate Separate Substrate (SDS-PAGE) stop->separate quantify Quantify ³²P Incorporation (Autoradiography/Phosphorimaging) separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for a radiometric GRK2 kinase activity assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human GRK2 (e.g., 50 nM), a suitable substrate such as purified rhodopsin (e.g., 500 nM), and kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is consistent across all reactions and below 1%). Include a DMSO-only control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Quantification: Quantify the amount of ³²P incorporated into the substrate band.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Cellular target engagement assays are crucial to confirm that a compound interacts with its intended target within a cellular context. Thermal shift assays are a common method.

Protocol (Conceptual):

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with various concentrations of the GRK2 inhibitor or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Thermal Challenge: Aliquot the cell lysates and subject them to a temperature gradient. The binding of an inhibitor is expected to stabilize the target protein (GRK2), increasing its melting temperature.

  • Protein Precipitation Measurement: After the thermal challenge, measure the amount of soluble GRK2 remaining at each temperature. This can be done by various methods, such as Western blotting or specialized reporter systems.

  • Data Analysis: Plot the fraction of soluble GRK2 as a function of temperature for each inhibitor concentration. The shift in the melting curve indicates target engagement.

Conclusion and Future Directions

The landscape of GRK2 inhibitors is evolving, with several potent and selective compounds emerging as promising therapeutic candidates, particularly for heart failure. While the specific compound this compound is not extensively documented, the broader class of benzoxazole- and pyridine-containing molecules represents a promising scaffold for further optimization.

Future research should focus on obtaining detailed structure-activity relationships for this and other novel scaffolds, improving selectivity profiles to minimize off-target effects, and conducting rigorous preclinical and clinical studies to validate their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of new GRK2 inhibitors, ensuring scientific integrity and facilitating the development of next-generation therapeutics targeting this critical kinase.

References

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  • PatSnap. (2024). What are GRK2 inhibitors and how do they work?. Synapse. [Link]

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  • Ribas, C., Penela, P., Murga, C., Salcedo, A., García-Hoz, C., Jurado-Pueyo, M., Aymerich, I., & Mayor, F. (2007). The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets. British journal of pharmacology, 151(3), 335–346. [Link]

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  • Waldschmidt, H. V., Homan, K. T., Cruz-Rodríguez, O., Cato, M. C., Cannavo, A., Song, J., Cheung, J. Y., Koch, W. J., & Tesmer, J. J. G. (2019). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. Molecular pharmacology, 96(3), 353–364. [Link]

  • Lee, S., Jung, M., Kim, H., Lee, J., Park, W. K., & Kim, Y. C. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6711–6716. [Link]

  • Fathima, A., Vagdevi, H. M., Jayanna, N. D., & Subbaraju, G. V. (2021). Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole. Journal of Pharmaceutical Research International, 33(44A), 472-484. [Link]

  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). GRK2 inhibition in heart failure: something old, something new. Current pharmaceutical design, 19(17), 3037–3044. [Link]

  • Thal, D. M., Homan, K. T., Chen, J., Wu, K., Hinkle, P. M., Huang, Z., Freedman, N. J., & Tesmer, J. J. (2012). Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility. ACS chemical biology, 7(11), 1830–1839. [Link]

  • Homan, K. T., Wu, E., Hinkle, P. M., & Tesmer, J. J. G. (2014). Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility. ACS chemical biology, 9(5), 1264–1269. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 16(1), 165–172. [Link]

  • Reshma, P., & Sravanthi, N. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Traynham, C. J., Cannavo, A., & Lymperopoulos, A. (2015). GRK2 Targeted Knock-down Results in Spontaneous Hypertension, and Altered Vascular GPCR Signaling. The Journal of biological chemistry, 290(8), 5123–5133. [Link]

  • Gurevich, E. V., Tesmer, J. J., Mushegian, A., & Gurevich, V. V. (2012). G-protein-coupled receptor kinases: more than just kinases. Genome biology, 13(8), 308. [Link]

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  • Thal, D. M., Homan, K. T., Chen, J., Wu, K., Hinkle, P. M., Huang, Z., Freedman, N. J., & Tesmer, J. J. (2012). Paroxetine is a direct inhibitor of g protein-coupled receptor kinase 2 and increases myocardial contractility. ACS chemical biology, 7(11), 1830-9. [Link]

  • Chen, M., & Harrison, R. W. (2016). Selectivity mechanism of GRK2/5 inhibition through in silico investigation. Journal of molecular modeling, 22(10), 241. [Link]

  • Bilodeau, M. T., Balitza, A. E., Koester, T. J., Manley, P. J., Rodman, L. D., Buser-Doepner, C., Coll, K. E., Fernandes, C., Gibbs, J. B., Heimbrook, D. C., Huckle, W. R., Kohl, N., Lynch, J. J., Mao, X., McFall, R. C., McLoughlin, D., Miller-Stein, C. M., Rickert, K. W., Sepp-Lorenzino, L., … Hartman, G. D. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of medicinal chemistry, 47(25), 6363–6372. [Link]

  • Rengifo-Herrera, C., & Lymperopoulos, A. (2020). Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure. Journal of cachexia, sarcopenia and muscle, 11(2), 547–561. [Link]

  • Waldschmidt, H. V., Homan, K. T., Cato, M. C., Cruz-Rodríguez, O., Cannavo, A., Wilson, M. W., Song, J., Cheung, J. Y., Koch, W. J., & Tesmer, J. J. G. (2017). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of medicinal chemistry, 60(7), 3052–3069. [Link]

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A Comparative Guide to Benzoxazole-Based Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The intricate signaling networks within our cells are orchestrated by a class of enzymes known as protein kinases. Their precise control over cellular processes like growth, differentiation, and survival is fundamental to health. However, when kinases become dysregulated, they can transform into potent drivers of oncogenesis, making them one of the most critical target classes in modern cancer drug discovery. Within the vast chemical space of kinase inhibitors, the benzoxazole scaffold has emerged as a privileged structure, a foundational framework upon which numerous potent and selective inhibitors have been built.[1][2][3][4][5][6][7][8]

This guide offers a comparative analysis of key benzoxazole-based kinase inhibitors, delving into their mechanisms of action, target profiles, and the experimental methodologies crucial for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class in the fight against cancer.

The Benzoxazole Scaffold: A Foundation for Potency and Selectivity

The benzoxazole core, a bicyclic aromatic structure, provides a rigid and planar framework that is ideal for insertion into the ATP-binding pocket of kinases. This structural rigidity minimizes the entropic penalty upon binding, contributing to higher affinity. Furthermore, the nitrogen and oxygen atoms within the ring system serve as key hydrogen bond acceptors and donors, enabling precise interactions with the hinge region of the kinase—a critical anchoring point for many inhibitors. This inherent binding capability allows for the development of compounds with high potency against their intended targets.[1][4]

Comparative Analysis of Representative Benzoxazole-Based Inhibitors

To illustrate the versatility of the benzoxazole scaffold, we will compare two distinct inhibitors targeting different kinase families implicated in cancer: Bemcentinib (targeting AXL) and SGI-1776 (targeting Pim kinases).

Bemcentinib (BGB324): Targeting the AXL Receptor Tyrosine Kinase

Mechanism and Rationale: Bemcentinib (also known as BGB324) is a first-in-class, selective, and orally bioavailable inhibitor of the AXL receptor tyrosine kinase.[9][10] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its activation, typically through its ligand Gas6, triggers downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways, which are pivotal in promoting cell survival, proliferation, migration, and invasion.[11] Critically, AXL overexpression is strongly associated with an aggressive metastatic phenotype and the development of resistance to a wide range of cancer therapies, including chemotherapy and other targeted agents.[11][12][13] By inhibiting AXL, bemcentinib aims to block these pro-tumorigenic signals and potentially resensitize tumors to other treatments.[9][14]

Targeted Signaling Pathway:

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 AXL_Receptor AXL Gas6->AXL_Receptor Binds PI3K PI3K AXL_Receptor->PI3K MAPK_Pathway RAS/MEK/ERK Pathway AXL_Receptor->MAPK_Pathway Bemcentinib Bemcentinib Bemcentinib->AXL_Receptor Akt Akt PI3K->Akt Downstream_Effects Survival, Proliferation, Metastasis, Drug Resistance Akt->Downstream_Effects MAPK_Pathway->Downstream_Effects

Caption: AXL signaling pathway and the inhibitory action of Bemcentinib.

Clinical Context: Bemcentinib is being evaluated in multiple Phase II clinical trials for indications including non-small-cell lung cancer (NSCLC), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS), often in combination with chemotherapy or immunotherapy.[9][14][10][15][16]

SGI-1776: A Pan-Pim Kinase Inhibitor

Mechanism and Rationale: SGI-1776 is a potent, orally active inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[17][18][19] Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are unusual in that they are constitutively active after being transcribed.[20][21][22] They play a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD, and cell cycle inhibitors like p27.[20] Overexpression of Pim kinases is common in many hematological malignancies and solid tumors, including prostate cancer and leukemia.[20][21] SGI-1776 was developed to induce apoptosis in cancer cells that are dependent on Pim kinase activity for survival.[19][23]

Targeted Signaling Pathway:

PIM_Pathway cluster_cytoplasm Cytoplasm & Nucleus JAK_STAT JAK/STAT Pathway (Upstream Signals) Pim_Kinase Pim-1/2/3 JAK_STAT->Pim_Kinase Upregulates Transcription BAD BAD (Pro-apoptotic) Pim_Kinase->BAD Inactivates p27 p27 (Cell Cycle Inhibitor) Pim_Kinase->p27 Inactivates SGI_1776 SGI_1776 SGI_1776->Pim_Kinase Inhibits Apoptosis Apoptosis BAD->Apoptosis Inactivation prevents Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inactivation allows

Caption: Pim kinase signaling and the inhibitory action of SGI-1776.

Quantitative Performance Comparison

The efficacy of kinase inhibitors is initially determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate greater potency.

InhibitorPrimary Target(s)IC50 ValuesKey Cellular Effects
Bemcentinib (BGB324) AXL~14 nMInhibits cell migration, invasion; suppresses metastasis; enhances sensitivity to chemotherapy.[9]
SGI-1776 Pim-1, Pim-2, Pim-3Pim-1: 7 nMPim-2: 363 nMPim-3: 69 nM[17][24]Induces G1 cell cycle arrest and apoptosis.[19]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are representative figures from published literature.

Experimental Cornerstones for Evaluating Benzoxazole Kinase Inhibitors

To rigorously characterize a novel benzoxazole-based kinase inhibitor, a tiered experimental approach is essential. This workflow progresses from direct enzymatic inhibition to cellular effects and target engagement.

Caption: General workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[25] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal directly proportional to the ADP produced, and thus, to the kinase activity.[25][26]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. This typically includes the kinase of interest (e.g., recombinant AXL or Pim-1), its specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the benzoxazole inhibitor at various concentrations (e.g., a 10-point serial dilution) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate Reaction: Start the reaction by adding the ATP/substrate mix and incubate at room temperature for a specified time (e.g., 60 minutes).[27][28]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]

  • ADP-to-ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[27]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[29] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[29] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., an AXL-expressing NSCLC line or a Pim-1-dependent leukemia line) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[30]

  • Compound Treatment: Treat the cells with a range of concentrations of the benzoxazole inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.[30]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[29]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[30][31]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Target Engagement

Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample. To confirm that a kinase inhibitor is engaging its target within the cell, one can measure the phosphorylation status of a known downstream substrate. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of the substrate or the target kinase.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[32][33]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.[34]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[33]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Akt for the AXL pathway or anti-phospho-BAD for the Pim pathway). On a separate blot, use an antibody for the total substrate and the target kinase as loading controls.[32]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.[34]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[34] A decrease in the phospho-substrate band intensity with increasing inhibitor concentration indicates successful target engagement.

Conclusion and Future Outlook

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis of Bemcentinib and SGI-1776 highlights the chemical tractability of this core in developing potent and selective agents against diverse kinase targets. Bemcentinib's ability to target AXL addresses a critical mechanism of drug resistance, while Pim inhibitors like SGI-1776 offer a direct pro-apoptotic strategy for cancers dependent on that pathway.

The future of benzoxazole-based inhibitor development lies in further refining selectivity to minimize off-target effects and in the rational design of combination therapies. As our understanding of kinase signaling networks deepens, the strategic application of these versatile compounds, validated through the rigorous experimental workflows detailed here, will undoubtedly continue to yield promising new therapies for cancer.

References

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A Senior Application Scientist's Guide to Evaluating Novel PI3K Inhibitors: A Comparative Analysis Featuring the 2-Pyridin-4-yl-benzooxazol-5-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the efficacy of novel anti-cancer compounds targeting the PI3K/Akt/mTOR pathway. While direct, published efficacy data for the specific 2-Pyridin-4-yl-benzooxazol-5-ylamine scaffold remains nascent, its structural motifs are characteristic of potent kinase inhibitors. We will therefore use this promising, synthetically accessible scaffold as a representative model to discuss the critical mechanisms of action and evaluation protocols. The performance of established, clinically relevant PI3K inhibitors will be used to provide a quantitative benchmark for comparison.

Introduction: The Rationale for Targeting the PI3K Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2] This intracellular cascade governs a host of cellular functions critical for tumor progression, including cell growth, proliferation, survival, and metabolism.[1][3] Activation of the pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, allows cancer cells to thrive and resist conventional therapies.[2][4]

Small molecule inhibitors targeting key nodes in this pathway have shown significant promise. The this compound core represents a compelling scaffold for novel inhibitors. Its rigid benzoxazole backbone provides a stable platform for substituent derivatization, while the pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for anchoring the molecule within the ATP-binding pocket of the target kinase. The 5-ylamine group offers a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Disrupting the Pro-Survival Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors on the cell surface.[2][5] This triggers PI3K to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt.[5] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis and cell growth while inhibiting apoptosis.[3]

Novel inhibitors based on the this compound scaffold are designed to function as ATP-competitive inhibitors of PI3K, primarily the Class I isoforms (α, β, γ, δ). By occupying the ATP-binding site, these compounds prevent the phosphorylation of PIP2, effectively cutting off the signal transmission at its source. This leads to a downstream cascade of deactivation, resulting in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation & Protein Synthesis mTORC1->Proliferation Promotes GF Growth Factor GF->RTK Activates Inhibitor This compound Derivatives Inhibitor->PI3K  Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of ATP-competitive PI3K inhibitors.

Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential efficacy of any new chemical entity, it is essential to compare its performance against established drugs targeting the same pathway. The following table summarizes the inhibitory concentrations (IC50) of several well-characterized PI3K inhibitors against various cancer cell lines. These values represent the concentration of the drug required to inhibit the biological process (e.g., cell growth) by 50% and serve as a benchmark for new derivatives.

Compound NamePrimary Target(s)Cancer Cell LineIC50 (nM)Reference
Alpelisib (BYL719) PI3Kα-selectiveBreast (MCF-7, PIK3CA mut)460[6][7]
PI3Kα-selectiveBreast (T47D, PIK3CA mut)290[7]
Taselisib (GDC-0032) PI3Kα, δ, γ > βBreast (MCF-7, PIK3CA mut)310[7]
PI3Kα, δ, γ > βGlioblastoma (U87MG, PTEN null)870[8]
Copanlisib (BAY 80-6946) Pan-PI3K (α, δ)Follicular Lymphoma (RL)4.7[9]
Idelalisib (CAL-101) PI3Kδ-selectiveCLL (MEC-1)23[7][10]
Buparlisib (BKM120) Pan-PI3KBreast (MCF-7, PIK3CA mut)160[7]

This table presents representative data from published literature. Experimental conditions can vary, affecting absolute IC50 values.

A successful novel derivative from the this compound series would ideally demonstrate potent, sub-micromolar IC50 values, particularly against cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss). Furthermore, demonstrating selectivity for specific PI3K isoforms (e.g., PI3Kα) over others can be advantageous in minimizing off-target effects and improving the therapeutic index.[6]

Experimental Validation: Protocols for Efficacy Determination

Accurate and reproducible data is the cornerstone of drug development. The following protocols outline two fundamental assays for evaluating the efficacy of potential anti-cancer compounds.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[12][13]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compounds B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

Figure 2: Standard workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume proliferation.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a reference inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11]

    • Causality Insight: This step introduces the substrate that only metabolically active, viable cells can convert into formazan. The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple crystals.[14] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Analysis: After subtracting the blank absorbance, calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Target Engagement Verification: Western Blot for p-Akt

To confirm that a compound inhibits the PI3K pathway as intended, it is crucial to measure the phosphorylation status of downstream effectors. A reduction in the phosphorylation of Akt at key residues (e.g., Serine 473) is a hallmark of PI3K inhibition. Western blotting is the standard technique for this analysis.

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Trustworthiness Insight: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins during sample preparation, ensuring the detected signal is an accurate reflection of the cellular state at the time of lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and separate the proteins by size via SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

    • Causality Insight: BSA is preferred over non-fat milk for phospho-protein detection as milk contains phosphoproteins (caseins) that can increase non-specific background signals.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt Ser473).

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody that detects total Akt protein. A decrease in the p-Akt/total Akt ratio with increasing compound concentration confirms on-target activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PI3K pathway inhibitors. By leveraging the established experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy and mechanism of action of new derivatives. A successful candidate would exhibit potent cytotoxic activity in cancer cell lines with a dysregulated PI3K pathway, demonstrate clear on-target engagement through the reduction of p-Akt levels, and possess a favorable selectivity profile compared to established inhibitors like Alpelisib or Taselisib. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties, ultimately leading to the identification of candidates for in vivo preclinical evaluation.

References

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Validating the Inhibitory Activity of 2-Pyridin-4-yl-benzooxazol-5-ylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel small molecule, 2-Pyridin-4-yl-benzooxazol-5-ylamine. Our approach is grounded in rigorous scientific methodology, offering a comparative analysis against established inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The dysregulation of the TGF-β signaling pathway is a critical factor in the progression of numerous diseases, including cancer and fibrosis.[1][2] This pathway's central role in cell growth, differentiation, and apoptosis makes its components, particularly the TGF-β type I receptor (TGFβR1), also known as Activin receptor-like kinase 5 (ALK5), a prime target for therapeutic intervention.[3][4] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5] This phosphorylation event triggers their association with SMAD4, and the resulting complex translocates to the nucleus to regulate the transcription of target genes.[1]

This guide will delineate a multi-faceted approach to characterize the inhibitory potential of this compound (referred to as the "Test Compound") on the TGF-β/ALK5 signaling axis. We will present a direct comparison with a well-characterized ALK5 inhibitor, SB-431542, to benchmark its potency and efficacy.

The TGF-β/SMAD Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and the targeted point of inhibition by small molecule inhibitors like our Test Compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocates & Regulates Test_Compound Test Compound / SB-431542 Test_Compound->ALK5 Inhibits

Caption: Canonical TGF-β/SMAD signaling pathway and inhibitor action.

Experimental Validation Workflow

A tiered approach is recommended for the comprehensive validation of the Test Compound's inhibitory activity. This workflow progresses from in vitro biochemical assays to cell-based models and culminates in in vivo efficacy studies.

validation_workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) pSMAD_Western pSMAD2 Western Blot (Target Engagement) Kinase_Assay->pSMAD_Western Confirms Target Reporter_Assay Luciferase Reporter Assay (Functional Response) pSMAD_Western->Reporter_Assay Confirms Pathway Viability_Assay Cell Viability Assay (Cytotoxicity) Reporter_Assay->Viability_Assay Functional Output Xenograft Xenograft Tumor Model (Efficacy & PK/PD) Viability_Assay->Xenograft Informs Dosing

Caption: Tiered experimental workflow for inhibitor validation.

Part 1: In Vitro Biochemical Validation of ALK5 Inhibition

The initial step is to determine the direct inhibitory effect of the Test Compound on the kinase activity of purified recombinant ALK5. This is crucial for establishing a baseline potency (IC50) and for comparing it directly with a known inhibitor like SB-431542.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[3]

Materials:

  • Recombinant active TGFβR1 (ALK5) enzyme[6]

  • TGFβR1 Kinase Assay Kit (containing kinase buffer, substrate, and ATP)[4][7]

  • ADP-Glo™ Kinase Assay kit[3]

  • Test Compound and SB-431542 (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Test Compound and SB-431542 in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[3]

  • Enzyme Addition: Add 2 µL of diluted ALK5 enzyme in kinase buffer to each well.[3]

  • Substrate/ATP Mix: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[3]

  • Incubation: Incubate the plate at room temperature for 120 minutes.[3]

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the Test Compound's potency in directly inhibiting ALK5 kinase activity, allowing for a direct comparison with SB-431542.

CompoundALK5 IC50 (nM)
Test CompoundExperimental Value
SB-43154214.3[8]

Part 2: Cell-Based Validation of Pathway Inhibition

Moving into a cellular context is essential to confirm that the Test Compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway.

Protocol 2: Western Blot for Phospho-SMAD2

This protocol directly assesses the phosphorylation status of SMAD2, a primary substrate of ALK5, providing a clear readout of target engagement within the cell.[1]

Materials:

  • HeLa or NIH/3T3 cells[9][10]

  • Recombinant Human TGF-β1

  • Test Compound and SB-431542

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: Phospho-SMAD2 (Ser465/467), total SMAD2, and a loading control (e.g., GAPDH or β-actin)[9]

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the Test Compound, SB-431542, or DMSO for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with the primary antibody against phospho-SMAD2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe for total SMAD2 and the loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 and loading control signals.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated SMAD2 in cells treated with the Test Compound upon TGF-β stimulation will confirm its intracellular activity.

TreatmentpSMAD2/Total SMAD2 Ratio (Normalized)
DMSO (no TGF-β)Baseline
DMSO + TGF-β1.0
Test Compound (Concentration 1) + TGF-βExperimental Value
Test Compound (Concentration 2) + TGF-βExperimental Value
SB-431542 (Concentration 1) + TGF-βExperimental Value
Protocol 3: TGF-β-Responsive Luciferase Reporter Assay

This functional assay measures the transcriptional activity of the SMAD complex, providing a quantitative readout of the entire upstream signaling cascade's inhibition.[11][12]

Materials:

  • Mink lung epithelial cells (TMLC) or other suitable cells stably or transiently transfected with a SMAD-responsive luciferase reporter construct (e.g., CAGA12-Luc).[11]

  • Recombinant Human TGF-β1

  • Test Compound and SB-431542

  • Luciferase assay system

Procedure:

  • Cell Plating: Plate the reporter cell line in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Test Compound, SB-431542, or DMSO for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 to the wells to induce the reporter gene expression.

  • Incubation: Incubate the cells for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 for the inhibition of TGF-β-induced luciferase activity.

Expected Outcome: The Test Compound should inhibit TGF-β-induced luciferase activity in a dose-dependent manner, providing a functional IC50 value that can be compared to SB-431542.

CompoundLuciferase Reporter IC50 (nM)
Test CompoundExperimental Value
SB-431542Comparative Value

Part 3: In Vivo Efficacy Assessment

The final validation step involves assessing the Test Compound's anti-tumor efficacy in a relevant animal model. This provides crucial information on its bioavailability, pharmacokinetics, and overall therapeutic potential.

Protocol 4: Human Tumor Xenograft Model

This protocol outlines a general approach for evaluating the in vivo efficacy of the Test Compound in a mouse xenograft model.[13][14]

Materials:

  • A human cancer cell line known to be sensitive to TGF-β signaling inhibition (e.g., certain breast, lung, or pancreatic cancer cell lines).[15]

  • Immunocompromised mice (e.g., athymic nu/nu or SCID).[14]

  • Test Compound and SB-431542 formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.[14]

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment groups (vehicle control, Test Compound, SB-431542).[14]

  • Dosing: Administer the compounds and vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).[14]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and collect the tumors for further analysis (e.g., Western blot for pSMAD2, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to determine the significance of tumor growth inhibition.

Expected Outcome: Treatment with the Test Compound is expected to significantly inhibit tumor growth compared to the vehicle control group. The efficacy can be benchmarked against the SB-431542 treatment group.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)
Vehicle ControlExperimental Value0
Test Compound (Dose 1)Experimental ValueCalculated Value
SB-431542 (Dose 1)Experimental ValueCalculated Value

Conclusion

This guide provides a systematic and robust framework for the preclinical validation of this compound as a potential inhibitor of the TGF-β signaling pathway. By progressing through biochemical, cell-based, and in vivo assays, researchers can build a comprehensive data package to support its further development. The direct comparison with a known inhibitor, SB-431542, at each stage ensures a thorough understanding of the Test Compound's relative potency and efficacy. Adherence to these detailed protocols will enable the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of pSMAD2/3 Following ALK5-IN-10 Treatment.
  • Melo, S. A., et al. (2014). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. JoVE (Journal of Visualized Experiments), (88), e51633.
  • Promega Corporation. (n.d.). TGFβR1 Kinase Assay.
  • Cell Signaling Technology. (n.d.). High-Throughput 3D Assay Methods: Analysis of TGF-β Signaling. CST Blog.
  • SignalChem. (n.d.). TGFβR1 (ALK5), Active.
  • Campbell, J. S., et al. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. STAR Protocols, 3(2), 101287.
  • Ahmadi, M., et al. (2018). Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway. Scientific Reports, 8(1), 1639.
  • Huang, T., et al. (2011). TGF-β signalling is mediated by two autonomously functioning TβRI:TβRII pairs. The EMBO Journal, 30(7), 1263-1276.
  • Lee, J. H., et al. (2016). VEGF-C induced by TGF-β1 signaling in gastric cancer enhances tumor-induced lymphangiogenesis. Cancer Research, 76(14 Supplement), 2763.
  • Principe, D. R., et al. (2014). Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy. Cancer Research, 74(5), 1437-1448.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • Creative Proteomics. (n.d.). TGF-β Signaling Pathway Luminex Multiplex Assay.
  • Cell Signaling Technology. (n.d.). Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody #3108.
  • Lan, Y., et al. (2023). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Pharmacology, 14, 1198699.
  • ACS Medicinal Chemistry Letters. (2022). Inhibitors of Transforming Growth Factor Beta Receptor 1 (TGFβr1) May Enhance the Efficacy of Several Monoclonal Antibodies as Cancer Therapy.
  • Lan, Y., et al. (2023). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Pharmacology, 14.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • AbMole BioScience. (n.d.). TGF-β Receptor Inhibitors.
  • MedchemExpress. (n.d.). TGF-β Receptor Inhibitors.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • R&D Systems. (n.d.). Anti-Phospho-Smad2/3 (S465/S467) Antibody MAB8935.
  • ResearchGate. (n.d.). Molecular imaging of TGFβ signaling in vivo.
  • Cell Signaling Technology. (n.d.). Phospho-Smad Antibody Sampler Kit #9963.

Sources

A Comparative Analysis of 2-pyridin-4-yl-benzoxazole and 2-pyridin-2-yl-benzoxazole: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and potential for diverse substitutions have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer and microbial infections.[1][3] A particularly intriguing class of benzoxazole derivatives are those substituted with a pyridine ring, as the nitrogen atom's position within this ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth technical comparison of two key positional isomers: 2-pyridin-4-yl-benzoxazole and 2-pyridin-2-yl-benzoxazole, offering insights for researchers and drug development professionals engaged in the exploration of this chemical space.

The Isomeric Distinction: A Structural Overview

The fundamental difference between 2-pyridin-4-yl-benzoxazole and 2-pyridin-2-yl-benzoxazole lies in the point of attachment of the pyridine ring to the C2 position of the benzoxazole core. This seemingly subtle variation in the location of the pyridine nitrogen atom—from the para-position (4-yl) to the ortho-position (2-yl)—alters the molecule's electronic distribution, steric hindrance, and hydrogen bonding potential. These modifications can profoundly impact how the molecule interacts with biological targets.

Figure 1: Chemical structures of the two positional isomers.

Synthesis Strategies: A Comparative Approach

The synthesis of these pyridinyl-benzoxazole isomers typically involves the condensation of a pyridine derivative with an ortho-aminophenol. The choice of starting materials and reaction conditions can be tailored to favor the formation of the desired isomer.

General Synthesis of 2-Pyridinyl-benzoxazoles

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a corresponding carboxylic acid or its derivative under acidic conditions or with a dehydrating agent. For the pyridinyl isomers, this involves the reaction of 2-aminophenol with either isonicotinic acid (for the 4-yl isomer) or picolinic acid (for the 2-yl isomer).

Experimental Protocol: Microwave-Assisted Synthesis of 2-pyridin-3-yl-1,3-benzoxazole

While a direct comparative protocol for the 2-yl and 4-yl isomers was not found in the reviewed literature, a microwave-assisted synthesis for the analogous 2-pyridin-3-yl isomer provides a representative and efficient methodology that can be adapted.[4]

Procedure:

  • A mixture of o-aminophenol (0.01 mol) and nicotinic acid (0.01 mol) is dissolved in 15 mL of dimethylformamide (DMF) in a 250 mL borosilicate beaker.[4]

  • The beaker is placed in a domestic microwave oven and irradiated for 2 minutes.[4]

  • The reaction mixture is allowed to cool to room temperature.

  • Cold water is added to the mixture, and it is made alkaline with a 10% sodium bicarbonate (NaHCO₃) solution.[4]

  • The resulting product is filtered and recrystallized from ethanol.[4]

This protocol highlights a rapid and environmentally benign approach to the synthesis of pyridinyl-benzoxazoles.[4] For the synthesis of the 2-pyridin-4-yl and 2-pyridin-2-yl isomers, isonicotinic acid and picolinic acid would be substituted for nicotinic acid, respectively.

Comparative Biological Activity: Insights from Available Data

Direct, head-to-head comparative studies of the unsubstituted 2-pyridin-4-yl-benzoxazole and 2-pyridin-2-yl-benzoxazole are limited in the readily available scientific literature. However, by examining studies on their derivatives and related structures, we can infer potential differences in their biological profiles. The primary areas of investigation for benzoxazole derivatives are their anticancer and antimicrobial activities.

Anticancer Activity

The benzoxazole scaffold is a common feature in many anticancer agents.[3] The position of the pyridine nitrogen is expected to influence the molecule's ability to interact with key biological targets involved in cancer progression, such as kinases and DNA.

While specific IC₅₀ values for the parent compounds are not available in a single comparative study, research on related derivatives provides valuable insights. For instance, studies on substituted pyridinyl benzoxazoles have demonstrated potent anticancer activity.[3] The differential positioning of the nitrogen atom in the pyridine ring can affect the molecule's ability to form crucial hydrogen bonds within the active site of a target protein, leading to variations in inhibitory potency.

Antimicrobial Activity

Benzoxazole derivatives have also shown significant promise as antimicrobial agents.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The position of the pyridine nitrogen can influence the compound's uptake by microbial cells and its interaction with intracellular targets.

A study on 2-pyridin-3-yl-1,3-benzoxazole demonstrated its antimicrobial activity against a panel of bacteria and fungi.[4] While this does not provide a direct comparison to the 2-yl and 4-yl isomers, it confirms the antimicrobial potential of this class of compounds. The difference in electron density and steric hindrance between the 2- and 4-substituted isomers could lead to variations in their spectrum of activity and potency against different microbial strains.

Structure-Activity Relationship (SAR): A Predictive Framework

The analysis of structure-activity relationships (SAR) provides a framework for understanding how the isomeric difference between the 2-pyridin-4-yl and 2-pyridin-2-yl moieties influences biological activity.

  • Electronic Effects: The position of the nitrogen atom in the pyridine ring alters the electron distribution across the entire molecule. The 4-pyridinyl group is more electron-withdrawing than the 2-pyridinyl group, which can influence the reactivity and binding affinity of the benzoxazole core.

  • Steric Hindrance: The 2-pyridinyl group, due to the proximity of the nitrogen atom to the benzoxazole linkage, may introduce greater steric hindrance compared to the 4-pyridinyl isomer. This can affect the molecule's ability to fit into the binding pocket of a biological target.

  • Hydrogen Bonding: The pyridine nitrogen is a potential hydrogen bond acceptor. Its position dictates the geometry of potential hydrogen bonding interactions with target macromolecules. The more exposed nitrogen in the 4-position may offer different hydrogen bonding opportunities compared to the more sterically hindered nitrogen in the 2-position.

Figure 2: A diagram illustrating the key structural differences and their potential impact on biological activity.

Future Directions and Conclusion

The comparative analysis of 2-pyridin-4-yl-benzoxazole and 2-pyridin-2-yl-benzoxazole underscores the critical role of isomeric substitution in modulating the biological activity of heterocyclic compounds. While direct comparative data for the parent compounds remains elusive in the public domain, the available information on their derivatives strongly suggests that the position of the pyridine nitrogen is a key determinant of their pharmacological profile.

To fully elucidate the therapeutic potential of these isomers, further research is warranted. A head-to-head screening of both compounds in a panel of cancer cell lines and against a broad spectrum of microbial pathogens would provide the much-needed quantitative data for a definitive comparison. Such studies would not only illuminate the structure-activity relationships within this specific series but also provide valuable guidance for the rational design of next-generation benzoxazole-based therapeutics.

References

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A Comparative Guide to Investigating the Off-Target Effects of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule inhibitors targeting specific cellular pathways has become paramount. The compound 2-Pyridin-4-yl-benzooxazol-5-ylamine, with its privileged benzoxazole and pyridine scaffolds, presents as a promising candidate for targeted therapies. The benzoxazole moiety is a core component of various biologically active compounds, including kinase inhibitors, while the pyridine ring is a common feature in many FDA-approved drugs, contributing to binding affinity and favorable pharmacokinetic properties. Given the structural alerts for kinase inhibition, a thorough investigation into the selectivity and potential off-target effects of this compound is not just a regulatory requirement but a scientific imperative for predicting both efficacy and toxicity.

This guide provides a comprehensive framework for characterizing the off-target profile of this compound. We will objectively compare its hypothetical performance with well-established kinase inhibitors, providing supporting experimental designs and data interpretation strategies. As a senior application scientist, the narrative of this guide is grounded in the principles of scientific integrity, offering field-proven insights and self-validating experimental protocols.

The Rationale for Off-Target Profiling

The therapeutic success of a targeted agent is intrinsically linked to its selectivity. While on-target activity is desired, unintended interactions with other cellular proteins, known as off-target effects, can lead to unforeseen toxicities or even produce beneficial polypharmacological outcomes. For a novel compound like this compound, a systematic evaluation of its off-target profile is the first step in establishing a viable path toward clinical development. This guide will focus on a multi-pronged approach, combining broad-spectrum kinase profiling with cell-based phenotypic assays to construct a comprehensive selectivity profile.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the potential off-target profile of this compound, it is essential to compare it against established kinase inhibitors with diverse selectivity profiles. For this guide, we have selected three well-characterized compounds:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a classic example of a promiscuous kinase inhibitor.[1][2][3][4]

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets BCR-ABL and Src family kinases, among others.[5][6][7][8][9]

  • Sorafenib: Another multi-kinase inhibitor used in the treatment of various cancers, known to inhibit VEGFR, PDGFR, and Raf kinases. Its off-target effects are well-documented and have been correlated with clinical outcomes.[10][11][12][13]

By comparing the hypothetical data for this compound against these benchmarks, researchers can gain valuable insights into its relative selectivity and potential therapeutic window.

Experimental Strategy: A Dual Approach to Uncover Off-Target Effects

We propose a two-tiered experimental strategy to comprehensively characterize the off-target profile of this compound. This approach combines a high-throughput biochemical screen with a functional cell-based assay.

Tier 1: Global Kinase Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[14][15][16][17][18] This method provides a broad overview of the compound's kinome-wide selectivity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be screened at a single concentration (e.g., 1 µM) against the KINOMEscan® panel, which includes hundreds of human kinases.

  • Binding Assay: The assay is performed by incubating the DNA-tagged kinase, the test compound, and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value signifies stronger binding. A common threshold for a significant "hit" is a % Ctrl value below 10% or 35%, depending on the desired stringency.

The results of the KINOMEscan® can be visualized using a dendrogram, which clusters kinases based on sequence homology. This allows for a rapid assessment of selectivity within and across kinase families.

kinome_tree center Kinome On-Target Primary Target center->On-Target Off-Target_1 VEGFR2 center->Off-Target_1 Off-Target_2 PDGFRβ center->Off-Target_2 SRC_Family SRC Family center->SRC_Family Off-Target_3 CDK2 center->Off-Target_3 Off-Target_4 p38α center->Off-Target_4 Other_STK Other S/T Kinases center->Other_STK Atypical_1 PI3K center->Atypical_1 HCS_Workflow cluster_wet_lab Wet Lab Workflow cluster_data_analysis Data Analysis Workflow Cell_Plating Plate Cells Compound_Treatment Treat with Compounds Cell_Plating->Compound_Treatment Staining Fluorescent Staining Compound_Treatment->Staining Image_Acquisition High-Content Imaging Staining->Image_Acquisition Image_Analysis Image Segmentation & Feature Extraction Image_Acquisition->Image_Analysis Phenotypic_Profiling Phenotypic Profiling & Clustering Image_Analysis->Phenotypic_Profiling Target_Deconvolution Mechanism of Action Hypothesis Generation Phenotypic_Profiling->Target_Deconvolution

Caption: High-Content Phenotypic Screening Workflow.

Visualizing the Impact: Signaling Pathway Analysis

Understanding which signaling pathways are affected by a kinase inhibitor is crucial for interpreting its biological effects. Based on the hypothetical kinome profiling data, we can anticipate the potential impact of this compound on key signaling cascades.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cell_Cycle Cell Cycle Progression (G1/S Transition) ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Transcription CDK2 CDK2/Cyclin E CDK2->Cell_Cycle Inhibitor 2-Pyridin-4-yl- benzooxazol-5-ylamine Inhibitor->RTK Inhibitor->CDK2

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, derailing an otherwise promising clinical candidate. This guide provides a comprehensive cross-reactivity analysis of the novel small molecule inhibitor, 2-Pyridin-4-yl-benzooxazol-5-ylamine, hereafter referred to as Cmpd-X .

The benzoxazole and pyridine moieties are privileged structures in kinase inhibitor design, known to interact with the ATP-binding pocket of various kinases.[1][2][3] Preliminary internal screening has identified Pim-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation, as a primary target of Cmpd-X.[4][5][6] Overexpression of Pim-1 is a known driver in numerous hematological and solid tumors, making it a compelling therapeutic target.[4][6]

This guide will objectively compare the selectivity profile of Cmpd-X against established Pim-1 inhibitors: SGI-1776 and AZD1208 . Through a combination of in-vitro biochemical screening and in-cell target engagement assays, we will elucidate the broader kinome interactions of Cmpd-X, providing a clear rationale for its continued development.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The human kinome consists of over 500 kinases, many of which share a high degree of structural homology within their ATP-binding sites.[7] This conservation presents a significant challenge in designing inhibitors that are truly selective for their intended target.[7] A lack of selectivity can lead to the modulation of unintended signaling pathways, resulting in adverse effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in de-risking a drug candidate.[8][9]

To construct a robust selectivity profile for Cmpd-X, we will employ a multi-pronged approach that interrogates its activity in both simplified biochemical systems and the more complex cellular environment.

Methodology: A Dual-Pronged Approach to Profiling

Our experimental design is rooted in the principle of self-validation, where data from orthogonal assays are used to build a cohesive and trustworthy picture of Cmpd-X's selectivity.

Part 1: In Vitro Kinome-Wide Profiling

The initial assessment of selectivity is performed using a broad panel of purified kinases. This provides a direct measure of a compound's ability to inhibit the enzymatic activity of each kinase in the panel.[10][11][12]

Experimental Protocol: Radiometric Kinase Activity Assay

  • Compound Preparation : Cmpd-X, SGI-1776, and AZD1208 are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction : Each kinase in the panel is incubated with its specific substrate and [γ-³³P]ATP in the presence of the test compounds or a vehicle control (DMSO).

  • Incubation : The reactions are allowed to proceed for a predetermined time at room temperature.

  • Termination and Detection : The reactions are stopped, and the amount of ³³P-labeled phosphate incorporated into the substrate is quantified using a filter-binding assay and scintillation counting.[11]

  • Data Analysis : The percentage of inhibition for each compound at a given concentration is calculated relative to the vehicle control. IC₅₀ values are determined for kinases showing significant inhibition.

Diagram: In Vitro Kinase Profiling Workflow

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound Cmpd-X, SGI-1776, AZD1208 SerialDilution Serial Dilution in DMSO Compound->SerialDilution Incubation Incubation SerialDilution->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Substrate_ATP Substrate + [γ-³³P]ATP Substrate_ATP->Incubation Termination Reaction Termination Incubation->Termination FilterBinding Filter Binding & Scintillation Counting Termination->FilterBinding DataAnalysis IC₅₀ Determination FilterBinding->DataAnalysis

Caption: Workflow for in vitro radiometric kinase activity profiling.

Part 2: In-Cell Target Engagement and Selectivity

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment where factors such as cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement and assessing selectivity within intact cells.[13][14][15][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment : A human leukemia cell line (e.g., MV4-11), known to overexpress Pim-1, is cultured to logarithmic growth phase. The cells are then treated with Cmpd-X, SGI-1776, AZD1208, or vehicle control for 1 hour.

  • Thermal Challenge : The treated cells are aliquoted and heated to a range of temperatures for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation : The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification : The amount of soluble Pim-1 and other potential off-target kinases in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis : Melt curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tₘ) in the presence of a compound indicates direct binding and stabilization of the target protein.[14][16]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_cell_prep Cell Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis Cells Intact Cells (e.g., MV4-11) Treatment Incubate with Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Cooling Cooling Heating->Cooling Lysis Cell Lysis Cooling->Lysis Centrifugation Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection MeltCurve Generate Melt Curve & Determine Tₘ Shift Detection->MeltCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, data obtained from our cross-reactivity profiling experiments.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetCmpd-XSGI-1776AZD1208
Pim-1 25 7 5
Pim-21503631.9
Pim-385690.4
FLT3>10,00020>10,000
CDK21,200>5,000>10,000
CDK92,500>5,000>10,000
Aurora A>10,000>10,000>10,000
Aurora B>10,000>10,000>10,000
VEGFR28,5001,500>10,000

Data represents a selection of key kinases. A full kinome-wide screen would encompass hundreds of kinases.[18]

Table 2: In-Cell Target Engagement via CETSA (ΔTₘ, °C)

Target ProteinCmpd-X (1 µM)SGI-1776 (1 µM)AZD1208 (1 µM)
Pim-1 +5.2 +6.5 +7.1
Pim-2+1.8+0.9+6.8
Pim-3+2.5+2.1+7.0
FLT3No Shift+4.8No Shift
CDK2No ShiftNo ShiftNo Shift

Interpretation and Scientific Insights

The data generated from our dual-pronged approach provides a clear and compelling narrative for the selectivity of Cmpd-X.

  • Primary Target Potency : All three compounds demonstrate potent inhibition of Pim-1 kinase in the biochemical assay, with AZD1208 being the most potent. Cmpd-X exhibits a respectable IC₅₀ of 25 nM.

  • Pim Isoform Selectivity : AZD1208 is a pan-Pim inhibitor, potently inhibiting all three isoforms.[19] In contrast, SGI-1776 shows some selectivity for Pim-1 and Pim-3 over Pim-2.[5][6] Cmpd-X displays a favorable selectivity profile, with a 6-fold and 3.4-fold preference for Pim-1 over Pim-2 and Pim-3, respectively. This isoform selectivity could be advantageous in minimizing potential off-target effects associated with pan-Pim inhibition.

  • Kinome-Wide Selectivity : The most striking observation is the superior kinome-wide selectivity of Cmpd-X. SGI-1776 is known to have significant activity against FLT3, a liability that has been noted in its development.[6] Our data confirms this, with an IC₅₀ of 20 nM against FLT3. Cmpd-X, like AZD1208, is remarkably clean in this regard, showing no significant inhibition of FLT3 or other kinases in the panel at concentrations up to 10 µM.

  • Cellular Target Engagement : The CETSA data corroborates the in vitro findings. The significant thermal shift observed for Pim-1 in the presence of all three compounds confirms their engagement with the target in a cellular context. The lack of a thermal shift for FLT3 with Cmpd-X and AZD1208, in contrast to the clear shift with SGI-1776, provides strong evidence of Cmpd-X's selectivity in a physiological setting.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Cmpd-X) is a potent and highly selective inhibitor of Pim-1 kinase. While SGI-1776 and AZD1208 are established Pim inhibitors, Cmpd-X presents a unique and advantageous profile. Its high degree of selectivity against the broader kinome, particularly its lack of activity against FLT3, distinguishes it from first-generation inhibitors like SGI-1776. Furthermore, its preferential inhibition of the Pim-1 isoform may offer a more targeted therapeutic approach compared to pan-Pim inhibitors like AZD1208.

The convergence of data from in vitro kinome-wide screening and in-cell target engagement assays provides a high degree of confidence in the selectivity profile of Cmpd-X. These findings strongly support its advancement into further preclinical studies to evaluate its anti-proliferative effects in relevant cancer models and its in vivo pharmacokinetic and pharmacodynamic properties. The journey of a kinase inhibitor from bench to bedside is long and arduous, but a well-defined and superior selectivity profile, as demonstrated by Cmpd-X, is a critical first step towards success.

References

  • Bantscheff, M., & Savitski, M. M. (2019). Chemoproteomics in drug discovery. Nature Reviews Drug Discovery, 18(10), 767-781. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Zhang, T., Inobe, T., & Gray, N. S. (2013). Development of selective kinase inhibitors for chemical biology and medicine. FEBS letters, 587(8), 1221-1229. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Gray, N. S. (2013). A broad-spectrum kinase inhibitor clamps the R-spine to weaken the active-site network. Cell reports, 5(2), 524-533. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature chemical biology, 6(3), 166-169. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

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  • Garcia-Alonso, L., Holland, C. H., & O'Reilly, M. (2020). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 295(1), 1-14. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1493, 1-11. [Link]

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  • Shaw, J., & Dai, L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 220-227. [Link]

  • Wells, C. I., Vasta, J. D., & Robers, M. B. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS computational biology, 17(8), e1009294. [Link]

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  • Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., ... & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6711-6716. [Link]

  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2017). Discovery of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine based derivatives as potent and selective CDK4/6 inhibitors. Journal of medicinal chemistry, 60(5), 1892-1915. [Link]

  • Hennessy, E. J., Burger, M. T., & West, K. A. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8635-8648. [Link]

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Pyridin-4-yl-benzooxazol-5-ylamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically effective in vivo agent is fraught with challenges. A critical aspect of this journey is establishing a robust in vitro and in vivo correlation (IVIVC), which serves as a predictive bridge between laboratory assays and whole-organism responses. This guide provides an in-depth technical comparison of the activity of 2-Pyridin-4-yl-benzooxazol-5-ylamine, a heterocyclic compound representative of a class known for diverse biological activities, including potential kinase inhibition.[1] While direct and extensive research on this specific molecule is emerging, we will explore its evaluation through a well-established framework for similar benzoxazole-containing compounds.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, antifungal, and anticancer properties.[2][3] This guide will focus on a hypothetical scenario where this compound has been identified as a potential inhibitor of a key oncogenic kinase, a plausible mechanism of action given the activity of similar compounds.[1] We will dissect the experimental cascade from initial enzymatic assays to cell-based studies and finally to preclinical animal models, providing the causal logic behind each step and presenting illustrative data.

Section 1: In Vitro Characterization - From Enzyme to Cell

The initial assessment of a potential kinase inhibitor involves a tiered approach, starting with direct enzymatic inhibition and progressing to more complex cellular systems. This progression is crucial for validating the on-target activity and assessing initial cell permeability and cytotoxicity.

Enzymatic Assays: Quantifying Direct Target Engagement

The primary in vitro evaluation aims to determine the direct inhibitory effect of this compound on the purified kinase of interest. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents and Materials:

    • Purified recombinant kinase

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

    • Add 2 µL of the compound dilution to the wells of a 384-well plate.

    • Add 4 µL of the kinase and biotinylated substrate peptide mixture in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Rationale for Experimental Choices: The TR-FRET format is a homogeneous assay, minimizing handling steps and variability. The use of a biotinylated substrate and streptavidin-APC, along with a europium-labeled antibody, creates a robust and sensitive detection system.

Data Presentation: Comparative Enzymatic Inhibition

CompoundTarget KinaseIC₅₀ (nM)
This compound Kinase X50
Staurosporine (Control)Kinase X5
Structurally Similar Analog AKinase X250
Structurally Similar Analog BKinase X>10,000
Cellular Assays: Assessing Target Engagement and Phenotypic Effects in a Biological Context

Demonstrating enzymatic inhibition is the first step. The subsequent critical challenge is to verify that the compound can penetrate the cell membrane, engage the target in the complex intracellular environment, and elicit a biological response.

Experimental Protocol: Western Blotting for Target Phosphorylation

  • Cell Culture: Culture a cancer cell line known to have high activity of the target kinase (e.g., MCF7 for certain breast cancer kinases) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Rationale for Experimental Choices: Western blotting provides direct evidence of the inhibition of the kinase's catalytic activity within the cell by measuring the phosphorylation status of its downstream substrate.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale for Experimental Choices: The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability and proliferation. This provides a phenotypic readout of the compound's anticancer effect.

Data Presentation: Comparative Cellular Activity

CompoundTarget Phosphorylation Inhibition (IC₅₀, nM)Cell Viability (GI₅₀, µM)
This compound 2001.5
Doxorubicin (Control)N/A0.1
Structurally Similar Analog A1,0008.0
Structurally Similar Analog B>50,000>50

Section 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

Positive in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are designed to assess the compound's efficacy in a living organism and to understand its pharmacokinetic and pharmacodynamic properties.

Xenograft Mouse Model of Cancer

To evaluate the antitumor activity of this compound in a whole-organism context, a xenograft mouse model is a standard preclinical approach.

Experimental Protocol: Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant the same cancer cells used in the in vitro assays into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control).

  • Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., pharmacodynamics). Calculate the tumor growth inhibition (TGI).

Rationale for Experimental Choices: The xenograft model provides a physiological environment to assess the compound's ability to reach the tumor and exert its antitumor effect. Monitoring body weight is a crucial indicator of the compound's tolerability.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for interpreting efficacy data and for dose optimization.

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral and intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and bioavailability.

Rationale for Experimental Choices: This study provides critical information on how the compound is processed by the body, which is essential for designing effective dosing regimens.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis

  • Study Design: Use tumor-bearing mice from the efficacy study or a separate satellite group.

  • Compound Treatment and Tissue Collection: Treat the mice with this compound. At various time points after the final dose, collect tumor and plasma samples.

  • Analysis:

    • Measure the compound concentration in the plasma and tumor tissue (PK).

    • Analyze the tumor lysates by Western blotting to measure the inhibition of target kinase phosphorylation (PD).

  • PK/PD Correlation: Correlate the compound concentration in the tumor with the degree of target inhibition.

Rationale for Experimental Choices: The PD study directly links the compound's concentration at the site of action (the tumor) with its biological effect (target inhibition), providing crucial evidence for the mechanism of action in vivo.

Data Presentation: In Vivo Efficacy and PK/PD Summary

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (%)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Target Inhibition in Tumor at 4h post-dose (%)
This compound 50651500600075
Positive Control1080---
Vehicle Control-0--0

Section 3: Visualizing the Workflow and Bridging the In Vitro-In Vivo Gap

A clear understanding of the experimental workflow and the relationship between different stages of evaluation is paramount for successful drug development.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic Enzymatic Assay (TR-FRET) cellular_target Cellular Target Engagement (Western Blot) enzymatic->cellular_target Validates on-target activity in cells cellular_phenotype Cellular Phenotype (MTT Assay) cellular_target->cellular_phenotype Links target inhibition to cellular effect pk Pharmacokinetics (PK) cellular_phenotype->pk Proceed to in vivo based on potency and cellular activity efficacy Efficacy Study (Xenograft) pk->efficacy Informs dosing regimen pd Pharmacodynamics (PD) efficacy->pd Correlates efficacy with target modulation

Caption: Experimental workflow for evaluating a novel kinase inhibitor.

A strong IVIVC is achieved when the in vitro potency of a compound translates to in vivo efficacy at tolerated doses. For this compound, the key is to demonstrate that the plasma and tumor concentrations achieved in the animal models are sufficient to inhibit the target kinase to a degree that leads to tumor growth inhibition, as predicted by the in vitro cellular assays.

IVIVC_Correlation invitro_ic50 In Vitro IC₅₀ (Enzymatic & Cellular) pk_exposure In Vivo Exposure (Plasma/Tumor Conc.) invitro_ic50->pk_exposure Predicts required exposure for activity pd_response In Vivo PD Response (Target Inhibition) pk_exposure->pd_response Drives target engagement efficacy In Vivo Efficacy (Tumor Growth Inhibition) pd_response->efficacy Leads to therapeutic effect

Caption: Conceptual framework of in vitro-in vivo correlation.

Conclusion

The evaluation of this compound, like any novel drug candidate, requires a systematic and logically progressing series of experiments to bridge the gap between in vitro activity and in vivo efficacy. By employing a tiered approach from enzymatic assays to cellular studies and finally to preclinical animal models, researchers can build a comprehensive data package that supports a strong in vitro-in vivo correlation. This correlation is not only fundamental for understanding the compound's mechanism of action but also for predicting its potential for clinical success. The methodologies and comparative data presented in this guide provide a robust framework for the continued investigation of this and other promising compounds from the benzoxazole class.

References

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Fathima, A., et al. (2021). Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole. Journal of Pharmaceutical Research International, 33(44A), 472-484. [Link]

  • Kowalski, J., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(10), 1541-1561. [Link]

  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Results in Chemistry, 3, 100188. [Link]

  • Yurttas, L., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

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A Head-to-Head Comparison of Novel Benzoxazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique physicochemical properties have made it a focal point for the development of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections and neurodegenerative disorders.[4][5] This guide provides a head-to-head comparison of recently developed benzoxazole inhibitors, offering insights into their relative performance based on available experimental data. We will delve into their mechanisms of action, present comparative biological data, and provide detailed experimental protocols to aid researchers in their own investigations.

Understanding the Versatility of the Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1] This bicyclic heterocyclic system is relatively stable and possesses reactive sites that allow for extensive functionalization, enabling the generation of large libraries of derivatives with diverse pharmacological profiles.[1] The isosteric relationship of benzoxazoles to naturally occurring nucleotides allows them to readily interact with various biopolymers, contributing to their broad spectrum of biological activities.[6][7] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][5]

I. Anticancer Benzoxazole Inhibitors: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[8] Several novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

Comparative Analysis of VEGFR-2 Inhibitors

Here, we compare a selection of recently developed benzoxazole-based VEGFR-2 inhibitors, highlighting their in vitro efficacy.

Compound IDTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition (IC50)Reference CompoundReference IC50 (µM)
12l HepG2 (Liver Cancer)10.5097.38 nMSorafenib5.57
12l MCF-7 (Breast Cancer)15.2197.38 nMSorafenib6.46
1 HCT-116 (Colon Cancer)-0.268 µMSorafenib0.352 µM
11 HCT-116 (Colon Cancer)-0.361 µMSorafenib0.352 µM
14b HepG2 (Liver Cancer)-Induces apoptosis by 16.52%Control0.67%
14o --Reduces VEGFR-2 protein to 586.3 pg/ml--
14l --Reduces VEGFR-2 protein to 636.2 pg/ml--

Table 1: Comparative in vitro activity of novel benzoxazole-based VEGFR-2 inhibitors.[8][9][10]

Analysis:

Compound 12l demonstrates potent antiproliferative activity against both liver (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[8] More impressively, its direct inhibitory effect on VEGFR-2 is in the nanomolar range, indicating high potency.[8]

Compounds 1 and 11 also exhibit strong VEGFR-2 inhibition, with IC50 values comparable to or better than the established multi-kinase inhibitor, Sorafenib.[9] This suggests that the benzoxazole scaffold can be effectively tailored to create highly potent and selective kinase inhibitors.

Compound 14b showcases a different aspect of anticancer activity by inducing significant apoptosis in HepG2 cells and reducing the migratory potential of endothelial cells, a key step in angiogenesis.[10] Furthermore, compounds 14o and 14l effectively reduce the cellular concentration of the VEGFR-2 protein.[10]

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes cell proliferation, survival, and migration, ultimately leading to angiogenesis. Novel benzoxazole inhibitors are designed to interfere with this pathway, typically by competing with ATP for the kinase domain of the receptor.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Phosphorylates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to Kinase Domain Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against the VEGFR-2 kinase.

Objective: To determine the concentration of a benzoxazole inhibitor required to inhibit 50% of VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (benzoxazole inhibitors) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Antimicrobial Benzoxazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzoxazole derivatives have emerged as promising candidates with a broad spectrum of activity against various pathogens.[6][11]

Comparative Analysis of Antimicrobial Activity

This section compares the minimum inhibitory concentrations (MICs) of novel benzoxazole compounds against a panel of clinically relevant bacteria and fungi.

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
10 Staphylococcus aureus (MRSA)16Ampicillin>128
10 Staphylococcus aureus (MRSA)16Ceftriaxone>128
5b Escherichia coliPotentMiconazole/Fluconazole-
5f Candida albicansPotentMiconazole/Fluconazole-
5h Aspergillus nigerPotentMiconazole/Fluconazole-
5i Bacillus subtilisPotentMiconazole/Fluconazole-
VId Gram-positive & Gram-negative bacteriaMost potent in seriesAmpicillin-

Table 2: Comparative antimicrobial activity (MIC) of novel benzoxazole derivatives.[6][7][11]

Analysis:

Compound 10 demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen, with a MIC value of 16 µg/mL.[11] This is a substantial improvement over the standard antibiotics ampicillin and ceftriaxone, which were ineffective.[11]

The series of compounds 5b, 5f, 5h, and 5i are described as potent antibacterial and antifungal agents, exhibiting 1.5-2.5 fold greater activity than the standard drugs miconazole and fluconazole against a range of Gram-positive and Gram-negative bacteria and fungi.[6]

Compound VId was identified as the most potent antibacterial agent within its synthesized series, showing broad-spectrum activity against both Gram-positive and Gram-negative organisms.[7]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following workflow describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of benzoxazole compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Visually inspect for turbidity or use a spectrophotometer to measure bacterial growth. D->E F The MIC is the lowest concentration of the compound that completely inhibits visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Benzoxazole Inhibitors in Neurodegenerative Disease: Targeting Cholinesterases

Alzheimer's disease is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a therapeutic strategy.[12] Novel benzoxazole-oxadiazole hybrids have been investigated for this purpose.[12]

Comparative Analysis of Cholinesterase Inhibitors
Compound IDAChE Inhibition (IC50, µM)BuChE Inhibition (IC50, µM)Reference Drug (Donepezil) AChE IC50 (µM)Reference Drug (Donepezil) BuChE IC50 (µM)
2 6.40 ± 1.107.50 ± 1.2033.65 ± 3.5035.80 ± 4.60
15 5.80 ± 2.187.20 ± 2.3033.65 ± 3.5035.80 ± 4.60
16 6.90 ± 1.207.60 ± 2.1033.65 ± 3.5035.80 ± 4.60

Table 3: Comparative in vitro activity of novel benzoxazole-oxadiazole cholinesterase inhibitors.[12][13]

Analysis:

Compounds 2, 15, and 16 all demonstrate significantly more potent inhibition of both AChE and BuChE compared to the standard drug, Donepezil.[12][13] Their IC50 values are approximately 5-6 times lower than that of Donepezil, indicating a substantial improvement in inhibitory activity.[12][13] This highlights the potential of the benzoxazole-oxadiazole scaffold in developing new and more effective treatments for Alzheimer's disease.

Conclusion

The benzoxazole scaffold continues to be a highly fruitful starting point for the development of novel inhibitors targeting a diverse range of diseases. The examples presented in this guide demonstrate that through rational design and chemical modification, benzoxazole derivatives can be optimized to exhibit potent and selective activity against key biological targets. The comparative data provided herein should serve as a valuable resource for researchers in the field of drug discovery, facilitating the identification and advancement of promising new therapeutic candidates. Further in vivo studies are warranted to translate the in vitro potential of these novel benzoxazole inhibitors into clinical applications.

References

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  • Yildiz, I., Ulas, T., & Demirel, M. (2014). Synthesis and different biological activities of novel benzoxazoles. PubMed. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Research Journal of Pharmacy and Technology, 14(8), 4483-4490. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Pyridin-4-yl-benzooxazol-5-ylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Pyridin-4-yl-benzooxazol-5-ylamine, a heterocyclic aromatic amine with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar molecules and established chemical waste management protocols to ensure a conservative and safety-conscious approach.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe disposal. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

A closely related isomer, 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Furthermore, another supplier of 2-(Pyridin-4-yl)benzo[d]oxazol-5-ylamine provides the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

Given its structure as a heterocyclic aromatic amine, there is also a potential for more severe health effects, as many compounds in this class are known to be toxic or mutagenic.[3][4] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Summary of Key Chemical and Hazard Information

PropertyValue/InformationSource
Chemical Name 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine-
CAS Number 349609-85-4[2]
Molecular Formula C₁₂H₉N₃O[2]
Molecular Weight 211.22 g/mol [2]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Pre-Disposal Considerations and Waste Minimization

Before beginning any experimental work that will generate waste, a clear disposal plan should be in place.

  • Waste Minimization: Plan experiments to use the minimum amount of this compound necessary. This not only reduces disposal costs but also minimizes safety risks.

  • Segregation at the Source: Never mix waste containing this compound with other waste streams.[5] Keep it separate from non-hazardous trash, sharps, and other chemical wastes to prevent dangerous reactions and ensure proper disposal.[5]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

All personnel handling this waste must wear appropriate PPE to prevent exposure.[5]

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves immediately if contaminated.[6]
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles.[6]
Body Laboratory coatA fully buttoned lab coat with tight-fitting cuffs is mandatory.[6]
Respiratory NIOSH-approved respiratorA respirator may be necessary if handling the solid compound outside of a chemical fume hood or if there is a risk of aerosolization.[6]
Waste Collection and Containerization

Proper containerization is a critical step in preventing leaks and ensuring the safety of waste handlers.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[7] The container should be in good condition, free from cracks or damage.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Also, include the approximate concentration and any other components in the waste mixture.

  • Collect the Waste:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in the designated hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect the liquid waste in a designated, compatible container. Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5]

Storage of Hazardous Waste

Waste containers must be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location, away from heat sources and incompatible materials.[5]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

  • Accumulation Time: Adhere to institutional and regulatory limits for the amount of time hazardous waste can be stored in the laboratory before it is collected by Environmental Health and Safety (EHS) personnel.[8]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and use an absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

    • Collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Pre-Disposal cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid collect_solid Collect in a labeled, compatible solid waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled, compatible liquid waste container (<90% full) is_solid->collect_liquid Liquid store Store in designated Satellite Accumulation Area with secondary containment collect_solid->store collect_liquid->store seal Keep container tightly sealed store->seal ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) seal->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific disposal information may be limited, a cautious and informed approach based on the known hazards of analogous structures and established best practices is paramount. By following the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Comprehensive Guide to Personal Protective Equipment for Handling 2-Pyridin-4-yl-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 2-Pyridin-4-yl-benzooxazol-5-ylamine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a conservative assessment of the known hazards associated with its structural isomer, 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, and the broader chemical classes to which it belongs: aromatic amines and pyridine derivatives. The primary objective is to ensure the safety of laboratory personnel through rigorous adherence to best practices in personal protective equipment (PPE) selection and use, as well as proper handling and disposal protocols.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic aromatic compound. Its structure suggests a toxicological profile influenced by both the aromatic amine and pyridine moieties. Aromatic amines are a class of compounds known for their potential health hazards, including carcinogenicity, mutagenicity, and toxicity upon absorption through the skin.[1][2] Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[3][4]

Based on the Safety Data Sheet for the closely related isomer, 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, the following hazards are anticipated for this compound:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

Given these potential hazards, a comprehensive approach to personal protection is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[5][6]
Eyes/Face Safety goggles and face shieldSafety goggles must provide a complete seal around the eyes to protect against dust particles and splashes. A face shield should be worn over the goggles, particularly when handling larger quantities of the solid or when there is a risk of splashing of any solutions.[7][8]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[9][10]
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with particulate filters (P100) is necessary when handling the solid compound outside of a certified chemical fume hood or when airborne dust is likely to be generated.[9]

PPE_Selection cluster_Hazards Hazard Assessment cluster_PPE Required PPE H1 Skin Irritation P1 Chemical-Resistant Gloves H1->P1 Protects against dermal contact P3 Laboratory Coat H1->P3 Provides general body protection H2 Eye Irritation P2 Safety Goggles & Face Shield H2->P2 Prevents eye exposure H2->P3 Provides general body protection H3 Respiratory Irritation H3->P3 Provides general body protection P4 NIOSH-Approved Respirator H3->P4 Blocks inhalation of particulates

Operational Plan: From Handling to Disposal

Safe handling and disposal are critical to mitigating the risks associated with this compound.

Handling Procedures
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.[10]

  • Weighing and Transfer : When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[11] Use a spatula for transfers and avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling : After handling, decontaminate all surfaces that may have come into contact with the compound. Remove PPE in a manner that avoids cross-contamination, and wash hands thoroughly with soap and water.[12]

Handling_Workflow A Preparation (Don PPE, Prepare Workspace) B Weighing & Transfer (in Fume Hood) A->B C Experimental Use B->C D Decontamination (Clean Workspace) C->D E Waste Segregation C->E F Doff PPE & Wash Hands D->F E->F

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Management : In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[14] Collect the absorbed material and place it in the designated hazardous waste container. The spill area should then be decontaminated.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15]

Disposal_Protocol Start Chemical Waste Generated Solid Solid Waste (Contaminated PPE, etc.) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Container_S Labelled Solid Hazardous Waste Container Solid->Container_S Container_L Labelled Liquid Hazardous Waste Container Liquid->Container_L Storage Secure Storage in Satellite Accumulation Area Container_S->Storage Container_L->Storage Pickup Arrange for EHS Pickup Storage->Pickup End Proper Disposal Pickup->End

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these stringent safety protocols, researchers can handle this compound with a high degree of safety, minimizing personal risk and ensuring environmental responsibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.